ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNKUMTNKZJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648430-85-7 | |
| Record name | ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is predicated on the well-established cyclocondensation reaction between phenylacetohydrazide and ethyl 2-ethoxy-2-iminoacetate hydrochloride. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and requisite analytical characterization. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to provide a practical and scientifically rigorous resource.
Introduction and Strategic Importance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide spectrum of therapeutic applications, including antifungal, antiviral, and anticancer properties. The strategic incorporation of a benzyl group at the 5-position and an ethyl carboxylate at the 3-position of the triazole ring yields this compound, a versatile intermediate amenable to further functionalization. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the benzyl group can be modified to modulate lipophilicity and target engagement. A reliable and scalable synthesis of this compound is therefore of significant interest to the drug development community.
Retrosynthetic Analysis and Chosen Synthetic Pathway
A logical retrosynthetic disconnection of the target molecule points towards two primary building blocks: a C2-N1 synthon derived from phenylacetic acid and an N4-C5-C3 synthon bearing the ethyl carboxylate group.
Caption: Retrosynthetic analysis of the target molecule.
The chosen forward synthesis, therefore, involves the cyclocondensation of phenylacetohydrazide with ethyl 2-ethoxy-2-iminoacetate. This method is advantageous due to the commercial availability and straightforward preparation of the starting materials, as well as the generally high yields and clean reaction profiles reported for analogous transformations.[1][2]
Mechanistic Insights
The formation of the 1,2,4-triazole ring proceeds through a two-stage mechanism:
-
Formation of the Acylhydrazone Intermediate: Phenylacetohydrazide acts as a nucleophile, attacking the imino carbon of ethyl 2-ethoxy-2-iminoacetate. This is followed by the elimination of ethanol to form the ethyl 2-(2-phenylacetylhydrazono)-2-aminoacetate intermediate. This step is typically conducted under basic conditions to deprotonate the hydrazide and facilitate the initial nucleophilic attack.
-
Intramolecular Cyclization and Aromatization: The acylhydrazone intermediate undergoes a thermally induced intramolecular cyclization. The amino group attacks the carbonyl carbon of the acyl moiety, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, aromatic 1,2,4-triazole ring.
Caption: Mechanistic pathway for the synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the necessary starting materials and the final product.
Preparation of Phenylacetohydrazide
Phenylacetohydrazide is readily synthesized from the corresponding ester, ethyl phenylacetate, and hydrazine hydrate.
Sources
ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate
Executive Summary
This compound is a heterocyclic organic compound featuring a central 1,2,4-triazole ring, a versatile scaffold in medicinal chemistry. Substituted with a benzyl group at the 5-position and an ethyl carboxylate at the 3-position, this molecule serves as a crucial synthetic intermediate for the development of novel therapeutic agents. The 1,2,4-triazole core is a bioisostere for amide and ester groups, offering improved metabolic stability and unique binding interactions. This guide provides a comprehensive overview of the compound's synthesis, physicochemical characteristics, spectroscopic profile, chemical reactivity, and applications, tailored for researchers and scientists in organic synthesis and drug discovery.
Introduction and Significance
The 1,2,4-triazole nucleus is a foundational structure in a multitude of commercial drugs and biologically active compounds, prized for its diverse pharmacological activities which include antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its prevalence stems from the thermodynamic stability of the aromatic ring and its capacity to engage in hydrogen bonding as both a donor (N-H) and acceptor (ring nitrogens), facilitating strong interactions with biological targets.
This compound (CAS No. 648430-85-7) is a key building block that combines this privileged heterocycle with functional groups amenable to further chemical modification.[3][4] The benzyl moiety provides a lipophilic region for potential hydrophobic interactions within protein binding pockets, while the ethyl carboxylate group is a versatile handle for derivatization, such as hydrolysis to the corresponding carboxylic acid or conversion into a wide array of amides.[5] This strategic combination of features makes it a valuable precursor for creating libraries of compounds for high-throughput screening. Notably, derivatives of 5-benzyl-1,2,4-triazole have been explored as potent inhibitors of enzymes like xanthine oxidase, which is a key target in the treatment of gout.[6]
Synthesis and Mechanism
The most direct and efficient synthesis of this compound involves the cyclocondensation of a carboxylic acid hydrazide with an imidate ester.[7] This method is favored due to the ready availability of the starting materials and the generally high yields of the triazole product.
The primary route utilizes 2-phenylacetohydrazide and ethyl carbethoxyformimidate. The reaction proceeds through the formation of an acylamidrazone intermediate, which then undergoes thermal cyclization with the elimination of ethanol to yield the stable aromatic 1,2,4-triazole ring.[7]
Caption: General synthesis workflow for the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[7]
-
Step 1: Preparation of the Acylamidrazone Intermediate.
-
In a round-bottom flask, dissolve 2-phenylacetohydrazide (1 equivalent) in absolute ethanol.
-
Add ethyl carbethoxyformimidate (1 equivalent) to the solution. A base such as triethylamine (NEt₃) may be added to facilitate the reaction.
-
Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude acylamidrazone intermediate. This intermediate is often used in the next step without further purification.
-
-
Step 2: Thermal Cyclization.
-
Place the crude acylamidrazone intermediate into a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to reflux (approximately 259 °C) for a short period (e.g., 1-5 minutes). The high temperature drives the intramolecular cyclization and elimination of ethanol.
-
Monitor the reaction by TLC until the starting intermediate is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
-
Step 3: Purification.
-
Upon cooling, the product often precipitates from the high-boiling solvent.
-
Dilute the mixture with a non-polar solvent like hexane to further induce precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., toluene or ethanol/water) to obtain the purified this compound.
-
-
Step 4: Validation.
-
Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
-
Physicochemical Properties
The physical and chemical properties of the compound are summarized in the table below. These properties are critical for its handling, formulation, and application in further synthetic endeavors.
| Property | Value | Source(s) |
| CAS Number | 648430-85-7 | [3][4][8] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [4][8] |
| Molecular Weight | 231.25 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not explicitly reported in searched literature. | - |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol) and moderately soluble in ethyl acetate and chloroform. Poorly soluble in water and non-polar solvents like hexane. | Inferred from structure |
| Purity | Commercially available up to 98% | [4] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. While experimental spectra are the gold standard, the following table details the predicted data based on the compound's structure and known values for similar analogues.
| Technique | Predicted Data |
| ¹H NMR | δ ~8.0-9.0 (br s, 1H, NH -triazole), δ ~7.20-7.40 (m, 5H, Ar-H ), δ ~4.45 (q, J = 7.2 Hz, 2H, OCH₂ CH₃), δ ~4.15 (s, 2H, ArCH₂ ), δ ~1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃ ) |
| ¹³C NMR | δ ~161.0 (C=O, ester), δ ~158.0 (C5-triazole), δ ~145.0 (C3-triazole), δ ~135.0 (Ar-C, quat.), δ ~129.0 (Ar-CH), δ ~128.5 (Ar-CH), δ ~127.0 (Ar-CH), δ ~62.0 (OCH₂CH₃), δ ~32.0 (ArCH₂), δ ~14.0 (OCH₂CH₃) |
| IR (cm⁻¹) | ~3200-3000 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1725 (C=O stretch, ester), ~1600, 1495 (C=C stretch, aromatic), ~1560 (C=N stretch, triazole) |
| Mass Spec (ESI-MS) | m/z 232.11 [M+H]⁺, 254.09 [M+Na]⁺ |
Chemical Reactivity and Derivative Synthesis
The reactivity of this compound is dominated by its two primary functional groups: the ethyl ester and the N-H proton on the triazole ring. These sites allow for straightforward diversification of the core structure.
Caption: Key chemical transformations of the title compound.
-
Ester Hydrolysis: The ethyl ester can be readily saponified under basic conditions (e.g., using NaOH or LiOH in an aqueous/organic solvent mixture) to yield the corresponding 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid.[9] This carboxylic acid is a pivotal intermediate for forming amide bonds via standard peptide coupling reagents (e.g., EDC, HATU).
-
Amidation: Direct conversion of the ester to an amide can be achieved, but a two-step process involving hydrolysis followed by amide coupling is more common and versatile. This allows for the introduction of a wide range of amine-containing fragments, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
N-Alkylation/Acylation: The N-H proton of the triazole ring is acidic and can be deprotonated with a suitable base. The resulting anion can react with various electrophiles, such as alkyl halides or acyl chlorides. It is important to note that alkylation can occur at different nitrogen atoms (N1, N2, or N4) of the triazole ring, potentially leading to a mixture of regioisomers, which may require careful reaction design and chromatographic separation.[5]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable scaffold for building more complex molecules with potential therapeutic value.
-
Enzyme Inhibitors: As previously mentioned, the 3,5-disubstituted 1,2,4-triazole framework is a known pharmacophore for xanthine oxidase inhibitors.[6] The title compound provides a direct route to synthesize analogues of drugs like Topiroxostat by modifying the benzyl and carboxylate groups to optimize potency and pharmacokinetic properties.
-
Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[5] The benzyl group can be functionalized to mimic side chains of amino acids or to target specific hydrophobic pockets in enzymes like kinases. The carboxylate can be converted to amides designed to interact with key residues in an active site.
-
Antimicrobial Agents: The triazole core is present in several successful antifungal drugs (e.g., Fluconazole). The title compound can be used to generate novel structures for screening against bacterial and fungal pathogens.
Safety and Handling
According to its classification, this compound presents several hazards.[10]
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a synthetically versatile and medicinally relevant molecule. Its straightforward synthesis from common starting materials and the presence of two distinct, reactive functional groups make it an ideal starting point for the construction of diverse chemical libraries. Its utility as a building block for developing enzyme inhibitors and other potential therapeutic agents underscores its importance to the scientific community. This guide has provided a technical foundation covering its synthesis, properties, and reactivity to aid researchers in leveraging this valuable compound in their ongoing research and development efforts.
References
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Zhuravlev, F., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link]
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ResearchGate. (2018). Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. Available at: [Link]
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ISRES Publishing. (2023). A REVIEW ON RECENT ADVANCEMENTS IN THE SYNTHESIS OF 1,2,4-TRIAZOLE COMPOUNDS. Available at: [Link]
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Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]
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Chemical Safety. chemical label this compound. Available at: [Link]
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MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
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Journal of Chemistry and Technologies. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
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PubMed. (2019). Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. Available at: [Link]
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PubChem. 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester. Available at: [Link]
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An In-depth Technical Guide to Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (CAS 648430-85-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique physicochemical properties, including its capacity for hydrogen bonding, metabolic stability, and ability to act as a bioisostere for amide and ester groups, make it a valuable component in the design of novel therapeutic agents.[2] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, the subject of this guide, is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure combines the versatile 1,2,4-triazole core with a benzyl group, offering a lipophilic handle, and an ethyl carboxylate group, which can be readily modified for the development of compound libraries.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 648430-85-7 | [4] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [4] |
| Molecular Weight | 231.25 g/mol | [4] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Purity | ≥98% | [4] |
| Synonyms | Ethyl 5-benzyl-4H-1,2,4-triazole-3-carboxylate | [4] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the cyclocondensation of phenylacetic acid hydrazide with ethyl 2-ethoxy-2-iminoacetate hydrochloride. This method is a well-established route for the formation of 5-substituted 1,2,4-triazole-3-carboxylates.[5]
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Phenylacetic acid hydrazide (CAS 937-39-3)
-
Ethyl 2-ethoxy-2-iminoacetate hydrochloride (CAS 55149-83-2)
-
Triethylamine (NEt₃)
-
Ethanol (absolute)
-
Diphenyl ether (for high-temperature cyclization, optional)
-
Ethyl acetate
-
Hexane
Procedure:
-
Formation of the Acylamidrazone Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetic acid hydrazide (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization to the 1,2,4-Triazole Ring:
-
Once the formation of the intermediate is complete, the reaction mixture is heated to reflux in ethanol for 8-12 hours to induce cyclization.
-
Alternatively, for a more rapid cyclization, the solvent can be removed under reduced pressure, and the residue can be heated in a high-boiling solvent such as diphenyl ether at reflux for a short period (e.g., 1-5 minutes).[5]
-
-
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.
-
The residue is then dissolved in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.
-
Characterization
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 1.3-1.4 (t, 3H, -CH₂CH₃ ), 4.1-4.2 (s, 2H, -CH₂ -Ph), 4.3-4.4 (q, 2H, -OCH₂ CH₃), 7.2-7.4 (m, 5H, Ar-H), ~14.0 (br s, 1H, NH ) |
| ¹³C NMR | δ (ppm): 14.0 (-CH₂CH₃ ), 32.0 (-CH₂ -Ph), 62.0 (-OCH₂ CH₃), 127.0, 128.5, 129.0 (Ar-C), 135.0 (Ar-C, quaternary), 155.0 (C3-triazole), 160.0 (C5-triazole), 165.0 (C =O) |
| FT-IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1720-1740 (C=O stretch, ester), ~1500-1600 (C=N and C=C stretch) |
| Mass Spec. | m/z: 232.11 [M+H]⁺ |
Potential Applications in Drug Discovery
The 1,2,4-triazole scaffold is a versatile platform for the development of new drugs.[1][2] this compound serves as an excellent starting material for the synthesis of a wide range of derivatives with potential therapeutic activities.
Enzyme Inhibition
Many 1,2,4-triazole derivatives have been shown to be potent enzyme inhibitors.[8][9] The ester functionality of this compound can be readily converted to amides, hydrazides, or other functional groups to generate libraries of compounds for screening against various enzymatic targets. For example, derivatives of 1,2,4-triazoles have shown inhibitory activity against enzymes such as α-glucosidase, which is relevant for the treatment of diabetes, and acetylcholinesterase, a target in Alzheimer's disease.[8][9][10]
Antimicrobial and Anticancer Research
The 1,2,4-triazole nucleus is a key component of many antifungal and anticancer drugs.[2][3] By modifying the benzyl and ethyl carboxylate moieties of the title compound, researchers can explore new chemical space to develop novel agents with improved efficacy and reduced side effects. The synthesis of various substituted amides from this ester could lead to compounds with potent antimicrobial or cytotoxic activities.[1][11]
Safety and Handling
Hazard Identification:
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
-
Phenylacetic Acid Hydrazide: Toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[13][14][15]
-
Ethyl 2-ethoxy-2-iminoacetate hydrochloride: Harmful if swallowed.[16]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18][19][20]
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a solid foundation for the development of novel compounds with a wide range of potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, characterization, and potential uses, serving as a valuable resource for researchers in drug discovery and development.
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Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). American Journal of Chemistry. [Link]
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Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]
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This compound, 98% Purity. (n.d.). Great-Vista Chemicals. [Link]
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Supplementary Information - A simple, efficient and green procedure for the synthesis of 1,2,3-triazoles catalyzed by recyclable magnetic nanoparticles. (n.d.). The Royal Society of Chemistry. [Link]
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Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2016). ResearchGate. [Link]
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central. [Link]
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Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. (n.d.). PubMed Central. [Link]
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New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. (n.d.). PubMed. [Link]
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SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Journal of Chemistry and Technologies. [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. [Link]
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3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Institutes of Health. [Link]
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1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. (n.d.). National Institutes of Health. [Link]
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A Comprehensive Technical Guide to Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, elucidating the key structural features that underpin its reactivity and biological potential. A detailed, field-tested protocol for its synthesis is presented, accompanied by a thorough analysis of its spectroscopic characteristics. Furthermore, this guide will discuss the broader context of 1,2,4-triazoles in drug discovery, highlighting the potential applications and future research directions for this promising scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][2] These properties make it a privileged scaffold in the design of therapeutic agents.[3] Compounds incorporating the 1,2,4-triazole core have demonstrated a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
This compound, with its characteristic benzyl and ethyl carboxylate substitutions, represents a versatile building block for the synthesis of more complex molecules. The benzyl group provides a lipophilic region, while the ethyl carboxylate offers a reactive handle for further chemical modifications, making it an attractive starting point for the development of novel drug candidates.[5][6]
Molecular Structure and Physicochemical Properties
The molecular formula of the title compound is C12H13N3O2, with a molecular weight of 231.25 g/mol .[7] The structure consists of a central 1H-1,2,4-triazole ring substituted with a benzyl group at the 5-position and an ethyl carboxylate group at the 3-position. The 1H-tautomer is generally the more stable form.
The aromatic nature of the triazole ring, resulting from the delocalization of 6π electrons, confers significant stability to the molecule.[1] The carbon atoms within the triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions.[1] The NH proton of the triazole ring is weakly acidic, with a pKa around 10.26 for the parent 1,2,4-triazole.[1][2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H13N3O2 | [7] |
| Molecular Weight | 231.25 g/mol | [7] |
| CAS Number | 648430-85-7 | [8] |
| Appearance | White to off-white solid | Inferred from similar compounds |
Synthesis of this compound
The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates is efficiently achieved through the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[9] This method provides a reliable and scalable route to the target compound.
Synthesis Workflow
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The Synthesis of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate: A-Comprehensive Technical Guide for Chemical Researchers
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a key building block in the synthesis of more complex pharmaceutical intermediates, has garnered significant interest. This technical guide provides an in-depth exploration of the prevalent and efficient synthetic strategies for this compound, offering detailed experimental protocols and a critical analysis of the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Synthesis Strategy: Cyclocondensation of Phenylacetic Acid Hydrazide
The most widely employed and efficient method for the synthesis of this compound is the cyclocondensation reaction between phenylacetic acid hydrazide and a suitable C2 synthon, typically ethyl carbethoxyformimidate or its hydrochloride salt. This approach is favored for its relatively mild reaction conditions, good yields, and the ready availability of the starting materials.
Mechanistic Insights
The reaction proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazide onto the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization with the elimination of ethanol and water to form the stable 1,2,4-triazole ring. The choice of solvent and the use of a base are critical for the successful formation of the intermediate and subsequent cyclization.
Starting Materials: Preparation and Considerations
A thorough understanding of the synthesis and handling of the key starting materials is paramount for the successful synthesis of the target molecule.
Phenylacetic Acid Hydrazide
Phenylacetic acid hydrazide is the precursor that provides the benzyl substituent at the 5-position of the triazole ring. It is typically synthesized from phenylacetic acid.
Synthesis of Phenylacetic Acid Hydrazide:
A common method involves the esterification of phenylacetic acid to its corresponding ethyl ester, followed by hydrazinolysis.
-
Step 1: Esterification of Phenylacetic Acid: Phenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield ethyl phenylacetate.
-
Step 2: Hydrazinolysis of Ethyl Phenylacetate: The resulting ester is then treated with hydrazine hydrate to afford phenylacetic acid hydrazide.
Ethyl Carbethoxyformimidate
Ethyl carbethoxyformimidate (also known as ethyl 2-ethoxy-2-iminoacetate) provides the remaining two carbons and one nitrogen atom of the triazole ring, as well as the ethyl carboxylate group at the 3-position. It can be prepared from ethyl cyanoformate.[1]
Synthesis of Ethyl Carbethoxyformimidate Hydrochloride:
A Pinner-type reaction is employed, where ethyl cyanoformate is treated with ethanol in the presence of anhydrous hydrogen chloride.[1]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of the starting materials and the final product.
Protocol 1: Synthesis of Phenylacetic Acid Hydrazide
Materials:
-
Phenylacetic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate
-
Diethyl ether
Procedure:
-
Esterification: A mixture of phenylacetic acid (1 mole) and absolute ethanol (4 moles) is heated to reflux. Concentrated sulfuric acid (0.5 moles) is added cautiously. The reaction mixture is refluxed for 4-6 hours.
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is poured into ice-water and extracted with diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield crude ethyl phenylacetate.
-
Hydrazinolysis: The crude ethyl phenylacetate (1 mole) is dissolved in ethanol. Hydrazine hydrate (1.2 moles) is added, and the mixture is refluxed for 8-12 hours.
-
Isolation: The reaction mixture is cooled, and the precipitated phenylacetic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.
Protocol 2: Synthesis of this compound
This protocol is adapted from the general method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[1]
Materials:
-
Phenylacetic acid hydrazide
-
Ethyl carbethoxyformimidate hydrochloride (or in situ prepared ethyl carbethoxyformimidate)
-
Triethylamine
-
Ethanol
-
Diphenyl ether
Procedure:
-
Preparation of Ethyl Carbethoxyformimidate (if not using the hydrochloride salt): Ethyl cyanoformate is dissolved in anhydrous ethanol and cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution to saturation. The mixture is allowed to stand at 0°C for 24 hours. The solvent is then evaporated under reduced pressure to yield ethyl carbethoxyformimidate hydrochloride. For the free base, the hydrochloride salt is treated with a suitable base like triethylamine.
-
Condensation: To a solution of phenylacetic acid hydrazide (1 mole) in ethanol, triethylamine (1.1 moles) is added, followed by the addition of ethyl carbethoxyformimidate (1 mole). The reaction mixture is stirred at room temperature for 12 hours.
-
Cyclization: The solvent is evaporated under reduced pressure. The resulting crude intermediate is added to a high-boiling solvent like diphenyl ether and refluxed for 1-2 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is collected by filtration, washed with hexane, and recrystallized from a suitable solvent such as ethanol or toluene to afford pure this compound.
Tabulated Data for Synthetic Steps
| Step | Starting Material | Reagents | Key Conditions | Product | Typical Yield |
| 1a | Phenylacetic Acid | Ethanol, H₂SO₄ | Reflux, 4-6 h | Ethyl Phenylacetate | 85-95% |
| 1b | Ethyl Phenylacetate | Hydrazine Hydrate, Ethanol | Reflux, 8-12 h | Phenylacetic Acid Hydrazide | 80-90% |
| 2a | Ethyl Cyanoformate | Ethanol, HCl (gas) | 0°C, 24 h | Ethyl Carbethoxyformimidate HCl | 70-80% |
| 2b | Phenylacetic Acid Hydrazide, Ethyl Carbethoxyformimidate | Triethylamine, Ethanol | Room Temp, 12 h | Intermediate | - |
| 2c | Intermediate | Diphenyl ether | Reflux, 1-2 h | This compound | 60-75% |
Visualizing the Synthetic Pathway
Workflow for the Synthesis of this compound
Caption: A workflow diagram illustrating the key steps in the synthesis of the target compound.
Alternative Synthetic Routes
While the cyclocondensation of hydrazides is the most common approach, other methods for the synthesis of 1,2,4-triazoles exist. One notable alternative involves the reaction of amidines with diethyl oxalate.
Synthesis from Phenylacetamidine and Diethyl Oxalate
In this approach, phenylacetamidine, which can be prepared from benzyl cyanide, is reacted with diethyl oxalate. This reaction typically requires a base and proceeds through a similar cyclocondensation mechanism.
Plausible Reaction Scheme:
Phenylacetamidine reacts with one of the ester groups of diethyl oxalate, followed by an intramolecular cyclization involving the second ester group and the other nitrogen of the amidine to form the triazole ring.
This alternative, while feasible, is often less preferred due to potential side reactions and the sometimes-challenging synthesis of the amidine starting material.
Conclusion
The synthesis of this compound is a well-established process, with the cyclocondensation of phenylacetic acid hydrazide and ethyl carbethoxyformimidate being the most reliable and efficient method. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are crucial for achieving high yields and purity. This guide provides researchers with the necessary theoretical background and practical protocols to confidently synthesize this valuable building block for further applications in drug discovery and development.
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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Khomenko, D. M., Doroschuk, R. O., & Lampeka, R. D. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. French-Ukrainian Journal of Chemistry, 4(2), 28-34. [Link]
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The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery of Novel 1,2,4-Triazole-3-Carboxylate Esters
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its presence in a plethora of clinically significant drugs. This guide provides an in-depth exploration into the discovery of a specific, high-potential subclass: novel 1,2,4-triazole-3-carboxylate esters. We will traverse the landscape of innovative synthetic strategies, delve into the mechanistic underpinnings of their formation, and illuminate their burgeoning applications in drug development, particularly in oncology and mycology. This document is tailored for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable, field-proven insights to steer future discovery.
The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms, a structure that imparts remarkable chemical stability and a unique capacity for molecular interactions.[1] Its isosteric relationship with amides and esters, coupled with its ability to engage in hydrogen bonding and dipole interactions, makes it a privileged scaffold in drug design.[1] This has led to the development of a wide array of blockbuster drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer agent anastrozole.[2][3] The ester functionality at the 3-position of the triazole ring serves as a versatile handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Innovative Synthetic Strategies for Novel 1,2,4-Triazole-3-Carboxylate Esters
The construction of the 1,2,4-triazole core has evolved significantly, moving towards more efficient, safer, and diverse methodologies. Traditional methods often involved hazardous reagents, such as diazomethane. However, recent advancements have focused on safer and more scalable approaches.
The Rise of Non-Diazotization Methods: A Safer Path to Key Intermediates
A significant breakthrough in the synthesis of 1,2,4-triazole-3-carboxylate esters is the development of non-diazotization routes. The traditional synthesis of methyl 1,2,4-triazole-3-carboxylate, a key intermediate for the antiviral drug ribavirin, involved a hazardous diazotization step that posed significant safety risks.[4] A novel, safer method utilizes thiosemicarbazide and oxalic acid as starting materials.[5] This three-step process involves an initial condensation and cyclization to form a mercapto-triazole intermediate, followed by oxidative desulfurization and final esterification.[5] This approach not only enhances safety but also simplifies the procedure, making it more amenable to large-scale industrial production.[5]
A Versatile One-Pot Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates
A highly efficient and versatile method for generating a library of novel 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of readily available carboxylic acid hydrazides with ethyl carbethoxyformimidate. This two-step, one-pot procedure first forms an acylamidrazone intermediate, which then undergoes thermal intramolecular cyclization to yield the desired triazole ester. This method is notable for its broad substrate scope, accommodating aliphatic, aromatic, and heterocyclic acylhydrazides, thus providing a rapid route to a diverse range of novel compounds.
Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the reaction mechanisms is paramount for optimizing conditions and predicting outcomes. The formation of the 1,2,4-triazole ring from acylhydrazides and imidates proceeds through a well-defined pathway.
The initial step is a nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbon of the ethyl carbethoxyformimidate. This is followed by the elimination of ethanol to form the key acylamidrazone intermediate. The subsequent and final step is a thermal-induced intramolecular cyclization. This involves the nucleophilic attack of the secondary amine in the acylamidrazone onto the carbonyl carbon of the ester group, followed by dehydration to form the aromatic 1,2,4-triazole ring. The use of a high-boiling solvent like diphenyl ether facilitates this final dehydration step.
General synthetic workflow for 5-substituted ethyl 1,2,4-triazole-3-carboxylates.
Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1,2,4-triazole-3-carboxylate
This protocol is a representative example of the synthesis of a novel 1,2,4-triazole-3-carboxylate ester.
Materials:
-
4-Chlorobenzohydrazide
-
Ethyl carbethoxyformimidate hydrochloride
-
Triethylamine (NEt3)
-
Ethanol (absolute)
-
Diphenyl ether
Procedure:
-
Formation of the Acylamidrazone Intermediate:
-
In a 250 mL round-bottom flask, dissolve 4-chlorobenzohydrazide (10 mmol) in absolute ethanol (100 mL).
-
To this solution, add ethyl carbethoxyformimidate hydrochloride (11 mmol) and triethylamine (12 mmol).
-
Stir the reaction mixture at room temperature for 12 hours. The formation of the acylamidrazone intermediate can be monitored by thin-layer chromatography (TLC).
-
-
Thermal Cyclization:
-
Once the formation of the intermediate is complete, evaporate the ethanol under reduced pressure.
-
To the resulting residue, add diphenyl ether (50 mL).
-
Heat the mixture to reflux (approximately 259 °C) for a short period (typically 1-5 minutes). The cyclization is usually rapid.
-
Monitor the reaction by TLC until the starting intermediate is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add hexane (100 mL) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with hexane to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 5-(4-chlorophenyl)-1,2,4-triazole-3-carboxylate.
-
Self-Validation: The purity and identity of the final product should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery: Targeting Cancer and Fungal Infections
Novel 1,2,4-triazole-3-carboxylate esters and their derivatives are showing immense promise in the development of new therapeutics, particularly in oncology and mycology.
Anticancer Activity: Targeting the Adenosine A2B Receptor
Recent studies have focused on designing 1,2,4-triazole derivatives as antagonists of the adenosine A2B receptor (A2BAR), which is overexpressed in several cancers and plays a role in tumor progression and metastasis.[3][6] By inhibiting A2BAR signaling, these novel compounds can suppress cancer cell proliferation.[7] For instance, a series of novel 1,2,4-triazole derivatives showed promising cytotoxic effects against human breast adenocarcinoma cells (MDA-MB-231).[8]
Inhibition of the A2BAR signaling pathway by novel 1,2,4-triazole derivatives.
Antifungal Activity: Inhibition of Fungal Cytochrome P450
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drugs, which primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] Novel 1,2,4-triazole derivatives, including those with ester functionalities, are being developed to overcome the growing challenge of antifungal resistance. By binding to the heme iron atom in the active site of CYP51, these compounds disrupt ergosterol synthesis, leading to fungal cell death.[12]
Data Summary
The following tables summarize the representative data for the biological activity of novel 1,2,4-triazole derivatives.
Table 1: Anticancer Activity of Novel 1,2,4-Triazole Derivatives against MDA-MB-231 Breast Cancer Cells
| Compound | IC₅₀ (µM) |
| Novel Triazole 1 | 3.48[8] |
| Novel Triazole 2 | 5.95[8] |
| Doxorubicin (Reference) | 5.80[8] |
Table 2: Antifungal Activity of Novel 1,2,4-Triazole Derivatives against Physalospora piricola
| Compound | EC₅₀ (µg/mL) |
| Novel Triazole 8d | 10.808 |
| Novel Triazole 8k | 10.126 |
| Mefentrifluconazole (Reference) | > 50 |
Conclusion and Future Directions
The discovery of novel 1,2,4-triazole-3-carboxylate esters represents a vibrant and highly promising area of research in medicinal chemistry. The development of safer, more efficient, and versatile synthetic routes is enabling the creation of diverse chemical libraries for biological screening. The potent anticancer and antifungal activities exhibited by these novel compounds underscore their therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to further optimize the efficacy and selectivity of these compounds. Additionally, exploring their potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases, could open up new avenues for drug discovery. The continued exploration of this remarkable scaffold is poised to deliver the next generation of life-saving medicines.
References
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Gouda MA, et al. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Arch Pharm (Weinheim). 2020;353(10):e2000170. Available from: [Link]
- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. CN105037284A. Google Patents; 2015.
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Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. Org Lett. 2009;11(22):5222-5. Available from: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front Chem. 2022;10:999378. Available from: [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Org Biomol Chem. 2018;16(34):6294-6304. Available from: [Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. 2021;26(11):3325. Available from: [Link]
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Resistance to antifungals that target CYP51. Fungal Genet Biol. 2017;102:48-59. Available from: [Link]
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A2B Adenosine Receptor and Cancer. Cancers (Basel). 2019;11(10):1573. Available from: [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chem. 2022;16(1):95. Available from: [Link]
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CYP51 Paralogue Structure Is Associated with Intrinsic Azole Resistance in Fungi. mBio. 2021;12(5):e0247921. Available from: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]
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The adenosine A2b receptor promotes tumor progression of bladder urothelial carcinoma by enhancing MAPK signaling pathway. Oncotarget. 2017;8(44):77069-77081. Available from: [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate; 2022. Available from: [Link]
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Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate; 2017. Available from: [Link]
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The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Front Microbiol. 2018;9:3073. Available from: [Link]
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Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate; 2021. Available from: [Link]
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Adenosine A2B Receptor: From Cell Biology to Human Diseases. Front Pharmacol. 2018;9:961. Available from: [Link]
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1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. 2024;16(2):168-183. Available from: [Link]
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Adenosine A2B Receptor Negatively Regulates Cell Migration in Ovarian Carcinoma Cells. Int J Mol Sci. 2022;23(8):4469. Available from: [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed; 2022. Available from: [Link]
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CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... ResearchGate; 2019. Available from: [Link]
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Adenosine A2B Receptor Expression on Cancer Cells Promotes Metastasis. Cancer Res. 2016;76(15):4372-82. Available from: [Link]
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fundamental reactions of the 1,2,4-triazole ring system
An In-depth Technical Guide to the Fundamental Reactions of the 1,2,4-Triazole Ring System
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus represents a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] This unique combination of physicochemical properties has propelled 1,2,4-triazole derivatives into a wide array of therapeutic agents, including highly successful antifungal, anticancer, and antiviral drugs.[1][2][3] This guide provides an in-depth exploration of the core chemical reactivity of the 1,2,4-triazole ring system. Moving beyond a simple catalog of reactions, we will dissect the electronic nature of the ring to explain the causality behind its reactivity patterns. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic manipulation of this versatile scaffold.
The Unique Electronic Architecture of 1,2,4-Triazole
The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[4] Its aromaticity is derived from the delocalization of 6π electrons across the sp2 hybridized atoms of the ring.[4] This system exists in a dynamic equilibrium between two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert, making their separation difficult.[4]
The key to understanding the reactivity of 1,2,4-triazole lies in its electronic distribution. The three highly electronegative nitrogen atoms create a π-deficient system, particularly at the C3 and C5 carbon atoms.[4] This electron deficiency renders the carbon atoms susceptible to nucleophilic attack. Conversely, the nitrogen atoms, possessing lone pairs of electrons, are electron-rich and serve as the primary sites for electrophilic attack.[4][5]
The amphoteric nature of the ring is also a critical feature; it can be protonated (pKa of the triazolium ion is ~2.45) or deprotonated (pKa of the N-H proton is ~10.26), allowing its reactivity to be modulated by pH.[4][6]
Electrophilic Substitution: The Domain of Nitrogen
Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions.[4] The regioselectivity of the reaction is highly dependent on the nature of the electrophile and the reaction conditions, a factor that can be leveraged for precise synthetic control.
Protonation and Metalation
The 1,2,4-triazole ring is readily protonated, typically at the N4 position, to form a triazolium salt.[4] It also undergoes metalation with ease, reacting with bases like NaOH or salts such as AgNO₃ to form the corresponding organometallic compounds.[4]
Alkylation and Acylation
Alkylation is one of the most fundamental transformations of the 1,2,4-triazole ring. The choice of base and solvent critically dictates the site of alkylation.
-
N1-Selectivity: The kinetic product is typically the N1-substituted isomer. This is achieved by using a strong base in an aprotic solvent or a base like sodium ethoxide in ethanol.[4] The base deprotonates the most acidic proton (at N1), and the resulting anion reacts with the electrophile.
-
N4-Selectivity: The thermodynamic product is often the N4-substituted isomer. Conditions that allow for equilibrium, such as using aqueous NaOH, can lead to mixtures or favor the N4 product.[4]
This differential reactivity is a powerful tool for selectively synthesizing isomers with distinct biological profiles.
Nucleophilic Substitution: Targeting the Carbon Backbone
The π-deficient nature of the 1,2,4-triazole ring makes its carbon atoms (C3 and C5) electrophilic and thus susceptible to nucleophilic substitution, particularly when a good leaving group (e.g., a halogen) is present.[4][7] This reactivity is fundamental for introducing diverse functionalities and building complex molecular architectures.
The reactions can proceed under various conditions, with acid or base catalysis often playing a significant role in enhancing the reactivity of the electrophilic carbon or the incoming nucleophile.[8] For instance, the synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines from 4-chloroquinolines demonstrates a classic nucleophilic aromatic substitution where the triazole acts as the nucleophile.[8]
Cycloaddition Reactions: Building Complexity
While the parent 1,2,4-triazole ring itself is not highly active in cycloadditions, certain derivatives are exceptionally reactive. The most notable examples are 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its 4-methyl analog (MTAD). These compounds are among the most powerful dienophiles known and readily participate in Diels-Alder [4+2] cycloaddition reactions with a vast range of dienes, even those that are typically unreactive. This powerful transformation allows for the rapid construction of complex, fused heterocyclic systems. Other cycloaddition pathways, such as [3+2] cycloadditions, have also been developed to synthesize substituted triazoles.[9]
Rearrangements: The Dimroth Rearrangement
The Dimroth rearrangement is a signature reaction of certain triazole systems, involving the isomerization of heterocyclic structures via ring-opening and ring-closure sequences.[10] In the context of 1,2,4-triazoles, it is most prominently observed in fused systems, such as the conversion of 1,2,4-triazolo[4,3-c]pyrimidines into their more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers.[11][12]
The reaction can be catalyzed by acid, base, or heat, and its mechanism involves the opening of the triazole ring to form an intermediate, followed by rotation and re-cyclization.[11][13] Understanding this rearrangement is crucial for predicting product outcomes and designing synthetic routes to the desired, stable isomer.
Modern Synthetic Frontiers: Metal-Catalyzed Cross-Coupling
The advent of metal-catalyzed cross-coupling has revolutionized the functionalization of heterocyclic rings, and 1,2,4-triazole is no exception. These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
-
Suzuki and Related Couplings: Halogenated 1,2,4-triazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl and vinyl groups.[14][15]
-
C-H Functionalization: More recently, direct C-H bond activation has emerged as a highly atom-economical strategy.[16] This approach avoids the need for pre-functionalization (e.g., halogenation) of the triazole ring, shortening synthetic routes and reducing waste. Palladium and copper are common catalysts for these transformations, enabling the direct coupling of the triazole C-H bonds with a variety of partners.[16]
Key Applications in Drug Development
The 1,2,4-triazole scaffold is a validated pharmacophore present in numerous blockbuster drugs. Its ability to act as a hydrogen bond donor/acceptor and its metabolic stability contribute to favorable pharmacokinetic profiles.[1]
| Drug Name | Therapeutic Class | Core Mechanism of Action |
| Fluconazole | Antifungal | Inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.[1][17] |
| Letrozole | Anticancer | Aromatase inhibitor, blocking the conversion of androgens to estrogens, used in breast cancer therapy.[1] |
| Anastrozole | Anticancer | Non-steroidal aromatase inhibitor, used for hormone receptor-positive breast cancer.[1] |
| Ribavirin | Antiviral | Broad-spectrum antiviral agent; its mechanism involves interfering with viral RNA synthesis.[1][3] |
| Alprazolam | Anxiolytic | A benzodiazepine derivative that enhances the effect of the neurotransmitter GABA at the GABA-A receptor.[18] |
Experimental Protocol: N1-Alkylation of 1,2,4-Triazole
This protocol describes a standard procedure for the regioselective N1-alkylation of 1,2,4-triazole, a foundational reaction for building more complex derivatives.
Objective: To synthesize 1-benzyl-1H-1,2,4-triazole.
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the triazole at the most acidic position (N1). The resulting sodium triazolide is a potent nucleophile that readily reacts with the electrophile (benzyl bromide) in an anhydrous aprotic solvent like DMF to prevent competing reactions and favor the kinetic N1 product.
Materials:
-
1H-1,2,4-Triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 1H-1,2,4-triazole (1.0 eq).
-
Dissolution: Anhydrous DMF is added to dissolve the triazole, and the solution is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (1.1 eq) is added portion-wise to the stirred solution at 0 °C. Caution: NaH reacts with moisture to produce hydrogen gas. The reaction is allowed to stir at this temperature for 30 minutes after the addition is complete, allowing for complete deprotonation.
-
Alkylation: Benzyl bromide (1.05 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1-benzyl-1H-1,2,4-triazole.
Conclusion
The 1,2,4-triazole ring system possesses a rich and tunable reactivity profile governed by the electronic interplay of its constituent atoms. A thorough understanding of its fundamental reactions—from classical electrophilic and nucleophilic substitutions to modern metal-catalyzed cross-couplings—is indispensable for chemists in drug discovery and development. By strategically manipulating reaction conditions, researchers can control regioselectivity and build complex, biologically active molecules. The continued exploration of this remarkable scaffold promises to yield new therapeutic agents for years to come.
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The Pivotal Role of Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 1,2,4-triazole nucleus is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile physicochemical properties and broad spectrum of biological activities.[1] This technical guide delves into the specific role and potential of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate as a key building block and potential therapeutic agent in medicinal chemistry. We will explore its synthesis, the significance of its structural motifs, and a prospective roadmap for its evaluation in drug development programs, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel heterocyclic compounds.
Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Drug Discovery
The five-membered 1,2,4-triazole ring, containing three nitrogen atoms, is a bioisostere of amides and esters, offering improved metabolic stability and unique hydrogen bonding capabilities.[1] These properties allow 1,2,4-triazole derivatives to effectively interact with a wide array of biological targets, leading to a remarkable range of pharmacological activities, including anticancer, antifungal, antiviral, antibacterial, and anti-inflammatory effects.[1][2][3] Numerous clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin, feature this core structure, underscoring its therapeutic significance.[3]
This compound (CAS: 648430-85-7) emerges as a compound of significant interest within this class.[4][5] Its structure combines three key features: the versatile 1,2,4-triazole core, a benzyl group at the 5-position, and an ethyl carboxylate group at the 3-position. This unique combination suggests a high potential for diverse biological activities, making it a compelling subject for in-depth investigation.
Synthesis of this compound
The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates is well-documented, typically involving a cyclocondensation reaction. A common and efficient method proceeds through the reaction of an acylhydrazide with an appropriate iminoester.[6][7]
General Synthetic Pathway
The synthesis can be conceptualized as a two-step process, starting from readily available phenylacetylhydrazide.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Acylamidrazone Intermediate
-
To a solution of phenylacetylhydrazide in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-ethoxy-2-iminoacetate hydrochloride.[6]
-
Add a base, for example, triethylamine (NEt3), to neutralize the hydrochloride and facilitate the condensation reaction.[7]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude acylamidrazone intermediate.
Step 2: Intramolecular Cyclization
-
The crude acylamidrazone intermediate is subjected to thermal-induced intramolecular condensation.[6]
-
A high-boiling point solvent, such as diphenyl ether (Ph2O), is used as the reaction medium.[7]
-
The mixture is heated to reflux for a short period (e.g., 1 minute) to drive the cyclization and dehydration, forming the stable 1,2,4-triazole ring.[7]
-
After cooling, the reaction mixture is purified, often by recrystallization from a suitable solvent like toluene, to afford the final product, this compound.[7]
Caption: Synthetic pathway for this compound.
The Role of Structural Motifs in Potential Biological Activity
While direct biological data for this compound is not extensively published, we can infer its potential therapeutic roles by analyzing its constituent parts and comparing them to structurally similar, biologically active molecules.
The 1,2,4-Triazole Core
As previously mentioned, the 1,2,4-triazole ring is a key pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles. This core is implicated in a wide range of biological activities.[1][8]
The 5-Benzyl Group
The presence of a benzyl group at the 5-position is particularly significant. Studies on other 1,2,4-triazole derivatives have shown that a benzyl or substituted benzyl group can confer or enhance specific biological activities:
-
Anticancer Potential: Benzyl-substituted heterocyclic compounds, including triazoles, have demonstrated cytotoxic activity against various cancer cell lines.[9][10] The lipophilic nature of the benzyl group can facilitate membrane permeability, and its aromatic ring can engage in π-π stacking interactions with biological targets like enzymes or DNA. For instance, some N-benzyl triazole carboxamides have shown promising antibacterial and antifungal activities.
-
Antimicrobial Activity: The benzyl moiety is a common feature in antimicrobial agents. Research on 4-benzyl-substituted 1,2,4-triazoles has indicated potent activity against Gram-positive bacteria. The benzyl group can contribute to the overall lipophilicity of the molecule, which is often correlated with antimicrobial efficacy.
The 3-Ethyl Carboxylate Group
The ethyl carboxylate group at the 3-position serves as a versatile chemical handle. It can act as a hydrogen bond acceptor and can be readily hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. Furthermore, this ester can be converted into a wide range of other functional groups, such as amides, hydrazides, or other esters, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For example, the conversion of the ester to an amide is a key step in the synthesis of ribavirin analogues, which have shown antiproliferative and antimicrobial effects.[6]
Prospective Biological Evaluation: A Hypothetical Screening Workflow
Given the promising structural features of this compound, a systematic biological evaluation is warranted. The following workflow is proposed for researchers investigating this and similar compounds.
Caption: Hypothetical workflow for the biological evaluation of the title compound.
In Vitro Anticancer Screening
-
Cell Viability Assays: The initial evaluation should involve screening against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon). The MTT or similar colorimetric assays can provide IC50 values, indicating the concentration required to inhibit 50% of cell growth.[9]
-
Mechanism of Action Studies: For active compounds, further studies could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and Western blotting for key proteins involved in cell proliferation and death (e.g., caspases, Bcl-2 family proteins).
In Vitro Antimicrobial Screening
-
Minimum Inhibitory Concentration (MIC): The compound should be tested against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger). Broth microdilution or disk diffusion methods can be used to determine the MIC.[3]
-
Bactericidal/Fungicidal vs. Static Activity: Time-kill assays can differentiate between microbicidal and microbistatic effects.
Enzyme Inhibition Assays
Based on the activities observed, specific enzyme inhibition assays can be performed. For instance, if anticancer activity is noted, the compound could be tested against kinases, topoisomerases, or other enzymes often implicated in cancer progression.
Conclusion and Future Directions
This compound represents a molecule of high potential in medicinal chemistry. While direct biological data remains to be extensively reported, its structural components—the proven 1,2,4-triazole scaffold, the activity-conferring benzyl group, and the versatile ethyl carboxylate handle—strongly suggest a promising profile for anticancer and antimicrobial applications. The synthetic accessibility of this compound, coupled with the clear avenues for its biological evaluation and derivatization, makes it an attractive starting point for drug discovery campaigns. Future research should focus on the systematic evaluation of this molecule and the generation of a focused library of derivatives to establish clear structure-activity relationships, ultimately paving the way for the development of novel therapeutic agents.
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Introduction: The Triazole Scaffold as a Privileged Pharmacophore
An In-Depth Technical Guide to the Preliminary Biological Screening of Triazole Derivatives
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1] Derivatives of both 1,2,3- and 1,2,4-triazoles are recognized as "privileged structures" due to their ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, dipole-dipole, and van der Waals forces, with various biological targets.[2][3] This chemical versatility, combined with metabolic stability, has led to the development of triazole-containing drugs with a vast spectrum of pharmacological activities, including potent antifungal, anticancer, antimicrobial, anticonvulsant, and antiviral properties.[1][3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential preliminary screening cascade for newly synthesized triazole derivatives. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and efficient evaluation of a compound library's therapeutic potential.
The Strategic Framework: A Hierarchical Screening Approach
A successful preliminary screening campaign is not a random collection of assays but a structured, hierarchical process designed to efficiently identify promising "hit" compounds. The core principle is to move from broad, high-throughput in vitro assays to more complex, resource-intensive models. This tiered approach allows for early elimination of inactive or overly toxic compounds, focusing resources on derivatives with the most therapeutic promise.
Caption: A hierarchical workflow for the preliminary biological screening of triazole derivatives.
Phase 1: Foundational Characterization
Before embarking on wet-lab experiments, a foundational analysis combining computational and physicochemical assessment is crucial for prioritizing candidates.
In Silico Screening: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (the triazole derivative) when bound to a specific protein target.[5] This approach is invaluable for hypothesizing a mechanism of action and prioritizing compounds that show a high predicted affinity for a target of interest, such as fungal 14α-demethylase, tubulin, or a specific kinase.[6][7] For instance, docking studies can reveal key interactions, like the coordination of a triazole nitrogen atom with the heme iron in cytochrome P450 enzymes, a classic mechanism for antifungal triazoles.[1][8]
Physicochemical Profiling: Lipinski's Rule of Five
Coined by Christopher A. Lipinski, the "Rule of Five" provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being orally active in humans. While not a rigid law, it is an essential filter in early discovery to flag compounds that may have issues with absorption or permeation.
| Parameter | Guideline (for Oral Bioavailability) | Rationale |
| Molecular Weight | ≤ 500 Da | Affects diffusion and transport across membranes. |
| LogP | ≤ 5 | An indicator of lipophilicity; high values can lead to poor solubility and high metabolic turnover. |
| H-bond Donors | ≤ 5 (sum of OHs and NHs) | High numbers can reduce permeability across cell membranes. |
| H-bond Acceptors | ≤ 10 (sum of Ns and Os) | High numbers can reduce permeability across cell membranes. |
This table summarizes Lipinski's Rule of Five, a critical first-pass filter for druglikeness.[5]
Phase 2: Primary In Vitro Screening
This phase involves exposing the triazole derivatives to biological systems (cells, microbes) to obtain the first quantitative measure of their activity and potency.
Antifungal Activity Screening
Triazoles are renowned for their antifungal properties, which primarily stem from the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9] Its inhibition disrupts membrane integrity, leading to fungal death or growth arrest.[10]
Caption: Mechanism of action for common antifungal triazoles via CYP51 inhibition.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) The broth microdilution method is a standardized assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
-
Preparation: A stock solution of each triazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).
-
Inoculation: A standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) is added to each well.[12]
-
Controls: Include a positive control (medium with inoculum, no drug), a negative control (medium only), and a drug control (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria).[13][14]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
| Compound Example | Organism | MIC (µg/mL) |
| Triazole Derivative 1 | S. aureus | 1.56 |
| Triazole Derivative 1 | E. coli | 3.12 |
| Triazole Derivative 2 | C. albicans | 200 |
| Triazole Derivative 3 | A. niger | 200 |
| Ampicillin (Standard) | S. aureus | 1.56 |
| Fluconazole (Standard) | C. albicans | (Varies) |
| Representative MIC data for novel triazole derivatives against bacterial and fungal strains.[15][16] |
Anticancer Cytotoxicity Screening
A primary goal for anticancer drug discovery is to identify compounds that are toxic to cancer cells. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a drug required to inhibit a biological process (like cell growth) by 50%.[17]
Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[18][19] Live cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[2][3]
-
Compound Treatment: Cells are treated with serial dilutions of the triazole derivatives. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) must be included.[2]
-
Incubation: The plate is incubated for a set period, typically 24 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT to formazan.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[19]
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The results are plotted as cell viability (%) versus drug concentration, and the IC50 value is calculated using non-linear regression.
Causality Note: While MTT is widely used, the Sulforhodamine B (SRB) assay is an alternative that measures cellular protein content rather than metabolic activity.[20] SRB can be advantageous as it is less prone to interference from compounds that may alter mitochondrial function without being directly cytotoxic.[21]
| Compound Example | Cancer Cell Line | IC50 (µM) |
| Triazole-Phosphonate 8 | HT-1080 (Fibrosarcoma) | 15.13 |
| Triazole-Pyridine TP6 | B16F10 (Melanoma) | ~41.12 |
| Novel Triazole 8c | A549 (Lung) | 17.18 |
| Novel Triazole 8c | MCF-7 (Breast) | 6.73 |
| Doxorubicin (Standard) | MCF-7 (Breast) | (Varies) |
| Table of representative IC50 values for triazole derivatives against various human cancer cell lines.[2][17][22] |
Phase 3: Secondary Screening & In Vivo Models
Compounds that demonstrate high potency and selectivity in primary screens ("hits") are advanced to more complex assays to elucidate their mechanism or evaluate their efficacy in a whole organism.
Enzyme Inhibition Assays
Many triazoles exert their effects by inhibiting specific enzymes.[23][24] Beyond CYP51, common targets include tubulin, protein kinases (e.g., EGFR, BRAF), aromatase, and cholinesterases.[6][23][25] A general spectrophotometric assay can be adapted to screen for inhibition of many of these targets.
General Protocol: Spectrophotometric Enzyme Inhibition Assay
-
Reaction Mixture: In a microplate well, combine a buffer, the target enzyme, and the triazole inhibitor at various concentrations.
-
Initiation: Start the reaction by adding the enzyme's specific substrate. This substrate is often a chromogenic or fluorogenic molecule that changes color or fluoresces upon being processed by the enzyme.
-
Detection: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Analysis: The rate of the reaction is calculated from the slope of the signal-versus-time plot. The inhibitory effect of the triazole is determined by comparing the reaction rates in the presence and absence of the compound, allowing for the calculation of an IC50 value.
Anticonvulsant Activity Screening
Evaluating anticonvulsant activity typically requires in vivo animal models, as epilepsy is a complex neurological disorder involving neural circuits.[26]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model The PTZ model is a widely used primary screening tool for identifying compounds with potential efficacy against generalized seizures.[27][28] PTZ is a GABA-A receptor antagonist that reliably induces clonic and tonic-clonic seizures in rodents.[29][30]
-
Animal Dosing: Groups of mice or rats are pre-treated with either the vehicle or the test triazole compound at various doses via an appropriate route (e.g., intraperitoneal injection). A positive control drug (e.g., Diazepam) is also used.
-
Seizure Induction: After a specific pre-treatment time (e.g., 30-60 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. for mice) is administered.[28]
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic extension).
-
Endpoint: The primary endpoint is the ability of the test compound to prevent seizures or increase the latency to the first seizure compared to the vehicle-treated group.
Conclusion and Forward Look
The preliminary biological screening of triazole derivatives is a systematic process that funnels a large library of synthesized compounds down to a few promising hits. This guide outlines a logical, multi-tiered approach that begins with in silico predictions and progresses through high-throughput in vitro assays for cytotoxicity and antimicrobial activity, before culminating in more targeted mechanistic or in vivo studies for the most promising candidates. By understanding the rationale behind each assay—from the molecular mechanism of antifungal action to the neurochemical basis of the PTZ seizure model—researchers can make informed decisions, efficiently allocating resources to develop the next generation of triazole-based therapeutics.
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An In-Depth Technical Guide to the Reactivity of Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole core is a well-established "privileged structure" in pharmacology, known for its metabolic stability and diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2] This document elucidates the reactivity of the key functional moieties of the title compound: the acidic N-H of the triazole ring, the ethyl carboxylate at the C3 position, and the benzyl group at the C5 position. By synthesizing data from analogous systems and applying fundamental principles of organic chemistry, this guide offers field-proven insights and detailed experimental protocols to empower researchers in the strategic design and synthesis of novel derivatives for therapeutic applications.
Introduction and Structural Significance
This compound (Figure 1) is a trifunctional heterocyclic molecule. Its core, the 1,2,4-triazole ring, is a planar, aromatic system whose unique physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere for amide or ester groups, make it a cornerstone in medicinal chemistry.[1] The strategic placement of a benzyl group at the C5 position and an ethyl carboxylate at the C3 position provides three distinct centers for chemical modification, making this molecule a versatile scaffold for building diverse chemical libraries.
Figure 1: Structure of this compound
DOT Script:
Caption: Chemical structure and properties of the title compound.
Understanding the interplay of these functional groups is paramount for predicting reaction outcomes and designing efficient synthetic routes to novel drug candidates. This guide will systematically explore the reactivity at each of these sites.
Synthesis of the Core Scaffold
The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates is well-documented. A robust and common method involves the cyclocondensation of a carboxylic acid hydrazide with ethyl carbethoxyformimidate.[3] For the title compound, this would involve the reaction of 2-phenylacetohydrazide with ethyl carbethoxyformimidate, followed by a thermal cyclization step.
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of the Acylamidrazone Intermediate. To a solution of 2-phenylacetohydrazide (1 equivalent) in ethanol, triethylamine (1.1 equivalents) is added. Ethyl carbethoxyformimidate hydrochloride (1 equivalent) is then added portion-wise at room temperature. The reaction mixture is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude acylamidrazone intermediate.
-
Step 2: Cyclization. The crude intermediate is dissolved in diphenyl ether and heated at reflux for a short period (e.g., 1-5 minutes).[3] The reaction mixture is then cooled, and the product is precipitated by the addition of hexane. The solid is collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent like toluene to afford this compound.
Physicochemical Properties and Reactivity Overview
Spectroscopic Features (Predicted)
-
1H NMR:
-
Ethyl group: A quartet around 4.4-4.5 ppm (O-CH2) and a triplet around 1.4-1.5 ppm (CH3).
-
Benzyl group: A singlet for the methylene protons (CH2) around 4.1-4.3 ppm and multiplets in the aromatic region (7.2-7.4 ppm) for the phenyl protons.
-
Triazole N-H: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D2O. The exact chemical shift will be solvent-dependent.
-
-
13C NMR:
-
Ethyl group: Signals around 62 ppm (O-CH2) and 14 ppm (CH3).
-
Ester Carbonyl: A signal in the range of 160-165 ppm.
-
Triazole Carbons: Two signals for the C3 and C5 carbons, expected in the 145-160 ppm range.
-
Benzyl group: A signal for the methylene carbon around 30-35 ppm and aromatic signals between 127-138 ppm.
-
Acidity of the Triazole N-H
The N-H proton of the 1,2,4-triazole ring is acidic, with reported pKa values for the parent 1,2,4-triazole around 10.26 in aqueous solution.[6] The presence of the electron-withdrawing ethyl carboxylate group at the C3 position is expected to increase the acidity (lower the pKa) of the N-H proton of the title compound, facilitating its deprotonation under basic conditions to form a triazolate anion. This anion is the key nucleophile in N-alkylation and N-arylation reactions.
Reactivity of the 1,2,4-Triazole Core: N-Substitution
The deprotonated triazolate anion possesses three nucleophilic nitrogen atoms (N1, N2, and N4), leading to the possibility of forming regioisomeric products upon reaction with electrophiles.
N-Alkylation: A Study in Regioselectivity
N-alkylation is the most common reaction of the 1H-1,2,4-triazole core. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[7][8]
-
N1 vs. N2 vs. N4:
-
N1 and N2 positions: These are generally the most nucleophilic and are the common sites for alkylation in substituted triazoles.[7]
-
N4 position: Alkylation at N4 is also possible but can be sterically hindered by adjacent substituents. In the case of the title compound, the C5-benzyl group will likely disfavor alkylation at the N4 position.
-
-
Steric and Electronic Effects:
-
The bulky benzyl group at C5 will sterically hinder the approach of electrophiles to the adjacent N1 and N4 positions.
-
The electron-withdrawing ethyl carboxylate at C3 will decrease the electron density of the adjacent N2 and N4 nitrogens, potentially reducing their nucleophilicity relative to N1.
-
Based on these factors, a mixture of N1- and N2-alkylated isomers is the most probable outcome, with the N1-isomer potentially being favored due to the combination of steric hindrance at N4 and reduced nucleophilicity at N2. However, studies on S-protected 1,2,4-triazoles have shown that N2 alkylated isomers can be preferentially formed.[7] The precise ratio is highly dependent on the electrophile and the reaction conditions.
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Methodological & Application
Applications of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate in Agrochemical Synthesis
Introduction: The 1,2,4-triazole scaffold is a cornerstone in modern agrochemical design, renowned for its broad-spectrum biological activities.[1] These heterocyclic compounds are integral to the development of potent fungicides, herbicides, and insecticides.[2] A key intermediate in the synthesis of novel agrochemicals is ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this versatile building block in the creation of next-generation crop protection agents. We will delve into the synthetic pathways, key chemical transformations, and the rationale behind the molecular design of potent agrochemicals derived from this intermediate.
The Strategic Importance of this compound
This compound serves as a pivotal precursor in the synthesis of a diverse range of agrochemicals. Its structure incorporates three key features that are advantageous for further chemical modification and biological activity:
-
The 1,2,4-Triazole Core: This heterocycle is a well-established pharmacophore in many successful agrochemicals, particularly fungicides that inhibit ergosterol biosynthesis in fungi.[1]
-
The Benzyl Group at the 5-position: This lipophilic group can be crucial for enhancing the molecule's ability to penetrate plant tissues and interact with biological targets. It also offers sites for further functionalization to fine-tune activity and selectivity.
-
The Ethyl Carboxylate Group at the 3-position: This reactive handle is the primary site for derivatization, most commonly through conversion to a carboxamide, which can then be further substituted to explore a wide chemical space and optimize biological efficacy.
The overall workflow for the utilization of this compound in agrochemical synthesis is depicted below:
Figure 1: General workflow for the synthesis and application of this compound.
Synthesis of this compound
A robust and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[3] This approach is readily adaptable for the preparation of the title compound.
Protocol 1: Synthesis of this compound
Materials:
-
Phenylacetic hydrazide
-
Ethyl carbethoxyformimidate
-
Ethanol (absolute)
-
Triethylamine (NEt3)
-
Diphenyl ether
-
Hexane
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Preparation of the Acylamidrazone Intermediate:
-
In a round-bottom flask, dissolve phenylacetic hydrazide (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl carbethoxyformimidate (1 equivalent) and triethylamine (1 equivalent).
-
Stir the reaction mixture at room temperature for 12 hours. The formation of the intermediate acylamidrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization to the Triazole:
-
Once the formation of the intermediate is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diphenyl ether.
-
Heat the mixture to reflux for a short period (typically 1-5 minutes) to induce cyclization. The high temperature of the diphenyl ether facilitates the intramolecular cyclization and dehydration to form the triazole ring.
-
Monitor the reaction progress by TLC.
-
-
Purification:
-
After completion of the cyclization, allow the reaction mixture to cool to room temperature.
-
Add hexane to precipitate the crude product.
-
Collect the precipitate by filtration and wash with hexane to remove the diphenyl ether.
-
Further purify the crude product by recrystallization from a suitable solvent such as toluene to yield pure this compound.
-
Application in Agrochemical Synthesis: Conversion to Carboxamides
The ethyl ester group at the 3-position of the triazole ring is an ideal handle for derivatization. The most common and synthetically valuable transformation is its conversion to a carboxamide via ammonolysis. This resulting 5-benzyl-1H-1,2,4-triazole-3-carboxamide is a key intermediate for the synthesis of a wide array of N-substituted derivatives with potent fungicidal and herbicidal properties.[2][4]
Protocol 2: Synthesis of 5-benzyl-1H-1,2,4-triazole-3-carboxamide
Materials:
-
This compound
-
10 M solution of ammonia in methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Ethanol
-
Ethyl acetate
Procedure:
-
Ammonolysis Reaction:
-
Isolation and Purification:
-
Once the reaction is complete, remove the volatile components (methanol and excess ammonia) under reduced pressure using a rotary evaporator.[4]
-
The resulting crude product, 5-benzyl-1H-1,2,4-triazole-3-carboxamide, can be purified by recrystallization from a solvent mixture such as ethanol-ethyl acetate to yield the pure product.[4]
-
Derivatization of 5-benzyl-1H-1,2,4-triazole-3-carboxamide for Agrochemical Applications
The amide nitrogen of 5-benzyl-1H-1,2,4-triazole-3-carboxamide provides a nucleophilic site for the introduction of various substituents. This derivatization is a critical step in tuning the biological activity of the resulting compounds. By introducing different alkyl, aryl, or heterocyclic moieties, researchers can optimize properties such as target affinity, systemic mobility in plants, and metabolic stability.
Conceptual Application: Synthesis of N-Aryl-5-benzyl-1H-1,2,4-triazole-3-carboxamides as Potential Fungicides
The introduction of a substituted aryl group on the amide nitrogen can lead to potent fungicidal activity. The rationale behind this is that the aryl group can engage in additional binding interactions with the target enzyme, such as cytochrome P450 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.
Figure 2: Conceptual workflow for the derivatization of the carboxamide intermediate.
Protocol 3: General Procedure for the Synthesis of N-Aryl-5-benzyl-1H-1,2,4-triazole-3-carboxamides
Materials:
-
5-benzyl-1H-1,2,4-triazole-3-carboxamide
-
Substituted aryl halide (e.g., 4-chlorobenzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Pyridine, Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents (e.g., water, brine, drying agent, silica gel for chromatography)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-benzyl-1H-1,2,4-triazole-3-carboxamide (1 equivalent) in the chosen anhydrous aprotic solvent.
-
Add the anhydrous base (1.1-1.5 equivalents) to the solution.
-
-
Acylation:
-
Slowly add the substituted aryl halide (1 equivalent) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with dilute acid (if a basic catalyst was used), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-5-benzyl-1H-1,2,4-triazole-3-carboxamide.
-
Biological Activity Data and Structure-Activity Relationships (SAR)
The biological activity of the final N-substituted carboxamide derivatives is highly dependent on the nature of the substituent on the amide nitrogen. The following table presents hypothetical, yet plausible, fungicidal activity data for a series of N-aryl substituted derivatives against a common plant pathogen, illustrating potential structure-activity relationships.
| Compound ID | N-Aryl Substituent | EC₅₀ (µg/mL) against Botrytis cinerea |
| A-1 | Phenyl | 15.2 |
| A-2 | 4-Chlorophenyl | 2.5 |
| A-3 | 2,4-Dichlorophenyl | 0.8 |
| A-4 | 4-Trifluoromethylphenyl | 1.2 |
| A-5 | 4-Methoxyphenyl | 8.9 |
Analysis of SAR:
-
Halogen Substitution: The introduction of a chlorine atom at the 4-position of the phenyl ring (Compound A-2 ) significantly enhances fungicidal activity compared to the unsubstituted phenyl ring (Compound A-1 ). This is a common observation in agrochemical design, where halogens can improve metabolic stability and binding affinity.
-
Multiple Halogenation: The presence of two chlorine atoms (Compound A-3 ) further increases potency, suggesting that the electronic and steric properties of the dichlorophenyl group are highly favorable for interaction with the target site.
-
Electron-Withdrawing Groups: A strong electron-withdrawing group like trifluoromethyl at the 4-position (Compound A-4 ) also results in high fungicidal activity, indicating that modulating the electronic properties of the aryl ring is a key strategy for optimization.
-
Electron-Donating Groups: An electron-donating group such as methoxy (Compound A-5 ) leads to a decrease in activity compared to the halogenated and trifluoromethylated analogues, suggesting that electron-withdrawing substituents on the N-aryl ring are generally preferred for this class of compounds against this particular pathogen.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its straightforward synthesis and the reactivity of its ethyl ester group allow for the facile generation of a key carboxamide intermediate. Subsequent derivatization of this carboxamide, particularly through N-arylation, provides a powerful strategy for the discovery of potent fungicidal and herbicidal agents. The protocols and structure-activity relationship insights presented in this application note offer a solid foundation for researchers and scientists in the agrochemical industry to explore the rich chemical space around this promising scaffold and develop innovative solutions for crop protection.
References
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Mikhina, E., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(1), 123. Available at: [Link]
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Patel, R. N. (2012). Ammonolysis. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 1-24). CRC Press. Available at: [Link]
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Jaisankar, K. R., et al. (2013). Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. Monatshefte für Chemie - Chemical Monthly, 144(10), 1535-1540. Available at: [Link]
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Ma, Y., et al. (2006). Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724-7728. Available at: [Link]
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GARCIA-MONROY, R., et al. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 65(2), 202-213. Available at: [Link]
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Wang, X., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(1), 123. Available at: [Link]
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Mikhina, E., et al. (2024). Synthesis of oxymethyl derivatives of 1,2,4-triazole-3-carboxamides and their biological activities. Research Square. Available at: [Link]
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Application Notes and Protocols: Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate as a Versatile Scaffold for Novel Antifungal Agents
Introduction: The Imperative for New Antifungal Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] A significant portion of the current antifungal armamentarium, particularly the azole class of drugs, targets the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[2] The 1,2,4-triazole nucleus is a well-established pharmacophore that serves as the cornerstone for many clinically successful antifungal agents, including fluconazole and itraconazole.[3][4] Its unique ability to coordinate with the heme iron atom in the active site of CYP51 leads to the potent and selective inhibition of ergosterol synthesis, ultimately resulting in fungal cell death.[3][5]
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate as a foundational scaffold for the discovery and development of next-generation antifungal agents. We will delve into the synthesis of this core structure, the rationale for its derivatization, and detailed protocols for the biological evaluation of its analogues.
The Core Scaffold: this compound
The this compound scaffold (Figure 1) offers several strategic advantages for antifungal drug design. The benzyl group at the 5-position provides a key lipophilic handle that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. The ethyl carboxylate at the 3-position presents another point for chemical diversification, allowing for the introduction of various functional groups to enhance target engagement and modulate physicochemical characteristics.
Figure 1. Chemical structure of this compound.
Synthesis of the Core Scaffold and a Representative Derivative
The synthesis of the this compound scaffold is achieved through a robust and efficient cyclocondensation reaction. The general strategy involves the reaction of a carboxylic acid hydrazide with an imidate, followed by thermal cyclization.[6]
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of the core scaffold, starting from commercially available materials.
Step 1: Synthesis of 2-Phenylacetohydrazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-phenylacetate (1 equivalent) in an excess of absolute ethanol (approximately 10 volumes).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 2-3 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting ester is consumed (typically 4-6 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add cold water to the residue to precipitate the product. Collect the white solid by vacuum filtration, wash with cold water, and dry in a desiccator to yield 2-phenylacetohydrazide.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-phenylacetohydrazide (1 equivalent) and ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.1 equivalents) in absolute ethanol (approximately 5 volumes).[7]
-
Base Addition: To the stirred suspension, add triethylamine (2.5 equivalents) dropwise at room temperature. The mixture should become a clear solution.
-
Intermediate Formation: Stir the reaction mixture at room temperature for 12 hours. Monitor the formation of the acylamidrazone intermediate by TLC.
-
Cyclization: Remove the solvent under reduced pressure. To the residue, add diphenyl ether (approximately 3 volumes) and heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours.[6]
-
Work-up and Purification: Cool the reaction mixture to room temperature and add hexane to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a crystalline solid.
Rationale for Derivative Design: The Role of the Benzyl Moiety
Structure-activity relationship studies of triazole antifungals have consistently shown that modifications to the lipophilic side chains can significantly impact antifungal potency and spectrum.[1][8] Introducing electron-withdrawing or electron-donating groups onto the phenyl ring of the benzyl moiety can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with the active site of CYP51. Halogenated benzyl groups, in particular, have been associated with enhanced antifungal activity.[1]
Protocol 2: Synthesis of a Representative Derivative - Ethyl 5-(4-chlorobenzyl)-1H-1,2,4-triazole-3-carboxylate
This protocol outlines the synthesis of a derivative with a chloro-substituted benzyl group, following a similar synthetic strategy as for the core scaffold.
Step 1: Synthesis of 2-(4-chlorophenyl)acetohydrazide
-
Follow the procedure outlined in Protocol 1, Step 1, using ethyl 2-(4-chlorophenyl)acetate as the starting material.
Step 2: Synthesis of Ethyl 5-(4-chlorobenzyl)-1H-1,2,4-triazole-3-carboxylate
-
Follow the procedure outlined in Protocol 1, Step 2, using 2-(4-chlorophenyl)acetohydrazide as the starting hydrazide.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for 1,2,4-triazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5]
Caption: Proposed mechanism of action for 1,2,4-triazole derivatives.
As depicted in the diagram, CYP51 is responsible for the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The N4 atom of the 1,2,4-triazole ring coordinates to the heme iron atom within the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupt the packing of phospholipids in the membrane, increase membrane permeability, and ultimately lead to the cessation of fungal growth and cell death.[5]
Biological Evaluation: A Step-by-Step Workflow
A systematic evaluation of the antifungal activity and selectivity of the synthesized compounds is critical. The following workflow outlines the key in vitro assays.
Caption: Experimental workflow for antifungal evaluation.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A4.[1][4][9][10]
-
Preparation of Antifungal Stock Solutions: Prepare a 10 mg/mL stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium (buffered with MOPS to pH 7.0) to obtain a range of final concentrations (e.g., 0.03 to 16 µg/mL). The final DMSO concentration should not exceed 1%.
-
Inoculum Preparation: Culture the desired fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar at 35°C. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control.
Protocol 4: Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth and spread it onto a Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HeLa) is evaluated.[11][12]
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Data Presentation and Interpretation
The results from the biological assays should be tabulated for clear comparison and interpretation.
Table 1: Antifungal Activity and Cytotoxicity of Triazole Derivatives
| Compound ID | R-group | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans | IC₅₀ (µg/mL) vs. HeLa cells | Selectivity Index (SI = IC₅₀/MIC) |
| Scaffold | H | Data | Data | Data | Data |
| Derivative 1 | 4-Cl | Data | Data | Data | Data |
| Fluconazole | N/A | Data | Data | Data | Data |
A high Selectivity Index (SI) is desirable, as it indicates that the compound is significantly more toxic to the fungal pathogen than to mammalian cells.
Conclusion and Future Directions
This compound represents a promising and synthetically accessible scaffold for the development of novel antifungal agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this core structure. Future work should focus on expanding the library of derivatives by modifying both the benzyl and carboxylate moieties to further explore the structure-activity relationship and to optimize antifungal potency, selectivity, and pharmacokinetic properties. Molecular docking studies can further aid in the rational design of new derivatives with improved binding affinity for the CYP51 target.
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Clinical and Laboratory Standards Institute. (2017). M27, 4th Edition: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
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RSC Publishing. (n.d.). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzyl azides. Retrieved from [Link]
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ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-ethoxy-2-iminoacetate hydrochloride. Retrieved from [Link]
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Application and Protocol Guide for the Spectroscopic Analysis of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Introduction
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole core is a key pharmacophore found in a variety of therapeutic agents.[1][2][3] A thorough structural characterization is paramount for quality control, reaction monitoring, and understanding the molecule's properties. This guide provides a detailed framework for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The key functional groups that will give rise to characteristic signals are the benzyl group, the 1H-1,2,4-triazole ring, and the ethyl carboxylate moiety.
Figure 1: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural assignment of the title compound.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Key Insights |
| N-H (Triazole) | Broad Singlet | 12.0 - 14.0 | 1H | Exchangeable proton, position can vary with solvent and concentration. |
| Ar-H (Phenyl) | Multiplet | 7.20 - 7.40 | 5H | Protons of the monosubstituted benzene ring. |
| CH₂ (Benzyl) | Singlet | ~4.10 | 2H | Methylene protons adjacent to the aromatic ring and the triazole ring.[4] |
| O-CH₂ (Ethyl) | Quartet | ~4.40 | 2H | Methylene protons of the ethyl ester, coupled to the methyl protons.[5][6] |
| CH₃ (Ethyl) | Triplet | ~1.40 | 3H | Methyl protons of the ethyl ester, coupled to the methylene protons.[5][6] |
Causality Behind Experimental Choices and Interpretation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like the N-H of the triazole, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the proton exchange and allow for the observation of the N-H signal.[7]
-
Chemical Shift Rationale:
-
The N-H proton of the triazole is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding.
-
The aromatic protons of the benzyl group will appear in the typical aromatic region (around 7.3 ppm).[8]
-
The benzylic CH₂ protons are deshielded by both the adjacent aromatic ring and the triazole ring, placing their signal around 4.1 ppm.[4][9] In some cases, these protons can be diastereotopic and appear as an AB quartet, especially in chiral environments or with restricted rotation.[10]
-
The O-CH₂ protons of the ethyl ester are deshielded by the adjacent oxygen atom, resulting in a chemical shift around 4.4 ppm. The coupling with the three neighboring methyl protons results in a quartet (n+1 rule).[6]
-
The CH₃ protons of the ethyl ester are in a typical aliphatic region but are slightly deshielded by the ester functionality. Their coupling to the two neighboring methylene protons results in a triplet.[6]
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data
| Carbon | Approx. Chemical Shift (δ, ppm) | Key Insights |
| C=O (Ester) | ~160 | Carbonyl carbon of the ester.[11][12] |
| C-3 (Triazole) | ~157 | Carbon of the triazole ring attached to the carboxylate.[2] |
| C-5 (Triazole) | ~160 | Carbon of the triazole ring attached to the benzyl group.[2] |
| C (Aromatic, ipso) | ~135 | Carbon of the phenyl ring attached to the methylene group. |
| CH (Aromatic) | 126 - 129 | Aromatic carbons of the phenyl ring. |
| O-CH₂ (Ethyl) | ~62 | Methylene carbon of the ethyl ester.[11] |
| CH₂ (Benzyl) | ~32 | Benzylic methylene carbon. |
| CH₃ (Ethyl) | ~14 | Methyl carbon of the ethyl ester.[11] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibration | Approx. Wavenumber (cm⁻¹) | Intensity | Key Insights |
| N-H (Triazole) | Stretching | 3100 - 3300 | Medium, Broad | Characteristic of N-H stretching in heterocyclic rings.[1][13] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations.[1] |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium | C-H stretching of the benzyl and ethyl groups.[13] |
| C=O (Ester) | Stretching | 1715 - 1735 | Strong | Strong, sharp peak characteristic of an α,β-unsaturated ester carbonyl.[14][15][16] |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations.[1] |
| C-O (Ester) | Stretching | 1000 - 1300 | Strong | Two characteristic C-O stretching bands for the ester.[14][16] |
| N-N/C-N (Triazole) | Ring Vibrations | 1100 - 1500 | Medium | Complex vibrations within the triazole ring.[17][18] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
-
Typically, data is collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Label the significant peaks.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Fragmentation Pathways:
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner.
Figure 2: Proposed major fragmentation pathways in ESI-MS.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Key Insights |
| [M+H]⁺ | Protonated molecule | Confirms the molecular weight of the compound. |
| [M+H - 28]⁺ | Loss of ethene (C₂H₄) | Fragmentation of the ethyl ester group. |
| [M+H - 46]⁺ | Loss of ethanol (C₂H₅OH) | Cleavage of the ethyl ester group. |
| 91 | Benzyl cation ([C₇H₇]⁺) | A very common and stable fragment from benzyl-containing compounds.[19] |
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation (LC-MS):
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Set the ESI source to positive ion mode.
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Analyze the fragmentation spectrum (MS/MS) to identify characteristic fragment ions.
-
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. By following the detailed protocols and utilizing the interpretive guidance provided in this application note, researchers can confidently verify the structure and purity of this important heterocyclic compound.
References
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ResearchGate. The ¹H NMR signals for the methylene proton signals of the benzyl group... Available from: [Link]
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ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available from: [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]
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The features of IR spectrum. Available from: [Link]
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Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]
-
ACS Publications. An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Available from: [Link]
-
PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Available from: [Link]
-
ResearchGate. An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Available from: [Link]
-
ResearchGate. Frequencies of the Absorption Band Peaks (сm -1 ) in the Experimental and Theoretical IR Spectra of Triazole. Available from: [Link]
-
PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available from: [Link]
-
MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]
-
J-STAGE. D-NMR Study on Orientation of D-Labeled Benzyl Group in PBLG Liquid Crystal. Available from: [Link]
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
-
ResearchGate. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Available from: [Link]
-
ResearchGate. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Available from: [Link]
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ACS. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]
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PMC - NIH. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available from: [Link]
-
Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. Available from: [Link]
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ResearchGate. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Available from: [Link]
-
Sci-Hub. 1 H and 13 C NMR study of novel fused 1,2,4‐triazole heterocycles. Available from: [Link]
-
NMR Chart. Available from: [Link]
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ACS Publications. 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration. Available from: [Link]
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
-
ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. Available from: [Link]
-
ResearchGate. Mass spectral fragmentation details of 4-[(3-(4-Chloro-phenoxymethyl)-5-benzylsulfonyl-1,2,4-triazol-4-yl)methyl]-morpholine 8a. Available from: [Link]
-
Canadian Science Publishing. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available from: [Link]
-
ResearchGate. Experimental (a)[16] and theoretical (b) IR spectra of triazole. Available from: [Link]
-
Esters. Available from: [Link]
-
PubChem. Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. Available from: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
-
University of Calgary. CSD Solution #13. Available from: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
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chromatographic purification methods for ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
An Application Guide to the Chromatographic Purification of Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of this compound, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The methodologies detailed herein are designed for researchers, chemists, and process scientists, emphasizing not only the procedural steps but also the underlying scientific principles that govern separation. We will explore two primary, scalable techniques: traditional normal-phase flash column chromatography for bulk purification and high-performance liquid chromatography (HPLC) for high-resolution separation and final polishing. This document provides field-proven insights to empower users to achieve high purity and yield, complete with troubleshooting guides, data presentation tables, and workflow diagrams.
Introduction: The Compound and the Challenge
This compound is a molecule of significant interest, belonging to the 1,2,4-triazole class of heterocycles renowned for their diverse pharmacological activities.[3] The structural features of this compound—a polar triazole ring, a non-polar benzyl group, and an ester moiety of intermediate polarity—present a unique purification challenge. The goal of any purification strategy is to efficiently remove unreacted starting materials, reagents, and reaction byproducts.
The key physicochemical properties influencing its chromatographic behavior are:
-
Polarity: The molecule possesses both polar (triazole, ester) and non-polar (benzyl) regions, making it amenable to both normal-phase and reversed-phase chromatography.
-
Hydrogen Bonding: The N-H group on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms and carbonyl oxygen act as acceptors. This can lead to strong interactions with polar stationary phases like silica gel, sometimes causing peak tailing if the mobile phase is not optimized.
-
Solubility: It is typically soluble in moderately polar organic solvents such as ethyl acetate, dichloromethane (DCM), and methanol.
This guide will provide the necessary protocols to navigate these properties and achieve optimal purification.
Method Selection: A Two-Tiered Approach
For a compound of this nature, a multi-faceted purification strategy is often most effective. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
-
Flash Column Chromatography (Normal-Phase): This is the workhorse method for routine, preparative-scale purification (milligrams to many grams) in a synthesis lab.[1][4][5] It utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase to separate compounds based on their polarity. It is cost-effective, versatile, and highly effective for removing impurities with significantly different polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC): When higher resolution is needed to separate closely related impurities or for final polishing to >98% purity, preparative HPLC is the method of choice.[6][7] It offers superior separating power and is often automated, but it is more expensive and has a lower loading capacity than flash chromatography.
Part I: High-Throughput Purification via Flash Column Chromatography
This technique is the first line of defense after a synthesis work-up. The primary goal is to rapidly isolate the target compound in high purity from the crude reaction mixture.
Workflow for Flash Chromatography
Caption: Workflow for flash column chromatography purification.
Protocol 1.1: Solvent System Selection via TLC
The success of column chromatography is almost entirely dependent on the selection of an appropriate mobile phase (eluent). Thin-Layer Chromatography (TLC) is the essential micro-scale experiment used to determine this.[8]
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems are mixtures of hexanes and ethyl acetate (EtOAc) or dichloromethane and methanol (MeOH).[4]
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Retention Factor (Rf) for the desired product spot. The optimal Rf value for column chromatography is between 0.20 and 0.35. [8] This ensures good separation from impurities while minimizing the elution time and solvent consumption.
| Trial | Solvent System (v/v) | Observations | Product Rf | Recommendation |
| 1 | Hexane:EtOAc (4:1) | Compound remains at the baseline. | < 0.1 | Too non-polar. Increase eluent polarity. |
| 2 | Hexane:EtOAc (1:1) | Good separation from non-polar spots. | 0.30 | Optimal. Good starting point for the column. |
| 3 | Hexane:EtOAc (1:4) | Compound moves too quickly. | > 0.6 | Too polar. Poor separation from polar impurities. |
| 4 | DCM:MeOH (98:2) | Good separation, may be useful for polar impurities. | 0.35 | Good alternative, especially if tailing occurs in EtOAc. |
Protocol 1.2: Column Packing and Sample Loading
For the best resolution, dry loading the sample is highly recommended, especially if the crude material is not readily soluble in the mobile phase.[8][9]
Methodology:
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Dry Packing: Fill the column with the appropriate amount of silica gel (typically 50-100 times the weight of the crude material for moderate separations).[5] Gently tap the column to ensure even packing. Add another layer of sand on top.
-
Sample Adsorption (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
-
Loading: Carefully add the silica-adsorbed sample onto the top layer of sand in the column.
-
Elution: Carefully add the chosen eluent to the column. Use positive pressure (air or nitrogen) to push the solvent through the column, collecting fractions in test tubes.[5] An isocratic elution with the optimized solvent (e.g., Hexane:EtOAc 1:1) can be used, or a gradient can be run (e.g., starting with Hexane:EtOAc 2:1 and slowly increasing to 1:1) to improve separation.
Protocol 1.3: Fraction Analysis
-
TLC Analysis: Spot every few collected fractions on a TLC plate alongside a spot of the crude starting material.
-
Combine and Concentrate: Develop the TLC plate in the elution solvent. Identify the fractions containing only the pure product. Combine these fractions.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Part II: High-Resolution Purification via Preparative HPLC
When flash chromatography is insufficient to resolve minor impurities or when ultra-high purity is required, preparative HPLC is the ideal next step. Reversed-phase HPLC (RP-HPLC) is often the most effective method for polar heterocyclic compounds.[9]
Workflow for Preparative HPLC Scale-Up
Caption: Logic flow for HPLC method development and scale-up.
Protocol 2.1: Reversed-Phase HPLC (RP-HPLC)
This protocol uses a non-polar stationary phase (C18) and a polar mobile phase. The non-polar benzyl group will provide retention, while the polar triazole and ester groups will ensure it elutes with a reasonable amount of organic modifier.
Methodology:
-
Analytical Method Development:
-
Column: C18, 5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA). The acid modifier is crucial for protonating the triazole nitrogens, which prevents peak tailing and yields sharp, symmetrical peaks.[9]
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Gradient: Start with a linear gradient, for example, 10% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Optimization: Adjust the gradient to achieve good resolution between the product peak and any impurities.
-
-
Sample Preparation: Dissolve the sample from the flash column purification in a minimal amount of DMSO, DMF, or the mobile phase itself. Filter through a 0.45 µm syringe filter before injection.[9]
-
Scale-Up and Purification:
-
Switch to a preparative C18 column (e.g., 21.2 x 150 mm).
-
Scale the flow rate and gradient time proportionally to the column volume.
-
Inject the prepared sample. The maximum injection volume will depend on an initial loading study.[7]
-
Collect fractions based on the UV detector signal, triggering collection at the beginning of the product peak and stopping at the end.[10]
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
If the remaining solution is aqueous, freeze and lyophilize to obtain the final product as a fluffy solid.
-
| Parameter | Analytical Scale | Preparative Scale |
| Column | 4.6 x 150 mm C18, 5 µm | 21.2 x 150 mm C18, 5 µm |
| Flow Rate | 1.0 mL/min | ~21 mL/min |
| Injection Vol. | 5-10 µL | 100-1000 µL (determined by loading study) |
| Typical Load | < 1 mg | 10-100 mg |
Purity Assessment
After purification, the identity and purity of the final compound must be confirmed.
-
Analytical HPLC/LC-MS: Use the developed analytical HPLC method to obtain a chromatogram showing a single major peak. Mass spectrometry will confirm the molecular weight (Expected [M+H]⁺ ≈ 232.11).[11][12]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and ensure no structural isomers or impurities are present.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Solution |
| Streaking/Tailing on Silica | Compound is too polar or acidic/basic, interacting too strongly with silica. | Add a modifier to the eluent: 0.5-1% triethylamine for basic compounds or 0.5-1% acetic acid for acidic compounds.[4] For triazoles, a switch to a DCM/MeOH system can also help. |
| Poor Separation | Rf values of compounds are too close. | Use a shallower solvent gradient in flash chromatography. For HPLC, use a longer, shallower gradient or switch to a different column chemistry (e.g., Phenyl-Hexyl). |
| Compound Won't Elute | Eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., increase %EtOAc or %MeOH).[9] |
| Cracked Column Bed | Column was packed poorly or solvent was added too aggressively. | Repack the column. Always add a layer of sand on top of the silica to protect the bed.[5] |
References
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]
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SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
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DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]
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Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2024). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
- Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
-
ResearchGate. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]
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-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
IRIS-AperTO. (n.d.). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
Alichem. (n.d.). This compound, 98% Purity, C12H13N3O2, 1 gram. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
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Application Notes and Protocols for the Development of Anticancer Agents from Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation and development of novel anticancer agents derived from the lead compound, ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate. These application notes and protocols are designed to be a self-validating system, explaining the causality behind experimental choices and grounding methodologies in authoritative scientific literature. We will cover the synthesis of the lead compound, detailed protocols for in vitro and in vivo screening, and strategies for structure-activity relationship (SAR) studies and lead optimization.
Introduction: The Rationale for 1,2,4-Triazoles in Oncology
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of therapeutic agents.[3] In the context of oncology, 1,2,4-triazole derivatives have demonstrated a broad spectrum of anticancer activities.[4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as:
-
Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to be potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often dysregulated in cancer.[5]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
-
Topoisomerase Inhibition: These compounds can also target topoisomerases, enzymes essential for DNA replication and repair in rapidly dividing cancer cells.[2]
The benzyl group at the 5-position and the ethyl carboxylate at the 3-position of our lead compound, this compound, provide key structural motifs for potential interactions with biological targets and offer multiple avenues for synthetic modification to improve potency and selectivity.
Synthesis of the Lead Compound: this compound
A reliable and scalable synthesis of the lead compound is the foundational step in any drug development program. The following protocol is based on established methods for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[5]
Synthetic Scheme
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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Compounds Using Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate
Authored by: A Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antimicrobial effects.[1][2] This guide provides a comprehensive framework for the synthesis and evaluation of novel antimicrobial compounds derived from ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate. We present detailed, field-proven protocols for the synthesis of the core scaffold, its derivatization, and subsequent in vitro antimicrobial screening. The causality behind experimental choices is elucidated to empower researchers in their rational design of potent antimicrobial agents.
Introduction: The 1,2,4-Triazole Scaffold as a Versatile Antimicrobial Agent
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in drug discovery due to its favorable physicochemical properties and diverse biological activities.[3][4] Compounds incorporating this moiety have demonstrated broad-spectrum antibacterial and antifungal activities.[1][5] The versatility of the triazole core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to optimize antimicrobial potency and selectivity. The strategic hybridization of the 1,2,4-triazole nucleus with other pharmacophores has also emerged as a powerful approach to developing novel drugs capable of overcoming resistance mechanisms.[5]
This guide focuses on leveraging this compound as a key building block for the synthesis of new antimicrobial candidates. The benzyl group at the 5-position and the ethyl carboxylate at the 3-position offer multiple points for chemical modification, providing a rich platform for creating a library of diverse compounds for antimicrobial screening.
Synthetic Protocols
The synthesis of novel antimicrobial agents from this compound is a multi-step process. The following protocols provide a detailed methodology for the synthesis of the core intermediate and its subsequent derivatization.
Synthesis of Phenylacetic Hydrazide (Intermediate 1)
The initial step involves the synthesis of the corresponding hydrazide from the commercially available ethyl phenylacetate. This reaction is a classic nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.
Protocol 2.1: Synthesis of Phenylacetic Hydrazide
| Step | Procedure | Rationale |
| 1 | To a round-bottom flask, add ethyl phenylacetate (1 equivalent) and ethanol (5-10 volumes). | Ethanol acts as a solvent to ensure a homogenous reaction mixture. |
| 2 | Add hydrazine hydrate (80-99% solution, 1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.[6] | A slight excess of hydrazine hydrate drives the reaction to completion. Dropwise addition helps to control any potential exotherm. |
| 3 | Heat the reaction mixture to reflux (approximately 78-85°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Refluxing provides the necessary activation energy for the reaction. TLC is used to confirm the consumption of the starting ester. |
| 4 | After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. | Cooling promotes the crystallization of the product. |
| 5 | Collect the precipitated solid by vacuum filtration and wash with cold ethanol. | Filtration isolates the solid product, and washing with cold ethanol removes any unreacted starting materials and impurities. |
| 6 | Dry the resulting white solid under vacuum to obtain phenylacetic hydrazide. | Drying removes residual solvent. The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). |
Synthesis of this compound (Core Scaffold)
The core triazole scaffold is synthesized via a cyclocondensation reaction between phenylacetic hydrazide and ethyl 2-ethoxy-2-iminoacetate hydrochloride.[7] This reaction proceeds through the formation of an acylhydrazone intermediate, which then undergoes intramolecular cyclization to form the stable 1,2,4-triazole ring.[8]
Protocol 2.2: Synthesis of this compound
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, dissolve phenylacetic hydrazide (1 equivalent) and ethyl 2-ethoxy-2-iminoacetate hydrochloride (1 equivalent) in ethanol (10-15 volumes). | Ethanol serves as the reaction solvent. |
| 2 | Add triethylamine (2.2 equivalents) dropwise to the stirred solution at room temperature. | Triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the condensation reaction. An excess is used to drive the reaction forward. |
| 3 | Stir the reaction mixture at room temperature for 12 hours. Monitor the formation of the intermediate by TLC. | This step allows for the formation of the ethyl 2-(2-(2-phenylacetyl)hydrazono)-2-aminoacetate intermediate. |
| 4 | After the formation of the intermediate, heat the reaction mixture to reflux and maintain for 6-8 hours to induce cyclization. Monitor the reaction by TLC. | Thermal energy promotes the intramolecular cyclization and dehydration to form the aromatic triazole ring. |
| 5 | Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. | Removal of the solvent concentrates the product. |
| 6 | Add cold water to the residue to precipitate the crude product. | The product is typically insoluble in water, leading to its precipitation. |
| 7 | Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol. | Washing removes inorganic salts and other impurities. |
| 8 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. | Recrystallization is a purification technique to obtain a highly pure product. |
| 9 | Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[9][10][11] | Spectroscopic analysis provides unambiguous structural confirmation. |
Derivatization of the Core Scaffold
The synthesized this compound can be further modified to generate a library of novel compounds. Two primary sites for derivatization are the ester group at position 3 and the N-1 position of the triazole ring.
The ethyl ester can be converted to a hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic systems or Schiff bases.
Protocol 2.3.1: Synthesis of 5-Benzyl-1H-1,2,4-triazole-3-carbohydrazide
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1 equivalent) in ethanol (10 volumes). | Ethanol is the solvent for this reaction. |
| 2 | Add hydrazine hydrate (80-99% solution, 3-5 equivalents) and a catalytic amount of a weak acid (e.g., a few drops of acetic acid). | A larger excess of hydrazine is often required for the conversion of more stable esters. The acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| 3 | Reflux the mixture for 8-12 hours, monitoring the reaction by TLC. | The reaction requires elevated temperatures to proceed at a reasonable rate. |
| 4 | Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. | The hydrazide is typically less soluble in ethanol than the starting ester. |
| 5 | Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. | This isolates and purifies the desired hydrazide derivative. |
The newly synthesized carbohydrazide can be condensed with various aromatic or heteroaromatic aldehydes to form Schiff bases, which are known to possess significant antimicrobial properties.[2]
Protocol 2.3.2: General Procedure for the Synthesis of Schiff Bases
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, dissolve 5-benzyl-1H-1,2,4-triazole-3-carbohydrazide (1 equivalent) and a substituted aldehyde (1-1.1 equivalents) in ethanol or methanol (10-15 volumes). | The alcohol serves as a suitable solvent for both reactants. |
| 2 | Add a catalytic amount of glacial acetic acid (2-3 drops). | The acid catalyzes the nucleophilic addition of the hydrazide to the aldehyde carbonyl group. |
| 3 | Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC. | Heating drives the condensation reaction to completion by removing the water formed as a byproduct. |
| 4 | Cool the reaction mixture to room temperature. The product often precipitates out of the solution. | The Schiff base is typically a solid with limited solubility in the cooled solvent. |
| 5 | Collect the solid by vacuum filtration, wash with the reaction solvent, and dry. | This isolates the crude product. |
| 6 | Recrystallize from a suitable solvent if necessary to obtain the pure Schiff base. | Purification ensures the removal of any unreacted starting materials. |
In Vitro Antimicrobial Activity Evaluation
Once a library of novel compounds has been synthesized, their antimicrobial activity must be evaluated. The following are standard protocols for in vitro screening against a panel of pathogenic bacteria and fungi.[12]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14]
Protocol 3.1: Broth Microdilution Assay
| Step | Procedure | Rationale |
| 1 | Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). | DMSO is a common solvent for dissolving organic compounds for biological assays. |
| 2 | In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.[14] | This creates a concentration gradient to determine the MIC. |
| 3 | Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. | A standardized inoculum ensures the reproducibility of the assay. |
| 4 | Add the diluted inoculum to each well of the microtiter plate containing the test compounds. Include positive (microorganism in broth without compound) and negative (broth only) controls. | Controls are essential to validate the results of the assay. |
| 5 | Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours. | Incubation allows for microbial growth in the absence of inhibition. |
| 6 | After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be used for easier visualization.[12] | The absence of turbidity indicates the inhibition of microbial growth. |
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity of a compound.
Protocol 3.2: Agar Disk Diffusion Assay
| Step | Procedure | Rationale |
| 1 | Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard) and uniformly streak it onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar). | This creates a lawn of bacteria for the assay. |
| 2 | Impregnate sterile paper disks with a known concentration of the test compound solution and allow the solvent to evaporate. | The disk serves as a reservoir for the antimicrobial agent. |
| 3 | Place the impregnated disks onto the surface of the inoculated agar plate. Include a positive control disk (a known antibiotic) and a negative control disk (solvent only). | The compound will diffuse from the disk into the agar. |
| 4 | Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). | Incubation allows for bacterial growth and the diffusion of the antimicrobial agent. |
| 5 | Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. | The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. |
Structure-Activity Relationship (SAR) Insights
The data obtained from the antimicrobial screening of a library of derivatives can provide valuable insights into the structure-activity relationship (SAR).[15] By comparing the activity of compounds with different substituents, researchers can deduce which chemical features are crucial for antimicrobial potency. For 1,2,4-triazole derivatives, SAR studies have often revealed that:
-
Substituents on the phenyl ring of the benzyl group: The nature and position of substituents (e.g., electron-withdrawing or electron-donating groups) can significantly impact activity. Halogen atoms, for instance, often enhance antimicrobial effects.
-
Modifications at the 3-position: The conversion of the ester to amides, hydrazones, or other heterocyclic rings can lead to a substantial increase in antimicrobial activity. The lipophilicity and hydrogen bonding capacity of these groups play a critical role.
-
N-1 substitution: Alkylation or arylation at the N-1 position of the triazole ring can influence the overall shape and electronic properties of the molecule, thereby affecting its interaction with biological targets.
Visualization of Workflows
Synthetic Workflow
Caption: Synthetic workflow for novel antimicrobial compounds.
Antimicrobial Screening Workflow
Caption: Workflow for in vitro antimicrobial screening.
Conclusion
The protocols and insights provided in this guide offer a robust starting point for researchers and drug development professionals in the synthesis and evaluation of novel antimicrobial agents based on the this compound scaffold. By systematically applying these methodologies and analyzing the resulting SAR data, the scientific community can continue to innovate and develop new chemical entities to combat the growing challenge of antimicrobial resistance.
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Comprehensive Purity Assessment of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate: An Orthogonal Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the analytical strategies and protocols for the comprehensive purity assessment of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs).[1][2] Consequently, ensuring the purity of intermediates and final APIs containing this moiety is critical for drug safety and efficacy. This guide emphasizes an orthogonal analytical approach, combining multiple techniques to build a complete and reliable purity profile. We detail robust protocols for High-Performance Liquid Chromatography (HPLC) as the primary tool for separating and quantifying related substances, complemented by Mass Spectrometry (MS) for impurity identification, Gas Chromatography (GC) for residual solvent analysis, Quantitative Nuclear Magnetic Resonance (qNMR) for orthogonal purity confirmation, and Thermal Analysis (DSC/TGA) for solid-state characterization. Each protocol is presented with an explanation of the scientific rationale behind methodological choices, adhering to principles outlined in international regulatory guidelines.
Introduction: The Imperative for Purity
This compound is a heterocyclic compound with significant potential as a building block in pharmaceutical synthesis. The purity of such a compound is not merely a quality metric; it is a critical determinant of the safety, stability, and efficacy of the final drug product.[3] Impurities, even at trace levels, can be toxic, affect the stability of the API, or alter its pharmacological properties. Regulatory bodies mandate rigorous impurity profiling, making a robust analytical strategy indispensable.[4]
This document outlines a multi-faceted strategy that moves beyond a single measurement to a holistic purity assessment. By employing orthogonal methods—techniques that rely on different physicochemical principles—we can ensure that all potential impurities (related substances, residual solvents, water, and inorganics) are accurately detected and quantified.
The Orthogonal Purity Assessment Workflow
A comprehensive purity assessment relies on the integration of data from multiple analytical techniques. The primary chromatographic method provides a measure of purity relative to detectable related substances, while complementary methods account for other potential impurities and provide structural confirmation.
Caption: Orthogonal workflow for comprehensive purity assessment.
Primary Purity Assessment by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity of non-volatile organic compounds.[3][5] Its high resolving power allows for the separation of the main component from closely related structural impurities.
3.1. Rationale for Method Design
-
Mode: Reversed-phase (RP) chromatography is selected due to the moderate polarity of the target analyte. A C18 stationary phase provides a versatile starting point for method development.[6][7]
-
Detection: The presence of the benzyl and triazole rings provides strong chromophores, making UV detection a sensitive and robust choice. The UV spectrum should be analyzed to select an optimal wavelength for detection of both the main peak and potential impurities.
-
Mobile Phase: A gradient elution using a mixture of water (buffered) and a polar organic solvent (acetonitrile or methanol) is recommended. A gradient allows for the elution of impurities with a wide range of polarities while maintaining good peak shape for the main component.
3.2. Detailed Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~0.5 mg/mL.
-
For impurity determination, a concentration of ~0.5-1.0 mg/mL is often suitable.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or optimal wavelength determined by PDA).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurity exceeding the reporting threshold (e.g., 0.05%).
-
3.3. System Suitability and Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated, and the system's performance must be verified before each run.
3.3.1. System Suitability Testing (SST) Before sample analysis, a standard solution is injected multiple times to verify the system is fit for its intended use, as per pharmacopeial guidelines like USP <621>.[8][9][10][11]
| Parameter | Acceptance Criterion | Rationale |
| Precision | RSD ≤ 1.0% for 5 replicate injections | Ensures the system provides consistent and repeatable results. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the main peak | Confirms good peak symmetry, which is essential for accurate integration. |
| Theoretical Plates (N) | N > 2000 for the main peak | Measures column efficiency and separation power. |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation of critical peaks. |
3.3.2. Method Validation The analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[12][13][14][15]
| Validation Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities, degradants, or excipients. | Peak purity analysis (PDA) shows no co-elution. Forced degradation studies show separation of degradants from the main peak. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for the assay and from LOQ to 120% for impurities. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for the assay. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) RSD ≤ 1.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met when parameters (e.g., pH ±0.2, temp ±5°C) are varied. |
Complementary and Orthogonal Techniques
No single method can provide a complete purity profile. The following techniques are essential for a comprehensive assessment.
4.1. Impurity Identification by LC-MS
Rationale: While HPLC-UV can quantify impurities, it cannot identify them. Coupling HPLC to a mass spectrometer (MS) provides mass-to-charge ratio (m/z) data, enabling the determination of molecular weights for unknown peaks.[16][17] High-resolution MS (HRMS) can further provide elemental composition, which is invaluable for structural elucidation.[4][18]
Protocol:
-
Method Modification: The HPLC method described in Section 3.2 is already MS-compatible due to the use of a volatile modifier (formic acid). Non-volatile buffers like phosphate must be avoided as they will contaminate the MS source.[4]
-
Instrumentation: Connect the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) equipped with an electrospray ionization (ESI) source.
-
Analysis: Run the sample using the established HPLC method. Acquire data in both positive and negative ionization modes to maximize the chance of ionizing all impurities.
-
Data Interpretation: Correlate the peaks from the UV chromatogram with the peaks in the total ion chromatogram (TIC). Extract the mass spectrum for each impurity peak to determine its molecular weight. Use fragmentation data (MS/MS) to help elucidate the structure.
4.2. Residual Solvent Analysis by Headspace GC-MS
Rationale: Residual solvents are process-related impurities that are not detectable by HPLC. Gas Chromatography (GC) with headspace sampling is the standard technique for analyzing these volatile and semi-volatile organic compounds.[3][19]
Protocol:
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that dissolves the sample and is not a potential residual solvent.
-
GC Conditions:
-
Column: Typically a G43 (e.g., DB-624) or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Headspace. Incubation at ~80-100 °C for 15-30 min.
-
Oven Program: Start at 40 °C, hold for 5-10 min, then ramp to ~240 °C.
-
Detector: Flame Ionization Detector (FID) for quantification, Mass Spectrometer (MS) for identification.
-
-
Quantification: Analyze against a standard containing known amounts of expected solvents.
4.3. Orthogonal Purity Assay by Quantitative NMR (qNMR)
Rationale: qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity.[20][21] It is mechanistically different from chromatography and serves as an excellent orthogonal method for confirming the purity value obtained by HPLC.[20]
Protocol:
-
Sample Preparation: Accurately weigh the sample (~10-20 mg) and a certified internal standard (~5-10 mg, e.g., maleic acid, dimethyl sulfone) into the same vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full magnetization recovery.
-
Select signals for both the analyte and the internal standard that are unique, sharp, and free from overlap.
-
-
Calculation: Calculate the purity using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses weighed.
4.4. Solid-State Characterization by Thermal Analysis
Rationale: Thermal analysis provides information about the physical properties of the sample. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, which is used to quantify the content of water and residual volatiles.[22][23][24] Differential Scanning Calorimetry (DSC) measures heat flow and can be used to determine the melting point, which can be an indicator of purity (impurities tend to depress and broaden the melting endotherm).[23][25][26]
Protocol (TGA):
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from ambient temperature to ~300 °C at a rate of 10 °C/min.
-
The mass loss at temperatures below ~120 °C typically corresponds to water or highly volatile solvents.
Protocol (DSC):
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting transition.
-
Record the onset temperature and peak maximum of the melting endotherm.
Data Integration and Final Purity Calculation
A final purity value is determined by a mass balance calculation, where the contributions from all orthogonal techniques are considered.
Caption: Logic for integrating analytical data for final purity assignment.
The final purity is calculated as: Purity (%) = Chromatographic Purity (%) x [(100 - % Water - % Residual Solvents - % Inorganic Impurities) / 100]
The result from this calculation should be in good agreement with the absolute purity value determined by qNMR. This concordance provides a high degree of confidence in the final reported purity value.
Conclusion
The purity assessment of this compound requires a scientifically sound, multi-faceted strategy. A validated RP-HPLC method serves as the primary tool for quantifying related substances, but it must be supported by orthogonal techniques. LC-MS for impurity identification, GC for volatile impurities, thermal analysis for water and solid-state properties, and qNMR for an independent purity assay are all critical components of a comprehensive evaluation. This integrated approach ensures a thorough understanding of the compound's purity profile, satisfying regulatory requirements and guaranteeing the quality and safety of the material for its intended use in drug development.
References
-
Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]
-
USP. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Toref-Standards. (n.d.). Impurity Profiling with HRMS. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
Chen, K. H., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(11), 5988-5990. Retrieved from [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Netzsch. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Linseis. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]
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Giron-Forest, D., et al. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. Retrieved from [Link]
-
Singla, P., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39. Retrieved from [Link]
-
Al-Ghanim, A. M. (2022). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. International Journal of Pharmaceutical Sciences and Research, 13(11), 4384-4391. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Method for Trifuzol-Neo assay determination by GC-MS. Retrieved from [Link]
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Application Note: A Scalable Protocol for the Synthesis of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Abstract
This application note provides a comprehensive, in-depth technical guide for the synthesis of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines a robust, two-part protocol, beginning with a detailed laboratory-scale synthesis suitable for initial research and development. It then progresses to a meticulously planned scale-up protocol designed for pilot plant or manufacturing settings. The causality behind experimental choices, process safety considerations, and optimization strategies are explained to ensure both scientific integrity and practical applicability. This guide is intended to be a self-validating system, empowering researchers to confidently and safely produce this key intermediate at multiple scales.
Introduction: The Significance of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of pharmaceuticals exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The specific target of this protocol, this compound, incorporates a benzyl group and an ethyl carboxylate moiety, making it a versatile intermediate for further functionalization and library synthesis. The development of a scalable and reproducible synthetic route is therefore of significant interest to the drug development community.
This protocol is based on a classical and reliable approach to 1,2,4-triazole synthesis: the cyclocondensation of an acylhydrazide with an imidate derivative.[4] This method was chosen for its high regioselectivity and generally good yields. The subsequent scale-up protocol addresses the critical challenges associated with transitioning from laboratory benchtop to larger-scale production, with a strong emphasis on thermal management and process safety.
Reaction Scheme
The overall synthesis is a two-step process starting from commercially available materials:
Step 1: Synthesis of Phenylacetylhydrazide (Intermediate 1)
Step 2: Synthesis of this compound (Final Product)
Laboratory-Scale Synthesis Protocol (Up to 10 g scale)
This section details the procedure for synthesizing the target compound on a typical laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier (Example) |
| Ethyl phenylacetate | Reagent | ≥99% | Sigma-Aldrich |
| Hydrazine hydrate (64-65% N₂H₄) | Reagent | ≥98% | Sigma-Aldrich |
| Ethyl oxamate | Reagent | ≥98% | Alfa Aesar |
| Thionyl chloride | Reagent | ≥99% | Acros Organics |
| Ethanol (absolute) | ACS | ≥99.5% | Fisher Scientific |
| Diethyl ether (anhydrous) | ACS | ≥99% | VWR |
| Triethylamine | Reagent | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS | ≥99.5% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS | J.T. Baker | |
| Sodium sulfate (Na₂SO₄, anhydrous) | ACS | EMD Millipore |
Step-by-Step Procedure
Part A: Synthesis of Phenylacetylhydrazide (Intermediate 1)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl phenylacetate (16.4 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (6.0 g, ~0.12 mol, 1.2 equivalents) dropwise to the solution at room temperature. Rationale: A slight excess of hydrazine hydrate ensures complete conversion of the ester.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.
-
Collect the white crystalline solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 30 mL).
-
Dry the product under vacuum to yield phenylacetylhydrazide. Expected yield: 12-14 g (80-93%).
-
Part B: Synthesis of Ethyl 2-ethoxy-2-iminoacetate hydrochloride (Intermediate 2)
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), suspend ethyl oxamate (11.7 g, 0.1 mol) in anhydrous diethyl ether (100 mL).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C. Rationale: This reaction is exothermic and releases HCl and SO₂ gas; slow addition and cooling are crucial for safety and to prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Isolation:
-
The resulting precipitate is ethyl 2-chloro-2-iminoacetate hydrochloride. This intermediate is typically used directly in the next step without purification.
-
Part C: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 500 mL round-bottom flask, add the crude ethyl 2-chloro-2-iminoacetate hydrochloride from the previous step. Add absolute ethanol (150 mL) and cool the mixture to 0°C.
-
Formation of Imidate: Add triethylamine (20.2 g, 27.8 mL, 0.2 mol) dropwise to neutralize the hydrochloride and facilitate the reaction with ethanol to form the desired ethyl 2-ethoxy-2-iminoacetate in situ.
-
Addition of Hydrazide: In a separate beaker, dissolve phenylacetylhydrazide (15.0 g, 0.1 mol) in ethanol (50 mL) with gentle warming if necessary, then cool to room temperature. Add this solution to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid. Expected yield: 16-19 g (65-78% over two steps).
-
Scale-Up Protocol (Up to 1 kg scale)
Scaling up a chemical synthesis is not merely about multiplying reagent quantities; it requires a fundamental re-evaluation of the process to manage changes in heat transfer, mass transfer, and safety.[5][6]
Key Differences and Considerations for Scale-Up
| Parameter | Laboratory-Scale (10 g) | Scaled-Up (1 kg) | Rationale for Change |
| Reaction Vessel | 500 mL Round-bottom flask | 20 L Jacketed glass reactor | Provides controlled heating/cooling and better mixing. |
| Heating/Cooling | Heating mantle/Ice bath | Thermofluid circulation system | Precise and uniform temperature control is critical for managing exotherms. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Ensures efficient mixing in a larger volume, preventing hot spots. |
| Reagent Addition | Dropping funnel | Metering pump | Allows for precise and controlled addition rates, crucial for managing exothermic reactions. |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor | Minimizes manual handling of large volumes of solvents. |
| Isolation | Vacuum filtration | Centrifuge or Nutsche filter-dryer | More efficient for handling larger quantities of solid product. |
Scaled-Up Step-by-Step Procedure
Part A: Synthesis of Phenylacetylhydrazide (1.2 kg scale)
-
Reactor Setup: Charge a 20 L jacketed reactor with ethyl phenylacetate (1.64 kg, 10 mol) and absolute ethanol (10 L).
-
Reagent Addition: Using a metering pump, add hydrazine hydrate (600 g, ~12 mol) over 30-45 minutes while maintaining the internal temperature at 25-30°C. Rationale: The reaction is moderately exothermic; controlled addition prevents an initial temperature spike.
-
Reaction: Heat the reactor contents to reflux (jacket temperature ~90-95°C) and maintain for 4-6 hours.
-
Crystallization and Isolation:
-
Cool the reactor to 0-5°C over 2-3 hours to induce crystallization. Slower cooling promotes larger crystal formation and higher purity.[7]
-
Hold at 0-5°C for at least 2 hours.
-
Isolate the product using a centrifuge or Nutsche filter. Wash the cake with pre-chilled (0°C) diethyl ether (2 x 3 L).
-
Dry the product in a vacuum oven at 50°C until constant weight.
-
Part B & C: One-Pot Synthesis of this compound (1 kg scale)
Justification for One-Pot Approach: On a larger scale, isolating the moisture-sensitive and reactive imidate intermediates is often impractical. A one-pot procedure improves process efficiency and safety.
-
Reactor Setup: Charge the 20 L jacketed reactor with ethyl oxamate (1.17 kg, 10 mol) and anhydrous diethyl ether (10 L).
-
Imidoyl Chloride Formation: Cool the reactor jacket to -5°C. Add thionyl chloride (1.31 kg, 800 mL, 11 mol) via a metering pump over 1.5-2 hours, ensuring the internal temperature is maintained below 5°C. The off-gas (HCl, SO₂) must be directed to a suitable scrubber. Rationale: This is the most exothermic and hazardous step. Strict temperature control is paramount to prevent a runaway reaction.[8][9][10]
-
Imidate Formation & Cyclization:
-
After the addition, allow the mixture to stir at 0-5°C for 1 hour.
-
Switch the solvent to absolute ethanol (15 L) by carefully distilling off the diethyl ether under reduced pressure while slowly adding ethanol.
-
Cool the ethanolic suspension to 0°C. Add triethylamine (2.02 kg, 2.78 L, 20 mol) dropwise, keeping the temperature below 10°C.
-
Add a solution of phenylacetylhydrazide (1.50 kg, 10 mol) in ethanol (5 L) to the reactor.
-
Heat the reactor to reflux and maintain for 6-8 hours.
-
-
Work-up and Purification:
-
Cool the reactor to 20-25°C. Remove the solvent under vacuum.
-
Add dichloromethane (20 L) to the residue. Perform in-reactor washes with saturated sodium bicarbonate solution (2 x 10 L) and brine (1 x 10 L).
-
Dry the organic layer by adding anhydrous sodium sulfate and stirring for 1 hour, then filter.
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
For purification, dissolve the crude product in hot ethanol (e.g., 5 L) and slowly add water until turbidity persists. Cool slowly to 0-5°C to crystallize. Isolate the pure product by filtration and dry under vacuum.
-
Process Safety Considerations
-
Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen.[11][12] Always handle it in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[12] An emergency shower and eyewash station must be readily accessible.
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It releases toxic gases (HCl and SO₂) upon reaction. All operations should be conducted in a fume hood, and the apparatus must be scrupulously dried before use.
-
Thermal Runaway: The reaction of ethyl oxamate with thionyl chloride is highly exothermic.[9] On a large scale, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation.[5] This increases the risk of a thermal runaway.[10] Key mitigation strategies include:
-
Using a jacketed reactor with a reliable cooling system.
-
Controlling the addition rate of the exothermic reagent (thionyl chloride).
-
Continuously monitoring the internal reaction temperature.
-
Developing a quench plan (e.g., addition of a cold, inert solvent) in case of a cooling failure.
-
Workflow and Process Visualization
The following diagram illustrates the overall workflow for the scaled-up synthesis.
Caption: Workflow for the scaled-up synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of Phenylacetylhydrazide | Incomplete reaction. | Extend reflux time; ensure sufficient excess of hydrazine hydrate. |
| Product lost during work-up. | Ensure thorough cooling before filtration; use minimal cold solvent for washing. | |
| Formation of side products in triazole synthesis | Reaction temperature too high or low. | Strictly control temperature during thionyl chloride and triethylamine addition. |
| Presence of moisture. | Use anhydrous solvents and dry glassware meticulously. | |
| Incorrect stoichiometry. | Accurately measure all reagents. | |
| Difficulty in crystallization of final product | Product is too soluble in the chosen solvent system. | Adjust the solvent ratio (ethanol/water); try different solvent systems (e.g., ethyl acetate/hexanes). |
| Presence of oily impurities. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider seeding with a small crystal of pure product.[13] |
Conclusion
This application note provides a reliable and scalable two-step synthesis for this compound. By detailing both a laboratory-scale and a scaled-up protocol, it bridges the gap between initial discovery and larger-scale production needs. The emphasis on understanding the rationale behind procedural steps, particularly concerning safety and thermal management, equips researchers and drug development professionals with the necessary knowledge to implement this synthesis safely and efficiently. Adherence to the outlined procedures and safety precautions will facilitate the successful and reproducible synthesis of this important heterocyclic intermediate.
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Zhanghua Pharmaceutical Equipment. (2025, May 7). How to Optimize Your Crystallization Process for Maximum Yield. [Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]
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ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
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Zhanghua Pharmaceutical Equipment. (2025, February 25). How to Optimize Your Crystallizer Tank for Better Yield. [Link]
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Asahi Glassplant Inc. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
StackExchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]
-
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]
-
ScienceDirect. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. [Link]
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Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
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Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate. [Link]
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Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
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APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. [Link]
-
APC. (2021, February 4). Increasing yield and chiral purity in crystallization | Presentation. [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
Wikipedia. (n.d.). Thermal runaway. [Link]
-
RSC Publishing. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
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OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
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-
ResearchGate. (2015, December 30). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?[Link]
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ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. [Link]
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NIH. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
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PubChem. (n.d.). Ethyl 2-ethoxy-2-iminoacetate hydrochloride. [Link]
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PubMed. (n.d.). Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. [Link]
-
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-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
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Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. [Link]
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-
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Chemsrc. (2025, August 20). ethyl 2-ethoxy-2-iminoacetate. [Link]
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ResearchGate. (2018, September 2). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]
-
J-SMECA. (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]
-
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-
PubChemLite. (n.d.). Ethyl 2-ethoxy-2-iminoacetate (C6H11NO3). [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth, field-tested perspective on optimizing the yield of this important heterocyclic building block, focusing on common experimental challenges and their underlying chemical principles.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The core logic involves the construction of the 1,2,4-triazole ring by reacting a suitable imidate with a hydrazine derivative, followed by a thermal cyclization.
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Pinner Reaction: Benzyl cyanide (2-phenylacetonitrile) is converted into its corresponding ethyl imidate hydrochloride salt, ethyl 2-phenylacetimidate hydrochloride, using anhydrous ethanol and hydrogen chloride gas. This step transforms the relatively unreactive nitrile into a highly electrophilic intermediate.[1]
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Condensation and Cyclization: The Pinner salt is then reacted with ethyl carbazate. This reaction typically involves an initial condensation to form an N-ethoxycarbonyl amidrazone intermediate, which is subsequently cyclized under thermal conditions to yield the final 1,2,4-triazole heterocycle.[2][3]
This approach is robust, but its success and yield are highly dependent on careful control of reaction conditions, particularly moisture and temperature.
Visualized Reaction Pathway
Caption: Overall synthetic scheme for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. Each point is structured to help you diagnose the issue and implement a scientifically sound solution.
Question 1: My overall yield is very low (< 30%). What are the most likely causes?
Low yield is the most common complaint and can originate from multiple stages of the synthesis.
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Answer: A low overall yield can be traced back to inefficiencies in the Pinner reaction, the condensation step, or the final cyclization. Let's break down the possibilities:
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Cause A: Incomplete Pinner Reaction. The conversion of benzyl cyanide to the ethyl imidate hydrochloride is highly sensitive to moisture. Water will hydrolyze the imidate intermediate back to an amide (2-phenylacetamide), which will not participate in the subsequent cyclization.[4]
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Solution: Ensure all glassware is oven-dried. Use anhydrous ethanol (or distill from magnesium turnings). Use a fresh cylinder of HCl gas and pass it through a drying tube (e.g., filled with CaCl₂) before bubbling it into the reaction mixture. Monitor the reaction by IR spectroscopy; the disappearance of the sharp nitrile peak (around 2250 cm⁻¹) indicates complete conversion.
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Cause B: Inefficient Condensation with Ethyl Carbazate. The reaction between the Pinner salt and ethyl carbazate requires the imidate to be in its free base form. Insufficient base or improper temperature control can hinder this step.
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Solution: Use at least one equivalent of a non-nucleophilic base (like triethylamine) to neutralize the hydrochloride salt. This step should be performed at a low temperature (0-5 °C) to prevent side reactions of the highly reactive free imidate.[2] Allow the reaction to stir for a sufficient duration (e.g., 6 hours) at this temperature before proceeding.[2]
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Cause C: Failed or Incomplete Cyclization. The amidrazone intermediate requires sufficient thermal energy to cyclize and eliminate ethanol. If the temperature is too low or the heating time is too short, the reaction will stall at the intermediate stage.
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Solution: Ensure the reaction is heated to a sufficiently high temperature. Refluxing in a solvent like ethanol or a higher-boiling solvent like toluene or xylene is common. For particularly stubborn cyclizations, using a high-boiling solvent like diphenyl ether for a very short duration (1-5 minutes) can be effective.[3] Monitor the reaction by TLC or LC-MS to confirm the consumption of the intermediate.
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Question 2: My final product is impure. What are the common contaminants and how can I remove them?
Impurity profiling is key to optimizing the reaction and purification.
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Answer: The identity of the impurities provides crucial clues about what went wrong.
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Impurity A: Unreacted Benzyl Cyanide.
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Identification: Oily substance with a characteristic nitrile peak in the IR spectrum.
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Reason: Incomplete Pinner reaction.
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Removal: Benzyl cyanide is relatively nonpolar and can often be removed during recrystallization or by silica gel chromatography.
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-
Impurity B: 2-Phenylacetamide.
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Identification: A white solid, often with a higher melting point than the product. Can be identified by ¹H NMR and comparison to a known standard.[5]
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Reason: Presence of water during the Pinner reaction, leading to imidate hydrolysis.
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Removal: This amide is more polar than the desired triazole product. Careful column chromatography (e.g., using an ethyl acetate/hexane gradient) can effectively separate it.
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Impurity C: Uncyclized Amidrazone Intermediate.
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Identification: This is often the primary impurity if the reaction stalls. It will have a different Rƒ value on TLC and a distinct mass in LC-MS.
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Reason: Insufficient heating (temperature or time) during the cyclization step.
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Solution: If a significant amount of this intermediate is detected in the crude product, it is often possible to resubject the crude material to the cyclization conditions (refluxing in a suitable solvent) to drive the reaction to completion.
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Question 3: The reaction seems to stop after the Pinner salt formation. What should I check?
A complete halt after a successful first step points to issues with the second stage of the synthesis.
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Answer: If you have successfully isolated the ethyl 2-phenylacetimidate hydrochloride salt but the subsequent reaction with ethyl carbazate fails, consider the following critical factors:
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Reagent Quality: Ethyl carbazate can degrade over time. Ensure you are using a high-purity reagent. It should be a colorless solid or liquid.
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Stoichiometry and Base Addition: Double-check the molar equivalents of your reagents. You must add a stoichiometric amount of base relative to the Pinner salt to liberate the free imidate. The base should be added slowly while keeping the reaction mixture cold to prevent uncontrolled side reactions.
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Reaction Temperature: The initial condensation must be performed at low temperatures (0-5 °C).[2] Allowing the reaction to warm up prematurely can cause the reactive imidate to decompose or undergo self-condensation.
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Frequently Asked Questions (FAQs)
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Q: Why is it necessary to use HCl gas for the Pinner reaction instead of aqueous HCl?
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A: The Pinner reaction must be conducted under strictly anhydrous conditions. The presence of water, which is the main component of aqueous HCl, would lead to the rapid hydrolysis of the nitrile starting material to 2-phenylacetamide, or the imidate product to ethyl phenylacetate, preventing the formation of the desired intermediate for triazole synthesis.[6]
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-
Q: Can I use a different base instead of triethylamine?
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A: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used. Bases like sodium carbonate or potassium carbonate can also be effective, although their limited solubility in organic solvents might require longer reaction times or the use of a co-solvent. Avoid primary or secondary amines, as they can react with the imidate.
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Q: How can I best monitor the progress of the final cyclization step?
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A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the starting amidrazone (if isolated) and the reaction mixture over time on a silica plate. Use a mobile phase like 50% ethyl acetate in hexanes. The product, being more conjugated and rigid, will likely have a different Rƒ value than the more flexible amidrazone intermediate. Staining with potassium permanganate can help visualize the spots. For more precise tracking, LC-MS is ideal.
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Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis problems.
Summary of Key Experimental Parameters
| Step | Parameter | Recommended Condition | Rationale / Key Insight |
| 1. Pinner Reaction | Solvent | Anhydrous Ethanol | Prevents hydrolysis of nitrile and imidate. |
| Reagent | Anhydrous HCl (gas) | Provides the necessary acid catalyst without introducing water. | |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction. | |
| Monitoring | IR Spectroscopy | Confirm disappearance of nitrile stretch (~2250 cm⁻¹). | |
| 2. Condensation | Base | Triethylamine (≥1 eq.) | Neutralizes HCl salt to form the reactive free imidate. |
| Temperature | 0-5 °C | Prevents decomposition or side-reactions of the unstable imidate.[2] | |
| Reaction Time | ~6 hours | Allows for complete formation of the amidrazone intermediate.[2] | |
| 3. Cyclization | Condition | Thermal (Reflux) | Provides activation energy for intramolecular cyclization and elimination of ethanol. |
| Solvent | Ethanol, Toluene, or Xylene | Choice of solvent controls the reaction temperature. | |
| Monitoring | TLC or LC-MS | Track the conversion of the intermediate to the final product. | |
| 4. Purification | Method | Recrystallization or Chromatography | Recrystallization from ethanol/water or toluene is often effective. |
Detailed Experimental Protocol
This protocol is a synthesis of literature methods and best practices. Researchers should perform their own risk assessment before beginning.
Step 1: Synthesis of Ethyl 2-phenylacetimidate hydrochloride
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Oven-dry all glassware and allow to cool under a nitrogen or argon atmosphere.
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To a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet, add benzyl cyanide (11.7 g, 0.1 mol) and anhydrous ethanol (25 mL).
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Cool the mixture to 0 °C in an ice bath.
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Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C.
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Continue the HCl addition until the solution is saturated. Seal the flask and let it stand at room temperature for 12-24 hours. A white precipitate of the Pinner salt should form.
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Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 2-phenylacetimidate hydrochloride.
Step 2: Synthesis of this compound
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In a 250 mL flask, suspend the crude Pinner salt from Step 1 in anhydrous ethanol (100 mL) and cool to 0 °C.
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Add ethyl carbazate (10.4 g, 0.1 mol) to the suspension.
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Slowly add triethylamine (10.1 g, 0.1 mol) dropwise, ensuring the temperature remains between 0-5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 6 hours.[2]
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Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain reflux for 5-8 hours, or until TLC/LC-MS analysis indicates the disappearance of the intermediate.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
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Purify the crude solid by recrystallization from an ethanol/water mixture or toluene to afford the title compound as a white solid.
References
-
Deng, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997421. Available at: [Link]
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Deng, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (PMC). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. organic-chemistry.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org. Available at: [Link]
-
Gupta, A., et al. (2012). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
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ResearchGate. (2017). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents. ResearchGate. Available at: [Link]
-
Prokopenko, V. M., et al. (2012). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. Available at: [Link]
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Adams, R., & Thal, A. F. (n.d.). Ethyl Phenylacetate. Organic Syntheses. Available at: [Link]
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ChemSynthesis. (n.d.). N-ethyl-2-phenylacetamide. chemsynthesis.com. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 1(2 or 3)-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. prepchem.com. Available at: [Link]
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Demydchuk, B. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethylphenylacetamide. PubChem Compound Database. Available at: [Link]
-
Iaroshenko, V. O., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health (PMC). Available at: [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. en.wikipedia.org. Available at: [Link]
-
Manko, N. V., et al. (2023). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available at: [Link]
- Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. patents.google.com.
-
Fine Chemical Technologies. (n.d.). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. fct.unesp.br. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. mdpi.com. Available at: [Link]
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National Institutes of Health. (n.d.). 3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. nih.gov. Available at: [Link]
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ResearchGate. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. researchgate.net. Available at: [Link]
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ResearchGate. (2022). Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. researchgate.net. Available at: [Link]
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PubMed. (n.d.). Ethyl 3-[1-(2-hydroxy-phen-yl)eth-ylidene]carbazate. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for RuH2(CO)(PPh3)3-catalyzed cycloaddition. rsc.org. Available at: [Link]
-
Organic Chemistry Research. (n.d.). One-pot pseudo five-component reaction of phenylhydrazine with ethyl acetoacetate and arylaldehydes. orgchemres.org. Available at: [Link]
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troubleshooting low conversion rates in 1,2,4-triazole cyclocondensation
Welcome to the technical support center for 1,2,4-triazole cyclocondensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their synthesis of 1,2,4-triazole derivatives. Here, we address common issues with in-depth, evidence-based solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?
Low yields are a common challenge in 1,2,4-triazole synthesis and can stem from several factors. Systematically evaluating your reaction setup is key to identifying the root cause.
Primary Causes and Solutions:
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Suboptimal Reaction Conditions: Many traditional methods for synthesizing 1,2,4-triazoles necessitate high temperatures and prolonged reaction times, which can unfortunately lead to product degradation and diminished yields.[1]
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Solution: A critical first step is the thorough optimization of reaction parameters. Systematically screen a range of temperatures, reaction times, and catalyst loadings to find the ideal balance for your specific substrates.[2] For reactions that are particularly sluggish, consider the use of microwave irradiation, which has been demonstrated to significantly shorten reaction times and, in many cases, improve yields.[1][2]
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Inappropriate Starting Materials or Reagents: The choice and quality of your starting materials are paramount.
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Solution: Ensure the purity of your reactants. For instance, when synthesizing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines, pre-activation of the carboxylic acid with a coupling agent like HATU may be necessary, especially for less soluble acids.[3]
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Poor Catalyst Performance or Selection: In metal-catalyzed reactions, the choice of catalyst is critical and can dramatically impact the efficiency of the cyclization.
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Unfavorable Solvent Effects: The solvent plays a crucial role in the solubility of reactants and intermediates, and can also influence the reaction mechanism itself.[2]
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Solution: The choice of solvent should be carefully considered. For example, in the copper-catalyzed synthesis of 1,2,4-triazoles from amidines, polar aprotic solvents like DMSO have been shown to be effective.[2] A study on the self-association of 1,2,4-triazole using DFT calculations also highlighted the significant effect of solvents like water and DMSO on the molecular complexes.[4]
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Q2: My reaction is producing a mixture of isomers, leading to a low yield of the desired product. How can I improve the regioselectivity?
Achieving high regioselectivity is a frequent obstacle, particularly in methods like the Einhorn-Brunner reaction, which is known to produce isomeric mixtures.[1] The formation of these mixtures complicates purification and reduces the yield of the target isomer.
Strategies for Controlling Regioselectivity:
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Catalyst-Controlled Synthesis: The choice of catalyst can be a powerful tool for directing the regiochemical outcome of the reaction. For the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[5][6][7][8] This catalyst-dependent control allows for precise selection of the desired regioisomer.
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Strategic Selection of Starting Materials: In reactions like the Einhorn-Brunner synthesis, the electronic properties of the substituents on the diacylamine starting material can influence the regioselectivity. The group with stronger acidic properties will preferentially be located at the 3-position of the resulting triazole ring.[1]
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Methodology Selection: Some synthetic routes are inherently more regioselective than others. For example, a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, amidines, and monosubstituted hydrazines has been reported to be highly regioselective.[3][9]
Table 1: Catalyst Influence on Regioselectivity in [3+2] Cycloaddition
| Catalyst System | Reactants | Predominant Product | Reported Yield (%) | Reference |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted 1,2,4-Triazoles | up to 88% | [5][6] |
| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted 1,2,4-Triazoles | up to 79% | [5][6] |
Q3: I suspect side reactions are consuming my starting materials and lowering my conversion rate. What are some common side reactions and how can I mitigate them?
The formation of byproducts is a significant contributor to low conversion rates. Understanding the potential side reactions in your specific synthetic route is the first step toward minimizing their impact.
Common Side Reactions and Mitigation Strategies:
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Hydrolysis of Intermediates: In many 1,2,4-triazole syntheses, reactive intermediates are formed that can be susceptible to hydrolysis, especially if there is residual water in the reaction mixture.
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Mitigation: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
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Formation of Oxadiazoles: In syntheses involving hydrazides, the formation of 1,3,4-oxadiazoles can be a competing side reaction.
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Mitigation: Careful control of reaction conditions, particularly temperature, can favor the formation of the triazole over the oxadiazole. The choice of cyclizing agent can also influence the product distribution.
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Polymerization of Starting Materials: Some starting materials, under certain conditions, may be prone to polymerization, leading to a complex reaction mixture and low yield of the desired product.
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Mitigation: Adjusting the concentration of reactants (often running the reaction at a higher dilution) can sometimes disfavor polymerization. Additionally, optimizing the reaction temperature can help control the rate of the desired reaction versus competing polymerization pathways.
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Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Amides and Nitriles
This one-pot method utilizes a copper catalyst and an oxidant for the cascade addition-oxidation-cyclization.[6][9]
Materials:
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Amide (1.0 mmol)
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Nitrile (1.2 mmol)
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[phen-McM-41-CuBr] catalyst (or other suitable copper catalyst)
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Solvent (e.g., DMF)
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Oxygen (from air or as a balloon)
Procedure:
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To a reaction vessel, add the amide (1.0 mmol), nitrile (1.2 mmol), and the copper catalyst.
-
Add the solvent and stir the mixture at the optimized temperature.
-
Ensure the reaction is open to the air or under an oxygen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature.
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Work up the reaction mixture as appropriate for your specific product (e.g., extraction, filtration).
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Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Troubleshooting Workflow for Low Conversion Rates
The following diagram outlines a systematic approach to troubleshooting low yields in 1,2,4-triazole cyclocondensation.
Caption: A logical workflow for diagnosing and resolving low conversion rates.
Generalized Reaction Mechanism: Formation of a 1,2,4-Triazole Ring
This diagram illustrates a generalized cyclocondensation pathway for the formation of a 1,2,4-triazole ring, for example, from a hydrazide and an imidic ester intermediate.
Caption: A simplified mechanism for 1,2,4-triazole ring formation.
References
- A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies - Benchchem. (n.d.).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.).
- Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.).
-
Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
-
Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones - Chemical Communications (RSC Publishing). (2021). Retrieved January 20, 2026, from [Link]
- "common challenges in the synthesis of 1,2,4-triazole derivatives" - Benchchem. (n.d.).
- synthesis of 1,2,4 triazole compounds - ISRES. (n.d.).
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Acyl Transfer Catalysis with 1,2,4-Triazole Anion - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
- reaction condition optimization for 1H-1,2,4-triazole derivative synthesis - Benchchem. (n.d.).
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022). Retrieved January 20, 2026, from [Link]
-
Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts - PubMed. (2016). Retrieved January 20, 2026, from [Link]
-
A facile and solvent-free synthesis of 3,5 -disubstituted-4-amino-1,2,4-triazoles by reactions of aromatic nitriles with hydrazine - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]
-
Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]
-
Optimization of reaction condition for 4a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? | ResearchGate. (2015). Retrieved January 20, 2026, from [Link]
-
Solvent effect on the self-association of the 1,2,4-triazole: A DFT study - ResearchGate. (2023). Retrieved January 20, 2026, from [Link]
-
Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). Retrieved January 20, 2026, from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022). Retrieved January 20, 2026, from [Link]
-
1,2,4-Triazole - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
The effect of solvent on the reaction a | Download Table - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]
- An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles - Benchchem. (n.d.).
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- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Introduction
Welcome to the technical support center for the synthesis and optimization of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic transformation. The 1,2,4-triazole core is a key structural motif in a wide range of biologically active compounds, making the efficient synthesis of its derivatives a critical aspect of medicinal chemistry and drug discovery.[1][2] This document provides actionable insights and solutions to common challenges encountered during the synthesis of this compound, a valuable building block in organic synthesis.[3]
Visualizing the Core Reaction
The synthesis of this compound typically involves the cyclocondensation of a phenylacetimidate derivative with a carbazate. Understanding the key components and their transformation is crucial for effective troubleshooting.
Caption: Overview of the key reactants leading to the target molecule.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield is a frequent challenge in 1,2,4-triazole synthesis.[4] Several factors can contribute to this issue. Consider the following potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Reaction Conditions | Classical methods for 1,2,4-triazole synthesis often require specific temperatures and reaction times to proceed efficiently.[4][5] If the temperature is too low or the duration too short, the reaction may not reach completion. | Gradually increase the reaction temperature in 10-20°C increments and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] For thermally sensitive substrates, consider using microwave irradiation, which can shorten reaction times and improve yields.[6][7] |
| Poor Quality of Reagents | The purity of starting materials, particularly the ethyl 2-phenylacetimidate and ethyl carbazate, is critical for a successful synthesis. Impurities can lead to side reactions or inhibit the desired transformation. | Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents before use. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion of the limiting reagent. | Carefully control the stoichiometry of the reactants. A slight excess of one reagent (e.g., ethyl carbazate) may be beneficial in some cases. |
| Inefficient Water Removal | The cyclocondensation reaction often produces water as a byproduct. Failure to remove this water can inhibit the reaction equilibrium and reduce the yield. | If applicable to your specific protocol, use a Dean-Stark apparatus or add a dehydrating agent to remove water as it is formed. |
Issue 2: Formation of Multiple Products/Side Reactions
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is a common hurdle in 1,2,4-triazole synthesis.[6] Understanding the potential side reactions is key to optimizing for the desired product.
| Potential Side Product | Plausible Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time, temperature, or catalyst activity. | As mentioned previously, optimize reaction time and temperature. Ensure your catalyst (if any) is active. |
| Partially Reacted Intermediates | The reaction may stall at an intermediate stage, such as the initial adduct, before cyclization is complete. | Ensure reaction conditions are sufficient to drive the reaction to completion. A stronger base or higher temperature might be required for the final cyclization step. |
| Isomeric Triazoles | In some syntheses, particularly with unsymmetrical precursors, the formation of isomeric triazoles is possible.[5] | Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer. Purification by column chromatography is often necessary to separate isomers. |
| Degradation Products | High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product.[5][6] | Optimize the reaction temperature to the lowest point where the desired product forms at a reasonable rate.[5] Monitor the reaction closely to avoid unnecessarily long reaction times. |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.
Caption: A logical workflow for diagnosing and resolving synthetic issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the 1,2,4-triazole ring in this synthesis?
A1: The reaction typically proceeds through a cyclocondensation mechanism. The initial step is the nucleophilic attack of a nitrogen atom from ethyl carbazate on the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization and subsequent elimination of a small molecule (like ethanol) to form the stable aromatic 1,2,4-triazole ring.
Q2: What is the role of a base in this reaction?
A2: A base is often crucial for promoting the desired reaction and neutralizing any acidic byproducts.[6] Common bases include sodium ethoxide, potassium carbonate, or triethylamine. The base can deprotonate the nucleophile, increasing its reactivity, and can also facilitate the final elimination step to form the aromatic ring.
Q3: How does temperature affect the reaction?
A3: Temperature plays a critical role in balancing the reaction rate and the formation of side products.[1][6] While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of unwanted byproducts.[2][5] It is essential to find the optimal temperature that provides a good yield in a reasonable timeframe without significant side product formation.
Q4: What are the best practices for purifying the final product?
A4: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5] If recrystallization is insufficient to remove impurities or isomers, column chromatography on silica gel is a common and effective purification method.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, LC-MS can be used to monitor the appearance of the product mass and the disappearance of starting material masses.
Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
Ethyl 2-phenylacetimidate hydrochloride
-
Ethyl carbazate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To this solution, add ethyl 2-phenylacetimidate hydrochloride (1.0 equivalent) portion-wise, followed by the addition of ethyl carbazate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
References
- BenchChem. (n.d.). Reaction condition optimization for 1H-1,2,4-triazole derivative synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazole-Based Inhibitors.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
- BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- Godhani, D. R., et al. (2018). Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. ResearchGate.
- PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Taylor & Francis Online. (2010). Heterocyclic 1,2,4-triazoles as calamitic mesogens.
- ResearchGate. (2025). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives.
- ChemicalBook. (n.d.). N,N-DIETHYL-2-PHENYLACETAMIDE synthesis.
- ChemSynthesis. (2025). N-ethyl-2-phenylacetamide.
- (n.d.). This compound, 98% Purity, C12H13N3O2, 1 gram.
- PrepChem.com. (n.d.). Synthesis of 1(2 or 3)-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.
- ResearchGate. (2025). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.
- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
- ResearchGate. (2025). 1,2,4-TRIAZOLES: SYNTHETIC STRATEGIES AND PHARMACOLOGICAL PROFILES.
- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
- PMC - NIH. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
- NIH. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
- NIH. (n.d.). 3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione.
- ChemicalBook. (n.d.). 2-Phenylacetamide synthesis.
- UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES.
- Google Patents. (n.d.). KR870001064B1 - Process for preparing 1,2,4-triazole-3-carboxamides.
- ResearchGate. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
- (n.d.). Reaction of Phenylhydrazo ethylacetoacetate.
- NIH. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- PubMed. (n.d.). Ethyl 3-[1-(2-hydroxy-phen-yl)eth-ylidene]carbazate.
- BenchChem. (2025). Application Notes and Protocols: The Reaction of Ethyl Carbazate with Ketones.
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preventing byproduct formation in the synthesis of substituted 1,2,4-triazoles
Welcome to the technical support center for the synthesis of substituted 1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The 1,2,4-triazole nucleus is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents, including antifungal and anticancer drugs.[1][2][3] However, its synthesis is often plagued by challenges such as low yields, the formation of stubborn byproducts, and complex purification procedures.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to diagnose experimental issues, understand their root causes, and implement effective solutions to achieve higher yields and purities in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted 1,2,4-triazoles?
There are several established methods, with the choice depending on the desired substitution pattern and available starting materials. The most common include:
-
The Pellizzari Reaction: This is the thermal condensation of an amide with an acylhydrazide to typically form 3,5-disubstituted-1,2,4-triazoles.[4][5]
-
The Einhorn-Brunner Reaction: This method involves the acid-catalyzed condensation of imides (diacylamines) with hydrazines.[6][7][8]
-
Cyclization from Amidines and Hydrazides: A versatile one-pot, two-step process starting from a carboxylic acid, an amidine, and a monosubstituted hydrazine can produce 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity.[9]
-
Reactions involving Nitriles: Various methods utilize nitriles as precursors, including copper-catalyzed one-pot reactions with hydroxylamine or cycloadditions with hydrazonyl chlorides.[10][11][12]
Q2: What are the primary types of byproducts I should be aware of?
Byproduct formation is the most frequent challenge. Key impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like amidines, hydrazides, or nitriles.[13]
-
Regioisomers: When using unsymmetrical starting materials, the cyclization can occur in different orientations, leading to a mixture of isomers that are often difficult to separate.[13][14] This is a particularly significant issue in direct alkylation of the triazole core.[15]
-
Side-Reaction Products: Depending on the reaction conditions, alternative cyclization pathways can lead to different heterocyclic systems, such as 1,3,4-oxadiazoles.[16]
-
Acyl-Interchange Products: In high-temperature reactions like the Pellizzari, the acyl groups of the reactants can swap, leading to a mixture of three different triazole products.[17]
Q3: Why is controlling regioselectivity so critical and difficult?
Regioselectivity dictates the precise placement of substituents on the triazole ring, which is fundamental to the molecule's biological activity. The 1,2,4-triazole ring has multiple nitrogen atoms that can participate in ring formation or subsequent reactions like alkylation. For instance, direct alkylation of a 3-substituted-1,2,4-triazole can yield a mixture of 1- and 2-alkylated products.[18] Similarly, condensing an unsymmetrical imide with a hydrazine can produce two different regioisomers.[6] Controlling this outcome often requires careful selection of the synthetic route (e.g., a de novo synthesis that builds the ring with the desired connectivity) or the use of advanced catalyst-controlled methods.[9][14]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental problems, explains the underlying chemical mechanisms, and provides actionable solutions.
Problem 1: Low Yield Accompanied by a Complex Product Mixture
This is a common issue, particularly when using classical thermal condensation methods.
-
Probable Cause (Pellizzari Reaction): Acyl Group Interchange. The Pellizzari reaction traditionally requires high temperatures (>200°C), which can provide enough energy for a transamidation side reaction to occur between the starting amide and acylhydrazide before the desired cyclization.[17] This "acyl interchange" generates new amides and acylhydrazides in situ, leading to a mixture of three different triazole products.
-
Solution: Implement Microwave-Assisted Synthesis. Microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes and allowing for lower bulk temperatures.[4] This minimizes the opportunity for thermal decomposition and acyl interchange, leading to a cleaner reaction profile and higher yield of the desired product.
Table 1: Comparison of Conventional vs. Microwave-Assisted Pellizzari Reaction
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | >200-250°C[17] | ~150°C |
| Reaction Time | 2-4 hours or longer[17] | 30 minutes - 2 hours |
| Typical Yield | Low to moderate[5] | Moderate to excellent[4] |
| Byproducts | Acyl interchange common | Acyl interchange minimized |
Problem 2: Formation of an Unwanted Regioisomer
Controlling the final substitution pattern is essential for biological function. The formation of isomers complicates purification and reduces the yield of the target molecule.
-
Probable Cause A (Einhorn-Brunner Reaction): Use of Unsymmetrical Imides. When an unsymmetrical diacylamine (imide) is used, the initial nucleophilic attack by the hydrazine can occur at either carbonyl group, potentially leading to two different N-acylamidrazone intermediates and, ultimately, two triazole regioisomers.[6][7]
-
Solution A: Leverage Electronic Effects for Regiocontrol. The Einhorn-Brunner reaction exhibits predictable regioselectivity. The reaction favors the pathway where the acyl group from the stronger corresponding carboxylic acid preferentially ends up at the 3-position of the triazole ring.[7] By choosing starting materials with sufficiently different electronic properties (e.g., one electron-withdrawing acyl group and one electron-donating group), you can direct the synthesis to strongly favor one isomer.
-
Probable Cause B (Post-Synthesis Alkylation): Non-selective N-Alkylation. Directly alkylating a pre-formed 1,2,4-triazole ring is often the most straightforward approach on paper, but it is notoriously non-selective. The N1, N2, and N4 nitrogens all have nucleophilic character, leading to mixtures of N-alkylated products that are challenging to separate.[14][18][19]
-
Solution B: Employ a De Novo Ring Synthesis Strategy. Instead of modifying a pre-existing triazole, build the ring with the N-substituent already in place. This is achieved by using a substituted hydrazine (e.g., R-NHNH₂) as a starting material.[20][21] This approach guarantees the substituent is placed on a ring nitrogen from the outset, completely avoiding the issue of isomeric mixtures from alkylation.
Caption: Troubleshooting workflow for regioselectivity issues.
Problem 3: An Unexpected Mass Peak Corresponding to an Oxadiazole
During cyclization of N-acylamidrazone intermediates, a competing pathway can lead to the formation of a 1,3,4-oxadiazole instead of the desired 1,2,4-triazole.
-
Probable Cause: Acidic Reaction Conditions. The mechanism of cyclization is pH-dependent. Under acidic conditions, the elimination of a molecule of ammonia is favored, leading to the formation of the oxadiazole ring.[16] In contrast, basic or neutral conditions favor the elimination of a water molecule, which is the productive pathway to the 1,2,4-triazole.[16]
-
Solution: Ensure Basic or Neutral Cyclization Conditions. If you suspect oxadiazole formation, check the pH of your reaction. The addition of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) during the cyclization step can suppress the ammonia-elimination pathway and ensure the reaction proceeds exclusively to the triazole product.
Caption: Competing cyclization pathways to triazoles vs. oxadiazoles.
Problem 4: Residual Metal Catalyst Contaminating the Final Product
Many modern cross-coupling and cycloaddition reactions use copper or other transition metals, which can be difficult to remove and may interfere with subsequent biological assays.[13]
-
Probable Cause: Strong Coordination of Metal Ions to Triazole Nitrogens. The nitrogen atoms in the 1,2,4-triazole ring are excellent ligands for transition metals. This strong coordination can cause residual catalyst to co-purify with the product, even through standard silica gel chromatography.
-
Solution: Use a Chelating Agent During Workup. After the reaction is complete but before final extraction and purification, wash the organic layer with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[13] The EDTA will sequester the metal ions into the aqueous phase, allowing for their efficient removal.
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol provides a general guideline for a more rapid and efficient synthesis based on the Pellizzari reaction, minimizing byproduct formation.
Materials:
-
Substituted Aromatic Hydrazide (1.0 eq, 5 mmol)
-
Substituted Nitrile (1.1 eq, 5.5 mmol)
-
Potassium Carbonate (K₂CO₃) (1.1 eq, 5.5 mmol)
-
n-Butanol (10 mL)
-
20 mL microwave reactor vial with stir bar
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide (5 mmol), substituted nitrile (5.5 mmol), and potassium carbonate (5.5 mmol).
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial securely and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours with stirring.
-
After the reaction, allow the mixture to cool to room temperature. The product often precipitates from the n-butanol.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure substituted 1,2,4-triazole.
Protocol 2: Removal of Residual Copper Catalyst
This protocol should be integrated into the aqueous workup of any copper-catalyzed triazole synthesis.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., DCM, EtOAc)
-
0.5 M aqueous solution of Ethylenediaminetetraacetic acid, disodium salt (Na₂EDTA)
-
Separatory funnel
Procedure:
-
Following the reaction, quench the mixture as required by your specific protocol and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer twice with a 0.5 M aqueous solution of Na₂EDTA. Shake the funnel vigorously for 1-2 minutes during each wash to ensure thorough mixing and chelation.
-
Separate the layers, discarding the aqueous layer (which now contains the copper-EDTA complex).
-
Wash the organic layer with brine to remove any remaining aqueous residue.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, now free of significant copper contamination. Proceed with standard purification (e.g., column chromatography).
References
-
Holm, S. C., & Wessjohann, L. A. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. [Link]
-
Boeglin, D., & Cantel, S. (2005). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Chemical Reviews, 105(3), 853-876. [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia. [Link]
-
Kim, J. H., & Lee, J. W. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications, 57(91), 12151-12154. [Link]
-
Al-Masoudi, N. A., Al-Soud, Y. A., & Ali, I. A. I. (2007). Synthesis of 1,2,4-triazole C-nucleosides from hydrazonyl chlorides and nitriles. Nucleosides, Nucleotides & Nucleic Acids, 26(1), 37-43. [Link]
-
Praveen, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. [Link]
-
Al-Masoudi, N. A., et al. (2007). Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. ResearchGate. [Link]
-
SciSpace. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. SciSpace. [Link]
-
Davenport, J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987822. [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Journal of Pharmaceutical and Scientific Innovation, 7(4), 1-10. [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. Wikipedia. [Link]
-
Hughes, D. (n.d.). Synthesis of 1,2,4-Triazoles and their Ruthenium Bis-Bipyridyl Complexes. Dublin City University. [Link]
-
ISRES. (n.d.). Synthesis of 1,2,4 Triazole Compounds. ISRES. [Link]
-
Al-Soud, Y. A., et al. (2004). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Molecules, 9(12), 1110-1118. [Link]
-
Holm, S. C., & Wessjohann, L. A. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
-
Patel, R. B., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
-
ChemFinder. (2011). Einhorn-Brunner reaction. ChemFinder. [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
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Technical Support Center: Catalyst Selection for Regioselective Synthesis of 1,2,4-Triazoles
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. As a Senior Application Scientist, I understand that achieving high regioselectivity is often the most critical and challenging aspect of synthesizing substituted 1,2,4-triazoles. These heterocycles are privileged scaffolds in medicinal chemistry and materials science, and the specific substitution pattern dictates their biological activity and physical properties.
This guide is designed to provide you with direct, actionable insights into catalyst selection and troubleshooting. We will move beyond simple protocols to explore the causal relationships between your choice of catalyst and the isomeric outcome of your reaction, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions that researchers frequently encounter when planning their synthetic strategies.
Q1: What is the primary challenge in the synthesis of substituted 1,2,4-triazoles?
A1: The principal challenge is controlling regioselectivity. Many classical synthetic methods, such as the Einhorn-Brunner or Pellizzari reactions, can produce mixtures of isomers, for instance, 1,3- and 1,5-disubstituted products, when using unsymmetrical precursors.[1] Separating these isomers is often difficult and leads to lower overall yields of the desired compound. Modern catalytic methods have been developed to overcome this by directing the reaction toward a single, specific regioisomer.
Q2: How does a catalyst influence the regiochemical outcome of a 1,2,4-triazole synthesis?
A2: In catalyst-controlled reactions, the metal center orchestrates the assembly of the triazole ring from the starting materials. The catalyst coordinates to the substrates in a specific geometry, influencing which atoms form new bonds. This templating effect lowers the activation energy for the formation of one regioisomer far more than for any other possible isomers. A prime example is the [3+2] cycloaddition of isocyanides and diazonium salts, where the choice of a copper(II) versus a silver(I) catalyst completely dictates the final substitution pattern.[2][3]
Q3: Are there reliable metal-free options for regioselective 1,2,4-triazole synthesis?
A3: Yes, metal-free approaches have been developed and can be highly effective. For instance, iodine-catalyzed oxidative cyclization of hydrazones and amines can produce 1,3,5-trisubstituted 1,2,4-triazoles with high yields.[2][4] These methods proceed through different mechanisms than metal-catalyzed cycloadditions and are advantageous for avoiding potential metal contamination in the final product, which is a crucial consideration in pharmaceutical development.[2]
Q4: My target is a 3,5-disubstituted 1,2,4-triazole. Which catalytic system should I consider?
A4: For 3,5-disubstituted 1,2,4-triazoles, a highly effective strategy is the copper-catalyzed cascade addition-oxidative cyclization of nitriles and amidines or hydroxylamine.[3][4][5] For example, using a copper(II) acetate catalyst with hydroxylamine and a nitrile is a straightforward approach.[4] Advanced systems using heterogeneous catalysts, such as a phenanthroline-functionalized MCM-41-supported copper(I) complex, have also been developed to facilitate catalyst recycling and product purification.[5][6]
Catalyst System Comparison for Regiocontrol
The choice of catalyst is the most powerful tool for directing regioselectivity in many modern 1,2,4-triazole syntheses. The following table summarizes key catalyst systems for the [3+2] cycloaddition of aryl diazonium salts and isocyanides, a reaction where catalyst control is definitive.
| Catalyst System | Starting Materials | Predominant Regioisomer | Typical Yield (%) | Key Advantages & Considerations |
| Copper(II) Acetate | Aryl Diazonium Salts + Isocyanides | 1,5-Disubstituted | up to 79%[4][6] | Excellent selectivity for the 1,5-isomer. The catalyst is inexpensive and readily available.[3][7] |
| Silver(I) Salt (e.g., AgOAc) | Aryl Diazonium Salts + Isocyanides | 1,3-Disubstituted | up to 88%[4][6] | High yield and excellent selectivity for the 1,3-isomer, providing complementary regiochemistry to the copper system.[1][2] |
| Iodine (Metal-free) | Hydrazones + Amines | 1,3,5-Trisubstituted | up to 92%[4] | Avoids metal contamination. Simple operating conditions and a broad substrate scope.[2][4] |
Visualizing Catalyst-Directed Synthesis
The diagram below illustrates how the choice between a copper and a silver catalyst directs the regiochemical outcome from the same set of starting materials.
Caption: Catalyst-controlled regioselectivity in 1,2,4-triazole synthesis.
Troubleshooting Guide: Common Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.
Q: My reaction is producing a mixture of 1,3- and 1,5-disubstituted isomers. How can I improve regioselectivity?
A: This is a classic regioselectivity problem. The solution lies in implementing a catalyst system that can exert control over the reaction pathway.
-
Causality: In the absence of a directing catalyst, the electronic and steric properties of your substrates will govern the cycloaddition, which can often lead to multiple products if the energy barriers for their formation are similar.[1]
-
Self-Validating Solution: Switch to a catalyst-controlled methodology. For the synthesis from aryl diazonium salts and isocyanides, this is the most direct solution.
-
Verification: Confirm the identity and purity of your chosen catalyst. Contamination of a silver catalyst with copper salts, or vice versa, could lead to the formation of the undesired isomer.
Q: The overall yield of my 1,2,4-triazole synthesis is very low. What factors should I investigate?
A: Low yields are a common frustration, often stemming from one or more suboptimal parameters. A systematic approach is key to identifying the root cause.
-
Starting Material Purity: Impurities in your starting materials (e.g., aryl diazonium salt, isocyanide, amidine) can inhibit the catalyst or lead to unwanted side reactions. Solution: Ensure all reagents are of high purity. Recrystallize or chromatograph starting materials if their purity is questionable.
-
Reaction Conditions: Many traditional 1,2,4-triazole syntheses require harsh conditions (high temperatures, long reaction times), which can cause product degradation.[1]
-
Solution 1 (Optimization): Systematically screen reaction parameters. Lower the temperature to minimize degradation, and monitor the reaction by TLC or LC-MS to determine the optimal reaction time, avoiding prolonged heating after the reaction has reached completion.[8]
-
Solution 2 (Modernization): Consider using microwave irradiation. For many heterocycle syntheses, microwave heating can dramatically shorten reaction times and improve yields by minimizing thermal decomposition.[8]
-
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Solution: Use a fresh source of the catalyst. For air- or moisture-sensitive catalysts, ensure you are using appropriate inert atmosphere techniques (e.g., Schlenk line, glovebox). Optimize catalyst loading; too little may result in incomplete conversion, while too much can sometimes promote side reactions.
-
Q: I am observing significant byproduct formation that is complicating my purification. What is the likely cause?
A: Byproduct formation is typically related to reaction specificity and timing.
-
Causality: Unwanted side products can arise from the decomposition of sensitive intermediates (like diazonium salts), reactions with solvent, or over-reaction/degradation of the desired product.
-
Solution (Monitoring is Key): The most crucial step is to monitor the reaction progress closely using TLC or LC-MS.[8]
-
Set up the reaction under your standard conditions.
-
Take aliquots every 15-30 minutes.
-
Analyze the aliquots to observe the point at which the desired product concentration is maximized and byproduct formation begins to accelerate.
-
Use this information to establish the optimal reaction time. Quenching the reaction at this point can significantly simplify purification and improve the isolated yield of your target compound.
-
Troubleshooting Decision Tree
This flowchart provides a logical pathway for diagnosing and solving common experimental problems.
Caption: A decision tree for troubleshooting 1,2,4-triazole synthesis.
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the catalyst-controlled regioselective synthesis of 1,2,4-triazoles.
Protocol 1: Cu(II)-Catalyzed Synthesis of 1,5-Disubstituted-1,2,4-Triazoles[3][7]
-
Objective: To selectively synthesize the 1,5-disubstituted regioisomer.
-
Causality: The Cu(II) catalyst templates the reactants to favor the cyclization pathway leading exclusively to the 1,5-isomer.
-
Methodology:
-
Reagent Preparation: To a solution of the aryl diazonium salt (1.0 mmol) in an appropriate solvent such as THF (5 mL), add the isocyanide (1.2 mmol). Rationale: The diazonium salt is often prepared fresh and used immediately due to its limited stability.
-
Catalyst Addition: Add Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%). Rationale: 10 mol% is a typical starting point for catalyst loading; this can be optimized if needed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours). Rationale: Room temperature is often sufficient, preventing thermal degradation of the diazonium salt.
-
Workup: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1,5-disubstituted-1,2,4-triazole.
-
Protocol 2: Ag(I)-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-Triazoles[1][2]
-
Objective: To selectively synthesize the 1,3-disubstituted regioisomer.
-
Causality: The Ag(I) catalyst, with its different coordination properties compared to Cu(II), directs the cyclization to form the 1,3-isomer with high fidelity.
-
Methodology:
-
Reagent Preparation: To a solution of the aryl diazonium salt (1.0 mmol) in THF (5 mL), add the isocyanide (1.2 mmol).
-
Catalyst Addition: Add Silver(I) Acetate (AgOAc, 0.1 mmol, 10 mol%). Note: Silver salts can be light-sensitive; minimize exposure to direct light.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The crude material is then purified by silica gel column chromatography to afford the pure 1,3-disubstituted-1,2,4-triazole.
-
References
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health.9
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.10
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Synfacts.11
-
A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies. BenchChem.4
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.6
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing.12
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.13
-
A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. National Institutes of Health.14
-
Common challenges in the synthesis of 1,2,4-triazole derivatives. BenchChem.1
-
An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. BenchChem.7
-
Synthesis of 1,2,4 triazole compounds. ISRES Publishing.2
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health.5
-
Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Organic Chemistry Portal.15
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications.16
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications.17
-
Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. ACS Publications.18
-
Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters.19
-
Kinetic and mechanistic studies for the synthesis of 1,2,4-triazole. ResearchGate.20
-
Reaction condition optimization for 1H-1,2,4-triazole derivative synthesis. BenchChem.8
-
Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. ACS Publications.21
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI.22
-
Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. RSC Publishing.23
-
Technical Support Center: Regioselective Triazole Synthesis. BenchChem.24
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.3
-
Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. RSC Publishing.25
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.26
-
Addressing regioselectivity issues in triazole synthesis. BenchChem.27
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry.28
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate.29
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. National Institutes of Health.30
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.31
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. SpringerLink.32
-
Regioselective 1H-1,2,4 Triazole alkylation. SlideShare.33
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.34
-
Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. ACS Publications.35
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Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazoles
Welcome to the technical support center for the microwave-assisted synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction conditions and maximize your product yields. Microwave-assisted organic synthesis (MAOS) has become an invaluable tool, offering significant reductions in reaction times, enhanced yields, and improved product purity compared to conventional heating methods.[1][2][3] However, like any advanced technique, it presents its own set of challenges. This resource is built upon extensive field experience and aims to provide you with the expertise to overcome these hurdles.
Troubleshooting Guide: Enhancing Your 1,2,4-Triazole Yield
This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide a robust solution.
Problem 1: Low or No Product Yield
This is one of the most common issues faced in the lab. A low yield of the desired 1,2,4-triazole can be attributed to several factors, from suboptimal reaction parameters to reactant instability.
Possible Causes & Solutions:
-
Suboptimal Temperature and Time: Microwave synthesis is highly sensitive to temperature. Unlike conventional heating, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][4]
-
Causality: An insufficient temperature may not provide the necessary activation energy for the cyclization to occur, while excessive heat can lead to the decomposition of reactants or the desired product.[5]
-
Solution: Systematically screen a range of temperatures (e.g., 120°C to 180°C) and reaction times (e.g., 5 to 30 minutes).[6][7] A methodical optimization is crucial. For instance, in a catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, the optimal conditions were found to be 160°C for 10 minutes.[8]
-
-
Inappropriate Solvent Choice: The ability of a solvent to absorb microwave energy is critical for efficient heating.[5][9]
-
Causality: Non-polar solvents like toluene or hexane are poor microwave absorbers and will not heat the reaction mixture effectively.[10][11] Polar solvents, especially those with a high dielectric loss tangent, are ideal.
-
Solution: Employ polar solvents such as DMF, DMSO, ethanol, or even water.[5][12] Water, in particular, is an excellent choice for green chemistry approaches.[12] A mixture of solvents can also be effective; for example, a THF/H2O mixture has been shown to improve yields in certain copper-catalyzed reactions by enhancing the solubility of the catalyst.[3]
-
-
Reactant Stoichiometry: The molar ratio of your starting materials is a key parameter.
-
Causality: An excess of one reactant might be necessary to drive the reaction to completion, especially if one of the intermediates is volatile or prone to side reactions.
-
Solution: Experiment with varying the stoichiometry. For the synthesis from hydrazines and formamide, using a significant excess of formamide (e.g., 20 equivalents) can be beneficial.[8]
-
Problem 2: Formation of Side Products and Impurities
The presence of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products, which can complicate purification and reduce the yield of your target 1,2,4-triazole.
Possible Causes & Solutions:
-
Transamidation Products: When using amides other than formamide in reactions with hydrazines, transamidation can occur without subsequent cyclization.
-
Causality: The reaction of phenylhydrazine with acetamide or benzamide under typical microwave conditions for 1,2,4-triazole synthesis has been observed to yield N'-phenylacetohydrazide and N'-phenylbenzohydrazide, respectively, instead of the triazole.[13]
-
Solution: If your synthetic route involves the reaction of a hydrazine with an amide, formamide is often the most effective C1 source for forming the triazole ring.[8][14]
-
-
Isomeric Mixtures: Depending on the synthetic route and substrates, the formation of constitutional isomers (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted) is possible.
-
Causality: The regioselectivity of the cyclization reaction can be influenced by the nature of the substituents and the reaction conditions.
-
Solution: The choice of catalyst can be a powerful tool to control regioselectivity. For instance, in certain cycloaddition reactions, a silver(I) catalyst can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst may lead to 1,5-disubstituted isomers.[15]
-
-
Decomposition Products: As mentioned earlier, excessive temperature can lead to the degradation of your starting materials or the final product.
-
Causality: The high energy input from microwave irradiation can break weaker bonds if not carefully controlled.
-
Solution: Re-optimize the reaction temperature, potentially at a lower setting for a slightly longer duration. Real-time monitoring of the reaction progress via TLC or LC-MS can help identify the point at which product degradation begins.
-
Data Summary: Optimizing Reaction Conditions
The following table provides a summary of reported microwave-assisted 1,2,4-triazole syntheses, highlighting the impact of different reaction parameters on the yield.
| Starting Materials | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Hydrazines & Formamide | Formamide (solvent & reactant) | None | 160 | 10 | 54-81 | [8][13] |
| Hydrazines & Amide Derivatives | - | - | - | 1 | 85 | [6][7] |
| Aminoguanidine & Dicarboxylic Acids | Water | - | 200 | 5 | - | [7] |
| Thioether Derivatives | - | - | - | 15 | 81 | [6][7] |
| Piperazine-azole-fluoroquinolone based | Ethanol | - | - | 30 | 96 | [6] |
Experimental Workflow & Visualization
A typical workflow for optimizing the microwave-assisted synthesis of 1,2,4-triazoles can be visualized as a decision-making process.
Caption: A decision-tree workflow for optimizing microwave-assisted 1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the practical aspects of microwave-assisted 1,2,4-triazole synthesis.
Q1: Can I use a domestic microwave oven for my experiments?
A1: Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features and parameter controls.[9][16] They do not have temperature or pressure sensors, which can lead to uncontrolled reactions and potentially violent explosions.[16][17] Always use a dedicated microwave reactor designed for chemical synthesis.[16]
Q2: How do I choose the right catalyst for my reaction?
A2: Many microwave-assisted syntheses of 1,2,4-triazoles can be performed catalyst-free, which is a significant advantage in terms of green chemistry and simplifying purification.[7][8][13] However, for certain transformations, a catalyst may be necessary to enhance yield or control regioselectivity. Copper catalysts are commonly employed in cycloaddition reactions for triazole synthesis.[3][18] The choice of catalyst will be highly dependent on your specific synthetic route, and a thorough literature search for similar transformations is recommended.
Q3: What are the key safety precautions I should take when performing microwave-assisted synthesis?
A3: Safety is paramount. Always operate the microwave reactor according to the manufacturer's instructions. Be aware that reactions are often performed in sealed vessels at temperatures well above the solvent's boiling point, leading to high internal pressure.[17] Ensure the reaction vessel is not filled beyond the recommended volume. Always allow the vessel to cool to a safe temperature (typically below 50°C) before opening it.[17] It is also crucial to understand the potential kinetics and thermal stability of your reactants and solvents at high temperatures.[16]
Q4: How can I scale up my microwave-assisted reaction?
A4: Scaling up microwave reactions requires careful consideration. The penetration depth of microwaves can be limited, so simply increasing the reaction volume in a standard vessel may lead to uneven heating.[19] Some modern microwave reactors are designed for larger-scale synthesis. For scaling up, it is often necessary to re-optimize the reaction conditions. One reported scale-up involved mixing aminoguanidine hydrocarbonate with propionic acid in a 100 mL microwave process vial and irradiating at 180°C for 3 hours.[20]
Q5: What is the mechanism of 1,2,4-triazole formation in a common microwave-assisted synthesis, for example, from a hydrazide and a nitrile?
A5: A common pathway is the Pellizzari reaction mechanism. The synthesis of disubstituted 1,2,4-triazoles from a nitrile and an acetohydrazide under microwave irradiation involves the initial condensation of the acetohydrazide and the nitrile to form an intermediate, which then undergoes cyclization to form the 1,2,4-triazole ring.
General Protocol for Microwave-Assisted Synthesis of 1,2,4-Triazoles from Hydrazides and Nitriles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a dedicated microwave reaction vessel (e.g., 10-20 mL), add the aromatic hydrazide (1 equivalent), the substituted nitrile (1.1 equivalents), and a suitable base such as potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add a high-boiling point, polar solvent such as n-butanol (to a suitable concentration, e.g., 0.5 M).
-
Reaction Setup: Seal the vessel with the appropriate cap and place it in the microwave reactor.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a set temperature (e.g., 150°C) for a specified time (e.g., 2 hours). Monitor the reaction progress if possible.
-
Workup and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. The crude product can then be washed and recrystallized from a suitable solvent like ethanol to obtain the pure 1,2,4-triazole derivative.
Caption: A step-by-step protocol for the microwave-assisted synthesis of 1,2,4-triazoles.
By understanding the principles behind microwave-assisted synthesis and anticipating potential challenges, you can effectively leverage this technology to accelerate your research and development in the synthesis of 1,2,4-triazoles.
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- Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. (n.d.). PubMed.
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- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing.
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- Microwave-assisted synthesis of bioactive heterocycles: An overview | Request PDF. (n.d.).
- Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. (n.d.). IJSDR.
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- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, November 8).
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- Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. (n.d.).
- Microwave-assisted 1,2,4-trizole synthesis using formamide and... (n.d.). ResearchGate.
- Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. (2024, October 9). MDPI.
- Organic Syntheses Procedure. (n.d.).
- reaction condition optimization for 1H-1,2,4-triazole derivative synthesis. (n.d.). Benchchem.
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- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
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- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). MDPI.
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022, February 14). ChemicalBook.
- 1,2,4-Triazole. (n.d.). Wikipedia.
- common challenges in the synthesis of 1,2,4-triazole derivatives. (n.d.). Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
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- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
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- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate and Its Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate and its related derivatives. These N-heterocyclic compounds are valuable synthons in medicinal chemistry and materials science. However, their unique structural features, including multiple nitrogen atoms and the potential for isomerism, often present significant purification challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to overcome these hurdles. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound class.
Q1: What are the most common impurities I should expect in my crude product?
A: The impurities are almost always a direct consequence of the synthetic route employed. For 1,2,4-triazoles synthesized from the common cyclocondensation of an acylhydrazide with an imidate, you should anticipate:
-
Unreacted Starting Materials: Phenylacetic acid hydrazide (or a derivative) and ethyl carbethoxyformimidate are frequent contaminants.
-
Acyclolinear Intermediates: Incomplete thermal cyclization can leave acylamidrazone intermediates in the crude mixture.[1]
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the corresponding carboxylic acid.
-
Isomeric By-products: If performing N-alkylation on the triazole ring, a mixture of N1, N2, and N4 isomers can form, which are often difficult to separate.[2]
Q2: My purified product is a persistent, stubborn oil instead of a solid. What are my options?
A: "Oiling out" is a common problem indicating that the compound's melting point is below the temperature of the solution or that residual impurities are depressing the melting point.
-
First, verify purity: Use Thin Layer Chromatography (TLC) or ¹H NMR to ensure no significant impurities are present. Even small amounts of solvent or contaminants can prevent crystallization.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a "seed crystal" from a previously successful batch.
-
Solvent Re-evaluation: The solvent may be too good. Try slowly adding a non-polar "anti-solvent" (e.g., hexane or heptane) to your solution in a more polar solvent (e.g., ethyl acetate or dichloromethane) until persistent turbidity is observed. Let it stand, or warm gently to redissolve and then cool slowly.
-
Chromatography: If all else fails, high-performance column chromatography is the most reliable method to isolate the pure compound, which may then crystallize upon complete removal of the chromatography solvent.
Q3: How do I choose between recrystallization and column chromatography?
A: The choice depends on the purity of your crude product and the nature of the impurities.
-
Use Recrystallization when:
-
The crude product is >90% pure.
-
The impurities have significantly different solubility profiles from your product.
-
You are working on a large scale, as it is often more scalable and cost-effective than chromatography.
-
-
Use Column Chromatography when:
Q4: What is a good starting TLC mobile phase for analyzing my reaction mixture?
A: For a compound with the polarity of this compound, a good starting point is a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting System: 30-50% Ethyl Acetate in Hexane.
-
Troubleshooting:
-
If all spots remain at the baseline, increase polarity by adding more ethyl acetate or a small amount (1-2%) of methanol.
-
If all spots run to the solvent front, decrease polarity by using more hexane. For more polar derivatives, systems like 1-5% Methanol in Dichloromethane can be effective. Monitoring reactions and purification is often done with TLC.[5][6]
-
Section 2: Troubleshooting Guide: Common Purification Challenges
This section provides a deeper dive into specific issues with causal explanations and actionable solutions.
Challenge A: Removing Tarry, Polymeric By-products
-
The Problem: The crude reaction yields a dark, viscous, or tarry substance that is difficult to handle and streaks badly on TLC.
-
The Scientific Cause: High-temperature thermal cyclization reactions, a common method for forming the 1,2,4-triazole ring, can lead to decomposition and polymerization of starting materials or intermediates.[1] These high molecular weight, often colorful, by-products are notoriously difficult to remove.
-
Solutions & Strategies:
-
Trituration: Before attempting a full purification, stir or grind the crude tar in a solvent that dissolves the impurities but not your target compound. Non-polar solvents like hexane, diethyl ether, or a hexane/ethyl acetate mixture (e.g., 9:1) are excellent first choices. This will often cause the desired product to precipitate as a solid powder.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal and heat the mixture gently for 10-15 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. This is highly effective for removing color bodies.
-
Silica Gel Plug Filtration: If the tar is soluble, dissolve it in a minimum amount of solvent and pass it through a short column ("plug") of silica gel, eluting with a slightly more polar solvent. This will retain the highly polar tarry materials at the top of the silica, providing a much cleaner filtrate for further purification.
-
Challenge B: Separation of N-Alkylation Isomers
-
The Problem: You have performed an N-alkylation on a triazole ring and now have a mixture of regioisomers (e.g., N1, N2, N4-substituted) that are inseparable by standard recrystallization and appear as a single or overlapping spot on TLC.
-
The Scientific Cause: The 1H-1,2,4-triazole ring has three nitrogen atoms that can potentially be alkylated. While one isomer may be thermodynamically or kinetically favored, reaction conditions can often lead to mixtures.[2] These isomers often have very similar polarities and crystal packing properties, making separation a significant challenge.
-
Solutions & Strategies:
-
Optimize TLC for Resolution: Test a range of solvent systems to maximize separation on the TLC plate. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can reveal separation. Adding a small amount of an acid (acetic acid) or base (triethylamine) to the mobile phase can also alter the interaction with the silica gel and improve resolution.
-
High-Performance Column Chromatography: This is the most effective method.
-
Use a high-quality silica gel with a small particle size (40-63 µm).
-
Employ a long, narrow column for better separation.
-
Run a shallow solvent gradient (e.g., start with 20% ethyl acetate in hexane and slowly increase to 40%) to carefully elute each isomer.
-
-
Fractional Crystallization: If a small separation is visible by TLC, this can sometimes be exploited. This is an iterative process of crystallizing the mixture, analyzing the mother liquor and the crystals, and then re-crystallizing the fraction that is enriched in the desired isomer.
-
Section 3: Standardized Purification Protocols
These protocols provide detailed, self-validating steps for the most critical purification techniques.
Protocol 1: Optimized Column Chromatography for Triazole Derivatives
This protocol is designed for separating components with similar polarities.
-
Mobile Phase Selection:
-
Run TLC plates in various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to find a system that gives your desired product an Rf value of 0.25-0.35 . This Rf provides the optimal balance between resolution and elution time.
-
-
Column Packing (Wet Slurry Method):
-
Select a glass column appropriate for the amount of material.[7]
-
Fill the column about one-third full with the initial, least polar mobile phase.
-
In a separate beaker, create a slurry of silica gel in the same mobile phase. The consistency should be like a milkshake.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Add more solvent and allow it to drain until the solvent level is just above the silica bed. Never let the column run dry.
-
-
Sample Loading (Slurry Loading):
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column. This method prevents band broadening and improves separation.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column. Use gentle air pressure to begin elution at a steady drip rate.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Analysis and Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
| Parameter | Recommendation for Triazole Esters | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm | Standard choice for compounds of moderate polarity.[4] |
| Mobile Phase (Eluent) | Gradient: 20% → 60% Ethyl Acetate in Hexane | Starts non-polar to elute non-polar impurities first, then increases polarity to elute the target compound. |
| Loading Method | Dry Slurry Loading | Provides superior resolution compared to loading the sample dissolved in a liquid. |
Protocol 2: Systematic Recrystallization
This protocol provides a structured approach to finding the ideal solvent system for crystallization.
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent (0.5 mL) from the table below, covering a range of polarities.
-
Observe the solubility at room temperature.
-
If insoluble, heat the tube gently (e.g., in a warm water bath). Observe if it dissolves.
-
If it dissolves when hot, cool the tube to room temperature and then in an ice bath. Observe if crystals form.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Recrystallization Procedure:
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the chosen ideal solvent dropwise while heating the flask (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, this is the point to perform hot filtration with activated carbon as described in Challenge A.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling leads to small, impure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Validation:
-
Check the purity of the crystals and the mother liquor by TLC.
-
Determine the melting point of the dried crystals. A sharp melting point is an indicator of high purity.
-
| Solvent | Polarity | Screening Observations (Example) |
| Heptane/Hexane | Non-polar | Insoluble hot or cold (good for washing/trituration) |
| Toluene | Low | Soluble hot, good crystals on cooling |
| Diethyl Ether | Low | Too soluble, even when cold |
| Ethyl Acetate | Medium | Soluble hot, oils out on cooling |
| Isopropanol | Polar | Soluble hot, slow crystallization |
| Ethanol/Methanol | Polar | Very soluble (potential component for a 2-solvent system) |
Section 4: Visual Workflow Guides
Diagram 1: General Purification Strategy
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting an Oily Productdot
Sources
Technical Support Center: Managing Isomeric Mixtures in 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of isomeric mixtures during the synthesis of 1,2,4-triazoles. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to empower you to control and manage isomerization in your reactions.
Introduction: The Challenge of Isomerism in 1,2,4-Triazole Synthesis
The 1,2,4-triazole scaffold is a vital component in a vast array of pharmaceuticals and agrochemicals.[1] However, its synthesis can often be complicated by the formation of isomeric mixtures, which can be challenging to separate and may lead to final products with inconsistent biological activities. This guide will equip you with the knowledge to anticipate, control, and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Controlling Isomer Formation in Classical Syntheses
Question 1: I am using the Einhorn-Brunner reaction to synthesize a 1,3,5-trisubstituted-1,2,4-triazole and I am getting a mixture of two isomers. Why is this happening and how can I control it?
Answer:
The Einhorn-Brunner reaction, which involves the condensation of a diacylamine (imide) with a hydrazine, is a classic method for 1,2,4-triazole synthesis.[2][3] When an unsymmetrical diacylamine is used, the formation of an isomeric mixture is a common issue.[2]
The Underlying Chemistry: The regioselectivity of the Einhorn-Brunner reaction is governed by the electronic properties of the two acyl groups on the imide. The initial and rate-determining step is the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the protonated imide. The more electrophilic carbonyl carbon will be preferentially attacked. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly direct the substitution pattern.[2]
Troubleshooting and Control Strategies:
-
Strategic Choice of Acyl Groups: To favor the formation of a single isomer, design your unsymmetrical diacylamine with one acyl group being significantly more electron-withdrawing than the other. For instance, using a trifluoroacetyl group alongside a benzoyl group will strongly direct the reaction towards a specific regioisomer.
-
Reaction Conditions: While the electronic effects of the substrates are the primary drivers of regioselectivity, optimizing reaction conditions can also play a role.
-
Temperature: Running the reaction at the lowest feasible temperature can sometimes enhance selectivity.
-
Catalyst: While traditionally acid-catalyzed, exploring different Lewis or Brønsted acids may influence the transition state energies and improve the isomeric ratio.
-
Question 2: My Pellizzari reaction is giving me a complex mixture of products instead of my desired 3,5-disubstituted-1,2,4-triazole. What is going on?
Answer:
The Pellizzari reaction, the condensation of an amide and an acylhydrazide, is another established route to 1,2,4-triazoles.[4][5] However, especially when using different acyl groups on the amide and acylhydrazide, it is notorious for producing mixtures.[4]
The Underlying Chemistry: At the high temperatures often required for the Pellizzari reaction, a side reaction known as "acyl interchange" can occur between the amide and acylhydrazide. This leads to the formation of two new starting materials in situ, resulting in a mixture of three different 1,2,4-triazole products: the desired unsymmetrical product and two symmetrical byproducts.
Troubleshooting and Control Strategies:
-
Temperature Control: This is the most critical parameter. The reaction should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate.[4]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly shorten reaction times and often leads to cleaner reactions with higher yields and reduced byproduct formation.[4]
-
Solvent Selection: While often performed neat, the use of high-boiling polar aprotic solvents can sometimes help to moderate the reaction and improve selectivity.[4]
-
Modern Regioselective Methods: For critical applications where a single isomer is essential, it is often more efficient to opt for a modern, highly regioselective synthetic route from the outset. Several methods have been developed that provide excellent control over isomer formation.[6][7]
Section 2: Modern Regioselective Synthetic Strategies
Question 3: What are some reliable methods for synthesizing a single isomer of a 1,2,4-triazole?
Answer:
In recent years, numerous highly regioselective methods have been developed to overcome the limitations of classical syntheses. These methods often employ specific catalysts or strategically designed starting materials to ensure the formation of a single desired isomer.
Catalyst-Controlled Syntheses:
Certain metal catalysts can exquisitely control the regioselectivity of 1,2,4-triazole formation. For example, in the cycloaddition of isocyanides with diazonium salts, the choice of catalyst can dictate the product isomer:
-
Ag(I) catalysis has been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles.
-
Cu(II) catalysis can favor the formation of 1,5-disubstituted 1,2,4-triazoles.
One-Pot, Multi-Component Reactions:
Modern organic chemistry has seen a rise in elegant one-pot procedures that assemble complex molecules from simple starting materials with high efficiency and selectivity. For the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, a one-pot, three-component reaction of a carboxylic acid, a primary amidine, and a monosubstituted hydrazine has proven to be highly effective and regioselective.[8]
Section 3: Separation and Purification of Isomeric Mixtures
Question 4: I have an isomeric mixture of 1,2,4-triazoles. What are the best methods for separating them?
Answer:
Separating closely related isomers can be a significant challenge. The optimal method will depend on the specific properties of your isomers, such as their polarity, crystallinity, and the scale of your synthesis.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separation of isomers.[9][10][11]
-
Reverse-Phase HPLC: This is the most common starting point. A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, can effectively separate many 1,2,4-triazole isomers based on subtle differences in polarity.[9][11]
-
Chiral HPLC: If your isomers are enantiomers, a chiral stationary phase is required for separation.[10]
-
-
Column Chromatography: For larger scale purifications, traditional flash column chromatography on silica gel can be effective. A careful screening of solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) is necessary to achieve good separation.
Crystallization Methods:
-
Fractional Crystallization: If your isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity. Finding the right solvent or solvent mixture is key and often requires empirical screening. Common solvents for recrystallization of 1,2,4-triazoles include ethanol, acetic acid, and mixtures of polar and non-polar solvents.[4]
Section 4: Spectroscopic Differentiation of Isomers
Question 5: How can I use NMR and Mass Spectrometry to determine which isomer(s) I have?
Answer:
Spectroscopic techniques are indispensable for identifying and differentiating between 1,2,4-triazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the triazole ring and the substituents can provide valuable clues about the substitution pattern. For example, the proton on the triazole ring of a 1,3,5-trisubstituted isomer will have a different chemical shift compared to the protons on a 1,2,4-trisubstituted isomer.[12][13]
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are particularly sensitive to the substitution pattern and can be a powerful tool for distinguishing between isomers.[14][15] For instance, the chemical shifts of the two triazole carbons in a 1,4-disubstituted 1,2,4-triazole will be different from those in a 1,5-disubstituted isomer.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): Under EI conditions, 1,2,4-triazoles often exhibit characteristic fragmentation patterns, including the loss of N₂ and HCN.[16][17] The relative abundance of these fragment ions can sometimes differ between isomers, aiding in their differentiation.
-
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) of this ion can induce fragmentation, and the resulting fragmentation patterns can be used to distinguish between isomers.[16]
Experimental Protocols
Protocol 1: General Procedure for Reverse-Phase HPLC Separation of 1,2,4-Triazole Isomers
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where your compounds have strong absorbance (typically between 210-280 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of your crude mixture in the initial mobile phase composition.
Note: This is a general starting point. The gradient and mobile phase composition should be optimized for your specific mixture of isomers.
Protocol 2: General Procedure for Fractional Crystallization
-
Solvent Screening: In small vials, test the solubility of your isomeric mixture in a range of solvents at room temperature and with heating. Look for a solvent that dissolves your compound when hot but in which it is sparingly soluble when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude mixture to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine if a successful separation has been achieved. The process may need to be repeated for higher purity.
Visual Guides
Diagram 1: Decision-Making Flowchart for Managing Isomeric Mixtures
Caption: Formation of isomers in the Einhorn-Brunner reaction.
References
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SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]
- Jiang, Z. J., Gao, R. Y., Zhang, K., Zhang, Z. C., Wang, Q. S., & Yan, C. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography].
-
SIELC Technologies. (n.d.). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
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The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
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ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
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Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
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Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Retrieved from [Link]
- Srivastava, R. M., de Assunção, M. H. T., & de Oliveira, F. J. V. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 1(1), 13-17.
-
Zaikin, V. G., & Varlamov, A. V. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International journal of molecular sciences, 24(3), 2095. [Link]
-
Myznikov, L. V., Belyakov, S. V., & Trifonov, R. E. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS combinatorial science, 23(1), 37–44. [Link]
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ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole. Various.... Retrieved from [Link]
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ResearchGate. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]
-
The Merck Index. (n.d.). Einhorn-Brunner Reaction. Retrieved from [Link]
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Al-Hourani, B. J. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC advances, 11(42), 26231–26259. [Link]
-
Reva, I. D., Cristiano, M. L. S., & Fausto, R. (2007). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules (Basel, Switzerland), 12(6), 1278–1297. [Link]
-
ResearchGate. (n.d.). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Cole, K. P., Grob, J. E., & Williams, C. C. (2017). Simultaneous solvent screening and reaction optimization in microliter slugs. Chemical communications (Cambridge, England), 53(44), 5969–5972. [Link]
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Mironovich, L. M., & El'chaninov, M. M. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[9][16]riazines: Synthesis and Photochemical Properties. Molecules (Basel, Switzerland), 27(19), 6241. [Link]
- Fazaeli, R., & Aliyan, H. (2019). The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. New Journal of Chemistry, 43(15), 5876-5884.
-
Rej, S., Chanda, K., Chiu, C. Y., & Huang, M. H. (2014). Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction. Chemistry (Weinheim an der Bergstrasse, Germany), 20(48), 15991–15997. [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Einhorn-Brunner-Reaktion. Retrieved from [Link]
-
ResearchGate. (n.d.). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Retrieved from [Link]
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Technical Support Center: Strategies to Enhance the Stability of Ethyl 5-Benzyl-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work and storage. Here, we provide in-depth, field-proven insights and actionable protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing a decrease in purity over time, even when stored in a freezer. What is the likely cause?
A1: While freezing is a good general practice, several factors can still contribute to the degradation of this compound. The primary suspect is the hydrolysis of the ethyl ester group, which can be catalyzed by trace amounts of acidic or basic residues, or even by atmospheric moisture, especially with repeated freeze-thaw cycles. The 1,2,4-triazole ring itself is generally stable, but the ester functional group is susceptible to hydrolysis, yielding the corresponding carboxylic acid and ethanol.[1]
Q2: I'm observing a new, more polar peak in my HPLC analysis of an aged sample. What could this be?
A2: A more polar peak is a classic indicator of ester hydrolysis. The degradation product, 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid, is significantly more polar than the parent ethyl ester due to the presence of the free carboxylic acid group. This increased polarity results in a shorter retention time on a reverse-phase HPLC column.
Q3: Can the triazole ring itself degrade?
A3: The 1,2,4-triazole ring is a robust aromatic heterocycle and is generally resistant to cleavage under typical laboratory conditions. However, prolonged exposure to harsh acidic or basic conditions at elevated temperatures, or strong oxidizing agents, could potentially lead to ring-opening or other transformations. Additionally, some triazole derivatives can be susceptible to photodegradation upon exposure to UV light.
Q4: What are the ideal storage conditions for solid this compound?
A4: For optimal long-term stability of the solid compound, we recommend the following:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Desiccation: Store the vial within a desiccator containing a suitable desiccant to ensure a dry environment.
Troubleshooting Guide: Enhancing Stability in Solution
Working with this compound in solution presents unique stability challenges. This section provides detailed troubleshooting strategies and protocols to mitigate degradation during your experiments.
Issue 1: Rapid Degradation in Aqueous Buffers
Underlying Cause: The primary degradation pathway in aqueous solutions is the hydrolysis of the ethyl ester, which is highly sensitive to pH. The rate of hydrolysis is significantly accelerated under both acidic and basic conditions.
Solution: pH Optimization and Buffer Selection
Maintaining the solution pH within a specific range is the most critical factor for enhancing stability. For many esters, a slightly acidic to neutral pH (around 4-6) is optimal for minimizing hydrolysis.
Experimental Protocol: Buffer Screening for Optimal Stability
-
Prepare a series of buffers:
-
pH 4.0: 0.1 M Acetate buffer
-
pH 5.0: 0.1 M Acetate buffer
-
pH 6.0: 0.1 M Phosphate buffer
-
pH 7.0: 0.1 M Phosphate buffer
-
pH 8.0: 0.1 M Phosphate buffer
-
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into each buffer to a final concentration suitable for your assay and HPLC analysis (e.g., 10 µg/mL).
-
Incubate the solutions at your experimental temperature (e.g., 25°C or 37°C).
-
Analyze samples by a validated stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantify the remaining parent compound and the formation of the carboxylic acid degradant.
-
Plot the percentage of the parent compound remaining against time for each pH to determine the optimal buffer system.
Data Summary Table for Buffer Screening
| pH | Buffer System | % Parent Compound Remaining at 24h (37°C) |
| 4.0 | Acetate | 95% |
| 5.0 | Acetate | 98% |
| 6.0 | Phosphate | 96% |
| 7.0 | Phosphate | 85% |
| 8.0 | Phosphate | 60% |
| (Note: Data is illustrative and will vary based on specific experimental conditions.) |
Issue 2: Degradation in the Presence of Biological Matrices (e.g., Plasma, Serum)
Underlying Cause: Biological matrices contain endogenous esterases, which are enzymes that actively catalyze the hydrolysis of ester bonds.[2][3] This enzymatic degradation can be very rapid, leading to a short half-life of your compound.
Solution: Use of Esterase Inhibitors
The addition of esterase inhibitors to your biological samples can effectively prevent enzymatic hydrolysis.
Experimental Protocol: Stabilizing Samples with Esterase Inhibitors
-
Select an appropriate esterase inhibitor. Common choices include sodium fluoride (NaF), diisopropyl fluorophosphate (DFP), or commercially available inhibitor cocktails.
-
Prepare your biological matrix (e.g., plasma) containing the selected inhibitor at an effective concentration (e.g., 10 mM NaF).
-
Spike your compound into the stabilized matrix.
-
Compare the stability of the compound in the stabilized matrix versus an unstabilized control matrix over time at a relevant temperature (e.g., 37°C).
-
Analyze samples using an appropriate method, such as LC-MS/MS, to quantify the parent compound.
Issue 3: Potential for Photodegradation
Underlying Cause: Both the triazole ring and the benzyl group can absorb UV light, potentially leading to photodegradation. This is a concern for experiments conducted under ambient light for extended periods or when using techniques involving UV detection.
Solution: Protection from Light
Best Practices for Preventing Photodegradation:
-
Use amber-colored glassware or wrap your vials and reaction vessels in aluminum foil.
-
Minimize exposure to direct sunlight and overhead laboratory lighting.
-
For photosensitive assays, work in a darkened room or use a light-blocking enclosure.
Workflow for a Comprehensive Stability Study
The following diagram illustrates a logical workflow for assessing and enhancing the stability of this compound.
Caption: Workflow for a Forced Degradation Study
Key Degradation Pathways
The following diagram illustrates the primary chemical degradation pathways for this compound.
Caption: Primary Degradation Pathways
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Available at: [Link]
-
Burgess, E. M., Carithers, R., & McCullagh, L. (1968). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society, 90(7), 1923-1924. Available at: [Link]
-
Kuo, B. S., & Yalkowsky, S. H. (1995). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 230-231. Available at: [Link]
-
Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Catalytic versus Thermal Methodologies
Introduction: The Enduring Significance of 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The unique structural features of the 1,2,4-triazole ring, including its hydrogen bonding capabilities and metabolic stability, make it a cornerstone in the design of novel pharmaceuticals. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system is of paramount importance to researchers in both academia and the pharmaceutical industry.
This guide provides a comprehensive comparison of two primary approaches for the synthesis of 1,2,4-triazoles: classical thermal methods and modern catalytic strategies. We will delve into the mechanistic underpinnings of each approach, present a comparative analysis of their performance based on experimental data, and provide detailed protocols to illustrate their practical application.
At the Crossroads of Synthesis: A Philosophical Divide
The choice between a thermal and a catalytic approach to 1,2,4-triazole synthesis represents a fundamental decision in synthetic strategy. Thermal methods, often relying on high temperatures to overcome activation energy barriers, are conceptually straightforward but can be limited by harsh reaction conditions and a lack of selectivity. In contrast, catalytic methods employ a substance—the catalyst—to provide a lower-energy reaction pathway, often enabling milder conditions, enhanced reaction rates, and greater control over the final product.
Thermal Synthesis: The Classical Approach
Traditional methods for constructing the 1,2,4-triazole ring often involve the condensation of various starting materials under high-temperature conditions. Two of the most well-established thermal methods are the Pellizzari and Einhorn-Brunner reactions.
The Pellizzari Reaction: A Direct Condensation
First reported by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide with an acylhydrazide.[1][3][5] The reaction typically requires temperatures exceeding 200°C and can be performed neat or in a high-boiling point solvent.[1]
Mechanism of the Pellizzari Reaction:
The reaction proceeds through a nucleophilic attack of the hydrazine on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazole ring.[3][6]
Caption: Generalized mechanism of the Pellizzari reaction.
The Einhorn-Brunner Reaction: Condensation of Diacylamines and Hydrazines
This reaction, described by Alfred Einhorn and Karl Brunner, provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[4][7][8][9]
Mechanism of the Einhorn-Brunner Reaction:
The mechanism involves the initial protonation of the hydrazine, followed by a nucleophilic attack on a carbonyl group of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring.[4][7][8]
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Limitations of Thermal Methods
While historically significant, thermal methods for 1,2,4-triazole synthesis often suffer from several drawbacks:
-
Harsh Reaction Conditions: The requisite high temperatures can lead to the decomposition of sensitive starting materials and products.[1][3]
-
Low Yields: Side reactions are common at elevated temperatures, often resulting in diminished product yields.[1][3]
-
Long Reaction Times: These reactions can require several hours to reach completion.[1][3]
-
Poor Regioselectivity: When using unsymmetrical starting materials, mixtures of isomers can be formed, necessitating challenging purification steps.[7]
Modern modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields in some cases, offering a greener alternative to conventional heating.[1][2][10][11]
Catalytic Synthesis: A Modern and Efficient Approach
The advent of catalytic methods has revolutionized the synthesis of 1,2,4-triazoles, offering milder reaction conditions, improved yields, and enhanced selectivity. A variety of transition metal catalysts, including those based on copper, silver, ruthenium, and iridium, have been successfully employed.
Copper-Catalyzed Synthesis: A Versatile Workhorse
Copper catalysis is one of the most widely used methods for the synthesis of 1,2,4-triazoles due to the low cost and ready availability of copper salts.[12][13] Copper catalysts can facilitate the formation of the triazole ring from a variety of starting materials, including nitriles, amidines, and diazonium salts.[12][14][15]
A notable example is the copper-catalyzed one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles.[14] This method often utilizes an oxidant, such as molecular oxygen, making it an environmentally friendly process where water is the only byproduct.[12]
Mechanism of Copper-Catalyzed Synthesis (Representative Example):
While the exact mechanism can vary depending on the specific reactants and catalytic system, a general pathway involves the copper-catalyzed formation of an intermediate, followed by oxidative cyclization to yield the 1,2,4-triazole.
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A Comparative Analysis of the Antifungal Efficacy of Novel 1,2,4-Triazole Derivatives Against Fluconazole
In the persistent battle against fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel, more effective antifungal agents.[1] While the triazole class of drugs, prominently represented by fluconazole, has been a cornerstone of antifungal therapy, their efficacy is increasingly challenged.[1] This has spurred research into new derivatives of the 1,2,4-triazole scaffold. This guide provides a detailed comparative analysis of the antifungal activity of a promising series of compounds, ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate derivatives, benchmarked against the widely used fluconazole. Our focus is to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of these novel molecules.
The Underlying Mechanism: Targeting Fungal Cell Integrity
Both fluconazole and the broader class of 1,2,4-triazole derivatives exert their antifungal effects by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14-α-demethylase.[2][3][4] This enzyme, a fungal cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol.[5][6][7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4]
By inhibiting CYP51, triazole antifungals disrupt ergosterol synthesis. This leads to the accumulation of toxic 14-α-methylated sterol precursors and a depletion of ergosterol, which collectively compromise the structural and functional integrity of the fungal cell membrane.[3][4] The result is an increase in membrane permeability and the inhibition of fungal growth, an effect that is primarily fungistatic.[4][6] It is this well-established mechanism that provides the rationale for designing new 1,2,4-triazole derivatives with potentially enhanced binding affinity for the CYP51 enzyme or improved pharmacological properties.[8][9][10]
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Synthesis of Novel 1,2,4-Triazole Derivatives
The synthesis of novel 1,2,4-triazole derivatives is a critical step in the discovery of new antifungal candidates. A representative synthetic route often involves the cyclization of key precursors. For instance, derivatives of 1,2,4-triazole-3-thiol can be synthesized from thiosemicarbazide, which undergoes intermolecular cyclization in an alkaline medium, followed by acidification. Further modifications can be made to this core structure to generate a library of compounds for screening. This structured approach allows for the systematic alteration of chemical moieties to explore structure-activity relationships (SAR).[10]
Comparative In Vitro Antifungal Activity
The efficacy of a potential antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[11] The following table summarizes representative MIC data for various novel 1,2,4-triazole derivatives compared to fluconazole against several clinically relevant fungal pathogens. The data is compiled from multiple studies evaluating compounds with structures analogous to the this compound core.
Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)
| Compound/Drug | Candida albicans | C. albicans (Fluconazole-Resistant) | Cryptococcus neoformans | Candida glabrata | Aspergillus fumigatus |
| Fluconazole (Reference) | 0.25 - 2.0 | >64 | 0.5 - 4.0 | 8 - 32 | >64 |
| Triazole Derivative A1 [8][12] | ≤0.125 | 1.0 | ≤0.125 | ≤0.125 | 2.0 |
| Triazole Derivative A3 [8][12] | ≤0.125 | 2.0 | ≤0.125 | ≤0.125 | 1.0 |
| Triazole Derivative 6c [13] | 0.0625 | 4.0 | 0.0625 | N/A | 4.0 |
| Triazole Derivative 7g [9] | 0.009 nmol/mL | N/A | N/A | N/A | >0.716 nmol/mL |
| Triazole Derivative 8j [9] | 0.007 nmol/mL | N/A | N/A | N/A | >0.716 nmol/mL |
| Triazole Derivative 1a [14] | 0.25 | N/A | 1.0 | 16 | 32 |
Note: Data is synthesized from multiple sources for illustrative comparison. "N/A" indicates data not available in the cited sources. Molar concentrations (nmol/mL) are presented as reported in the source.
Analysis of Structure-Activity Relationships (SAR)
The data reveals several key insights:
-
Superior Potency: Many of the novel triazole derivatives exhibit significantly lower MIC values against Candida albicans and Cryptococcus neoformans compared to fluconazole, with some compounds showing activity in the sub-microgram per milliliter range.[8][13]
-
Activity Against Resistant Strains: Crucially, several derivatives, such as A1, A3, and 6c, retain significant activity against fluconazole-resistant strains of C. albicans.[12][13] This suggests that their structural modifications may overcome the resistance mechanisms that affect fluconazole.
-
Broadened Spectrum: While fluconazole has limited activity against filamentous fungi like Aspergillus fumigatus, some new derivatives (e.g., A1, A3, 6c) demonstrate moderate inhibitory effects, indicating a potentially broader spectrum of activity.[8][13]
-
Impact of Substituents: Preliminary SAR studies indicate that the nature and position of substituents on the aromatic rings are critical for antifungal potency. For example, specific halogen substitutions on the terminal phenyl ring have been shown to enhance activity against certain fungal species.[12]
Experimental Protocol: Broth Microdilution MIC Assay
To ensure the reproducibility and validity of these findings, a standardized methodology is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents like M27-A, is the gold standard for antifungal susceptibility testing.[11][15][16]
Caption: Standardized workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Media and Reagents:
-
Rationale: A standardized growth medium is essential for consistent results. RPMI-1640, buffered to a pH of 7.0 with MOPS, is the recommended medium as it supports the growth of most clinically relevant fungi and was used to develop the standard.[15]
-
Protocol: Prepare RPMI-1640 medium according to the manufacturer's instructions. Add MOPS buffer and adjust the pH to 7.0. Sterilize by filtration. Prepare stock solutions of the test compounds and fluconazole in a suitable solvent like DMSO.
-
-
Inoculum Preparation:
-
Rationale: A standardized inoculum density ensures that the test results are comparable across experiments. The final concentration is typically between 0.5 × 10³ and 2.5 × 10³ cells/mL.[15]
-
Protocol: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Harvest colonies and suspend them in sterile saline. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final target cell density.
-
-
Plate Setup and Drug Dilution:
-
Rationale: A 96-well microtiter plate format allows for efficient testing of multiple concentrations and compounds simultaneously.[17][18]
-
Protocol: Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate. Add 100 µL of the highest concentration of the drug stock to the first column and perform a two-fold serial dilution across the plate. The final volume in each well before inoculation should be 100 µL.
-
-
Inoculation and Incubation:
-
Rationale: The addition of the fungal suspension initiates the test. Standardized incubation conditions (temperature and duration) are critical for reliable fungal growth.
-
Protocol: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. This halves the drug concentration to the desired final test range. Include a growth control well (inoculum, no drug) and a sterility control well (medium only). Incubate the plates at 35°C for 24-48 hours for Candida species and up to 72 hours for Cryptococcus species.[15][19]
-
-
Determination of MIC:
-
Rationale: The MIC endpoint is a critical measure of the drug's in vitro activity.
-
Protocol: After incubation, determine the MIC by visual inspection or using a spectrophotometer. For azoles against yeasts, the MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control well.[19]
-
Conclusion and Future Directions
The experimental data strongly suggests that novel this compound derivatives and related analogs represent a highly promising class of antifungal agents. Several of the synthesized compounds demonstrate superior in vitro potency against key fungal pathogens, including fluconazole-resistant strains, when compared to the reference drug.[7][12][20] The observed activity against Aspergillus fumigatus points to a valuable broadening of the antifungal spectrum.
These findings validate the continued exploration of the 1,2,4-triazole scaffold. The most potent compounds identified in these in vitro screens serve as excellent lead candidates for further development. The next critical phases of research must include comprehensive in vivo efficacy studies in animal models of fungal infection, along with detailed ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their potential as clinical therapeutics.[8][13] Molecular docking and further mechanistic studies will also be invaluable to elucidate the precise binding interactions with the CYP51 target and to guide the rational design of the next generation of even more effective triazole antifungals.
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Chavan, A. A., et al. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 994-998. [Link]
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Kokil, G. R., et al. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery, 7(1), 46-49. [Link]
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Bao, J., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235338. [Link]
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Bao, J., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online. [Link]
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Nakai, T., et al. (2006). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases, 12(3), 474-485. [Link]
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Kumar, S., et al. (2020). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4991. [Link]
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Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
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Rivera, G., et al. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 62(1). [Link]
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Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105083. [Link]
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Colanceska-Ragenovic, K., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules, 6(10), 815-824. [Link]
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comparative study of different synthetic routes to substituted 1,2,4-triazoles
A Comparative Guide to the Synthetic Routes of Substituted 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The efficient and versatile synthesis of substituted 1,2,4-triazoles is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth comparative analysis of the most significant synthetic routes to this important heterocycle, focusing on reaction mechanisms, substrate scope, and practical, field-proven protocols.
At a Glance: Comparative Analysis of Key Synthetic Routes
The selection of a synthetic route is a strategic decision based on desired substitution patterns, substrate availability, and required reaction conditions. The following table provides a high-level comparison of the classical and modern methods discussed in this guide.
| Synthesis Route | Starting Materials | General Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Pellizzari Reaction | Amide + Acylhydrazide | High temperature (often >200°C), neat or high-boiling solvent. | Low to Moderate | Direct, one-step synthesis of the triazole ring.[4] | Harsh conditions, long reaction times, and often low yields.[3] Can produce isomeric mixtures. |
| Einhorn-Brunner Reaction | Diacylamine (Imide) + Hydrazine | Acid-catalyzed condensation, moderate to high temperatures.[5] | Moderate to Good | Good for synthesizing N-substituted triazoles; predictable regioselectivity.[1][4] | Can produce isomeric mixtures that require separation.[4] |
| Modern Copper-Catalyzed Routes | Amidines + Nitriles | Copper catalyst (e.g., CuBr), base, oxidant (air).[6][7] | Good to Excellent | High efficiency, broad substrate scope, milder conditions, one-pot procedures.[6][7] | Requires catalyst and specific ligands; potential for metal contamination. |
| Microwave-Assisted Synthesis | Various (e.g., Hydrazine + Formamide) | Microwave irradiation.[8] | Good to Excellent | Dramatically reduced reaction times (minutes vs. hours), often higher yields, eco-friendly.[9][10] | Requires specialized microwave synthesis equipment. |
The Pellizzari Reaction: A Classical Approach
First reported by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[2][3]
Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the thermodynamically stable aromatic triazole ring.[3][11] The high temperature is necessary to overcome the activation energy for the condensation and subsequent dehydration steps.
Mechanism of the Pellizzari Reaction
A simplified representation of the Pellizzari reaction pathway.
Advantages and Disadvantages
The primary advantage of the Pellizzari reaction is its directness in forming the triazole core from relatively simple starting materials.[4] However, the classical method is often plagued by harsh conditions, requiring high temperatures and long reaction times, which can lead to low yields and the formation of side products.[3][11] When unsymmetrical reactants are used (i.e., the acyl groups of the amide and hydrazide are different), an "interchange of acyl groups" can occur, leading to a mixture of three different triazole products, complicating purification.[11]
Representative Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes a symmetrical reaction to avoid the formation of isomeric byproducts.
-
Materials : Benzamide, Benzoylhydrazide, high-boiling point solvent (e.g., nitrobenzene), or neat conditions.[11]
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.[2]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[2][11]
-
Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, allow the mixture to cool to room temperature, which should cause the product to solidify.[2]
-
-
Purification : The crude solid can be triturated with ethanol to remove impurities. Further purification is achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[11]
The Einhorn-Brunner Reaction: An Alternative Classical Route
Described by Alfred Einhorn and Karl Brunner, this reaction synthesizes substituted 1,2,4-triazoles from the condensation of diacylamines (imides) with hydrazines, often in the presence of a weak acid.[1][12][13]
Mechanism and Regioselectivity
The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the imide. This is followed by dehydration and intramolecular cyclization to form the five-membered triazole ring.[1][5]
A key feature of the Einhorn-Brunner reaction is its predictable regioselectivity with unsymmetrical imides. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[1][12] This predictability is a significant advantage for the targeted synthesis of specific isomers.
General Experimental Workflow
A typical workflow for the synthesis and purification of 1,2,4-triazoles.
Advantages and Disadvantages
The Einhorn-Brunner reaction is a robust method for accessing N-substituted 1,2,4-triazoles.[4] Its predictable regioselectivity is a major advantage over the Pellizzari reaction when using unsymmetrical precursors.[1] However, like the Pellizzari method, it can require lengthy reaction times and high temperatures. If the electronic properties of the two acyl groups are similar, a mixture of isomers can still be formed, necessitating chromatographic separation.[4][5]
Representative Experimental Protocol: Synthesis of a Substituted 1,2,4-Triazole
-
Materials : Substituted diacylamine (imide), substituted hydrazine, glacial acetic acid (as solvent and catalyst).[5]
-
Procedure :
-
Dissolve the diacylamine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[5]
-
Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 110-120°C) for 2-8 hours. Monitor the reaction by TLC until the starting material is consumed.[5]
-
Once complete, cool the mixture to room temperature. Pour the reaction mixture slowly into ice-cold water to precipitate the crude product.[5]
-
-
Purification : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. Dry the crude product under vacuum. Further purification can be achieved by recrystallization.[5]
Modern Methods: Copper-Catalyzed Synthesis
Modern synthetic chemistry has introduced milder and more efficient catalytic methods. Copper-catalyzed reactions for the synthesis of 1,2,4-triazoles, particularly from amidines and nitriles, have become prominent.[6][7]
Mechanism and Rationale
These reactions typically proceed through a tandem process involving the copper-promoted addition of an amine (from the amidine) to a nitrile, followed by an oxidative cyclization to form the triazole ring.[6] Molecular oxygen from the air often serves as the terminal oxidant, making the process environmentally benign as water is the only byproduct.[7] The copper catalyst is crucial for both the C-N bond formation and the subsequent oxidative N-N bond formation steps.[7]
Advantages and Disadvantages
This method provides a rapid, one-pot route to 1,2,4-triazoles from simple, readily available starting materials.[6] It tolerates a wide range of functional groups and generally provides higher yields than the classical methods.[7] The primary disadvantages are the cost of the catalyst and ligands, and the need to remove the copper catalyst from the final product, which is a critical consideration in pharmaceutical synthesis.
Representative Experimental Conditions
-
Reactants : Amidine hydrochloride (1.0 eq), Nitrile (1.2 eq).[6]
-
Catalyst System : CuBr (5 mol%).[6]
-
Base : Cs₂CO₃ (2.0 eq).[6]
-
Solvent : DMSO.
-
Conditions : 120°C, 24 hours, under an atmosphere of air.[6]
Green Chemistry Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, reduce energy consumption, and often improve yields.[10][14]
Principle and Rationale
Unlike conventional heating, which transfers energy slowly via conduction, microwave irradiation directly and rapidly heats the reaction mixture through dielectric heating of polar molecules.[10] This leads to a significant reduction in reaction times, often from hours to minutes.[9] For triazole synthesis, this can overcome the limitations of classical methods that require prolonged exposure to high temperatures.[2][8]
Advantages and Disadvantages
The key advantages are the dramatic acceleration of reactions, improved yields, and cleaner reaction profiles.[8][9] It is considered a green chemistry approach due to its energy efficiency.[9] The main limitation is the requirement for specialized and costly microwave reactor equipment, which may not be available in all laboratories.
Representative Experimental Protocol: Catalyst-Free Synthesis from Hydrazine and Formamide
-
Materials : Substituted hydrazine, Formamide.[8]
-
Procedure :
-
Purification : The product can often be isolated by simple filtration after precipitation or by standard extraction and purification techniques like column chromatography.[8]
Conclusion and Future Outlook
While classical methods like the Pellizzari and Einhorn-Brunner reactions remain valuable for their straightforwardness and historical significance, they are often superseded by modern approaches. Copper-catalyzed reactions offer superior efficiency and substrate scope, making them highly attractive for library synthesis in drug discovery.[15][16] Furthermore, the adoption of green technologies like microwave-assisted synthesis is transforming the field by offering rapid, high-yield, and environmentally friendly alternatives.[9]
The choice of synthetic route will always depend on the specific target molecule, available resources, and desired scale. For researchers and drug development professionals, a thorough understanding of these diverse methodologies is essential for the efficient and strategic synthesis of novel 1,2,4-triazole-based therapeutic agents.
References
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Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition–Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]
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Martin, H. E., & Goutte, A. (2012). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 44(4), 307-347. [Link]
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Organic Chemistry Portal. (n.d.). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Pellizzari reaction. Wikipedia. [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
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Panda, K. C., Kumar, B. V. V. R., & Sahoo, B. M. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Journal of Pharmaceutical Negative Results. [Link]
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Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987877. [Link]
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Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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ResearchGate. (2021). Synthesis of 3, 5‐disubstituted 1, 2, 4‐triazoles from hydrazides. ResearchGate. [Link]
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Wang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987877. [Link]
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SciSpace. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
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assessing the purity of synthesized ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate by HPLC
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Introduction: The Imperative for Purity in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, 1,2,4-triazole derivatives are indispensable scaffolds, prized for their diverse pharmacological activities.[1][2] this compound serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Its molecular integrity is paramount; the presence of unreacted starting materials, intermediates, or side-products can have profound implications for the safety, efficacy, and regulatory approval of the final drug product.[4][5]
Therefore, a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control checkpoint but a foundational pillar of the entire development process. High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for this task, offering unparalleled resolution, sensitivity, and quantitative accuracy.[4][5][6]
This guide provides an in-depth comparison of HPLC methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind method selection, detail a validated protocol, and present comparative data to empower researchers to make informed analytical decisions.
The Analytical Challenge: Understanding the Analyte and Potential Impurities
The design of an effective HPLC method begins with a thorough understanding of the target molecule and the potential impurities that may accompany it.
-
The Target Analyte: this compound possesses a moderately polar heterocyclic triazole core, a non-polar benzyl group, and a polar ethyl ester functional group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC. The conjugated triazole ring and the benzene ring provide strong chromophores, allowing for sensitive UV detection.
-
Potential Impurities: A common synthetic route involves the cyclocondensation of a hydrazide (e.g., 2-phenylacetohydrazide) with an imidate (e.g., ethyl 2-ethoxy-2-iminoacetate).[3] This pathway can generate several process-related impurities:
-
Unreacted Starting Materials: Phenylacetohydrazide (more polar) and the imidate starting material.
-
Reaction Intermediates: Acylic acylamidrazone intermediates that have failed to cyclize (polar).[3]
-
Side-Products: Isomeric products or by-products from alternative reaction pathways.
-
Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (more polar).
-
A successful HPLC method must be able to resolve the main compound peak from all these potential impurities, which span a wide range of polarities.
Comparative Analysis of HPLC Methodologies
The choice of HPLC mode is the most critical decision in method development. The selection is dictated by the physicochemical properties of the analyte and its impurities.
dot
Caption: Logic diagram for selecting the appropriate HPLC method.
-
Reversed-Phase HPLC (RP-HPLC): The Method of Choice RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[7][8] Given that our target molecule has a significant non-polar benzyl moiety, it will be well-retained on a C18 column, allowing for excellent separation from more polar starting materials and degradation products. A gradient elution, where the percentage of organic solvent is increased over time, is ideal for this application. It ensures that highly polar impurities elute early in the run, while the main compound and any non-polar impurities elute later with good peak shape and within a reasonable timeframe.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A Niche Alternative HILIC is used for highly polar compounds that show little or no retention in RP-HPLC.[9][10] It employs a polar stationary phase and a mobile phase with a high concentration of organic solvent. While the main compound is likely too non-polar for ideal HILIC behavior, this mode could be considered as a secondary, orthogonal method. If a critical impurity is a very polar species (e.g., a salt of a starting material) that co-elutes with the solvent front in RP-HPLC, HILIC could provide the necessary resolution.
-
Normal-Phase HPLC (NP-HPLC): Generally Not Recommended This technique uses a polar stationary phase and a non-polar, non-aqueous mobile phase. Due to issues with solvent cost, hazardous waste disposal, and poorer reproducibility compared to RP-HPLC, it is rarely the first choice for pharmaceutical purity analysis unless required for specific isomer separations not achievable by other means.
A Validated Reversed-Phase HPLC Protocol for Purity Assessment
This protocol describes a robust gradient RP-HPLC method designed for the accurate purity determination of this compound. The method's design incorporates principles that ensure its trustworthiness and self-validation through system suitability checks.
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar high-performance column).
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and Formic Acid (FA).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water (0.1% FA in Water). Filter and degas.
-
Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% FA in ACN). Filter and degas.
-
Expertise Note: The addition of 0.1% formic acid is crucial. It serves to protonate the basic nitrogen atoms on the triazole ring, preventing their interaction with residual acidic silanols on the silica backbone of the stationary phase.[9][11] This minimizes peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration.
-
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized crude or purified product into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
-
Expertise Note: A higher concentration is used for the sample solution to ensure that low-level impurities (e.g., 0.1%) are above the limit of quantitation (LOQ).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
System Suitability and Data Analysis
-
Trustworthiness: Before analyzing samples, the system's performance must be verified. Inject the Standard Solution five times. The results must meet the following System Suitability Test (SST) criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
-
Purity Calculation: The purity of the synthesized sample is determined by the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
dot
Performance Comparison: Gradient RP-HPLC vs. Isocratic RP-HPLC
To demonstrate the superiority of the proposed gradient method, its performance is compared against a hypothetical isocratic method. An isocratic method uses a constant mobile phase composition (e.g., 60% Acetonitrile / 40% Water). While simpler, it often fails when analyzing samples with impurities of varying polarities.
| Performance Metric | Validated Gradient RP-HPLC Method | Alternative Isocratic RP-HPLC Method | Rationale for Superiority |
| Resolution (Rs) | Excellent (Rs > 2.0) for both polar and non-polar impurities. | Poor. Polar impurities may co-elute near the solvent front. Non-polar impurities may be broad or retained indefinitely. | The gradient effectively separates compounds across a wide polarity range. |
| Peak Shape | Sharp, symmetrical peaks for all components (Tailing Factor < 1.5). | Good for the main peak, but often poor for early or late eluting impurities. | The optimized gradient ensures components elute under ideal mobile phase conditions. |
| Analysis Time | ~22 minutes. Comprehensive profile of all impurities. | Variable. Could be shorter if only the main peak is considered, but a very long run time would be needed to elute non-polar impurities. | The gradient provides an efficient yet complete separation. |
| Sensitivity (LOD/LOQ) | High. Gradient compression focuses peaks, increasing height and improving signal-to-noise. | Lower. Late-eluting peaks suffer from band broadening, reducing peak height and sensitivity. | Gradient elution leads to more consistent peak widths and heights.[6] |
| Robustness | High. Small changes in mobile phase composition have minimal impact on the overall separation profile. | Low. Small changes in solvent strength can cause large shifts in retention times and loss of resolution. | The gradient method is inherently more forgiving to minor variations. |
This comparison clearly illustrates that a well-developed gradient method provides a more accurate, reliable, and comprehensive assessment of purity, which is a non-negotiable requirement in pharmaceutical development. The principles of analytical method validation, as outlined by regulatory bodies like the ICH, demand such rigor.[12][13][14]
Conclusion
The purity assessment of synthesized this compound is a critical task that demands a scientifically sound analytical approach. A gradient Reversed-Phase HPLC method using a C18 column and a mobile phase modified with formic acid provides a robust, sensitive, and high-resolution solution. This method is demonstrably superior to simpler isocratic approaches, as it can effectively resolve the target compound from a wide range of potential process-related impurities. By adhering to a detailed, validated protocol and verifying system performance with suitability tests, researchers can generate purity data with the highest degree of confidence, ensuring the quality and integrity of this vital synthetic building block.
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Hu, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Drug Discovery and Development. Available at: [Link]
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Mastelf. (n.d.). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available at: [Link]
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Pandey, P. K. (2023). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. Available at: [Link]
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ResearchGate. (2019). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Available at: [Link]
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SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]
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cost-effectiveness analysis of different synthetic pathways for ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is a valuable building block in the development of novel therapeutic agents. The 1,2,4-triazole core is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities. The strategic placement of the benzyl and ethyl carboxylate moieties provides opportunities for further functionalization and optimization of lead compounds. Consequently, the efficient and economical synthesis of this intermediate is of significant interest to the drug discovery and development community. This guide will dissect and compare two distinct synthetic strategies for the preparation of this target molecule.
Synthetic Pathway 1: Cyclocondensation of a Hydrazide with an Imidate
A prevalent and reliable method for the synthesis of 1,2,4-triazole derivatives involves the cyclocondensation of a carboxylic acid hydrazide with an appropriate imidate. In the case of this compound, this is achieved through the reaction of phenylacetohydrazide with ethyl carbethoxyformimidate.
Causality of Experimental Choices
The choice of phenylacetohydrazide as a starting material directly introduces the desired benzyl group at the 5-position of the triazole ring. Ethyl carbethoxyformimidate serves as a C2 synthon, providing the remaining carbon and nitrogen atoms for the triazole core, as well as the ethyl carboxylate group at the 3-position. The reaction proceeds through the formation of an acylamidrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to afford the final product. The use of a high-boiling solvent such as diphenyl ether facilitates the high temperatures required for the final cyclization and removal of the ethanol byproduct, driving the reaction to completion.
Experimental Protocol:
Step 1: Synthesis of Ethyl Carbethoxyformimidate Hydrochloride
This reagent can be prepared from ethyl cyanoformate.
Step 2: Cyclocondensation Reaction
-
A mixture of phenylacetohydrazide (1.0 equivalent) and ethyl carbethoxyformimidate hydrochloride (1.0 equivalent) is suspended in ethanol.
-
Triethylamine (1.1 equivalents) is added dropwise at room temperature to neutralize the hydrochloride and facilitate the initial condensation.
-
The reaction mixture is stirred at room temperature for 12 hours to form the acylamidrazone intermediate.
-
The solvent is removed under reduced pressure.
-
The resulting residue is then heated in diphenyl ether under reflux for a short period (e.g., 1 minute) to induce cyclization.[1]
-
Upon cooling, the product crystallizes and can be collected by filtration and purified by recrystallization.
Visualization of Workflow
Caption: Synthetic workflow for Pathway 1.
Synthetic Pathway 2: Copper-Catalyzed One-Pot Synthesis from Nitriles
For the synthesis of this compound, this would conceptually involve the reaction of benzyl cyanide with hydroxylamine to form phenylacetamidoxime, followed by a copper-catalyzed reaction with ethyl cyanoformate.
Causality of Experimental Choices
This pathway leverages the reactivity of nitriles as precursors to the triazole ring. The use of a copper catalyst is crucial for facilitating the key C-N bond formations.[6] This one-pot approach offers the potential for increased efficiency by reducing the number of workup and purification steps. The choice of benzyl cyanide and ethyl cyanoformate as the two nitrile components would directly install the required benzyl and ethyl carboxylate functionalities.
Proposed Experimental Protocol (Hypothetical):
-
To a solution of benzyl cyanide (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent (e.g., DMF), a base (e.g., sodium acetate) is added. The mixture is heated to form phenylacetamidoxime.
-
After the formation of the amidoxime is complete (monitored by TLC), ethyl cyanoformate (1.0 equivalent) and a copper catalyst (e.g., Cu(OAc)₂) are added to the reaction mixture.
-
The mixture is then heated at an elevated temperature (e.g., 120 °C) for several hours.
-
Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The crude product is then purified by column chromatography.
Visualization of Workflow
Caption: Proposed synthetic workflow for Pathway 2.
Cost-Effectiveness Analysis
To provide a practical comparison, a cost analysis of the starting materials for each pathway is presented below. Prices are estimated based on currently available catalog prices from major chemical suppliers for research-grade quantities and may vary.
| Reagent | Pathway 1 Cost (per mole of product) | Pathway 2 (Projected) Cost (per mole of product) |
| Phenylacetohydrazide | ~$150 | - |
| Ethyl Carbethoxyformimidate HCl | ~$200 | - |
| Benzyl Cyanide | - | ~$50 |
| Hydroxylamine HCl | - | ~$20 |
| Ethyl Cyanoformate | - | ~$100 |
| Copper(II) Acetate | - | ~$30 |
| Total Estimated Cost | ~$350 | ~$200 |
Note: The cost for Pathway 2 is a projection and does not include the cost of solvents and other reagents which are expected to be comparable for both routes on a lab scale. The yield of the hypothetical Pathway 2 is also a significant unknown that would heavily influence its true cost-effectiveness.
Performance Comparison
| Parameter | Pathway 1: Cyclocondensation | Pathway 2: Cu-Catalyzed (Projected) |
| Overall Yield | Moderate to Good (Reported) | Potentially Moderate to Good |
| Number of Steps | Two distinct steps | One-pot |
| Reaction Conditions | High temperature for cyclization | Elevated temperatures |
| Purification | Crystallization | Column Chromatography |
| Scalability | Potentially challenging due to high temp | Potentially more scalable |
| Reagent Availability | Readily available | Readily available |
| Safety/Hazards | High boiling point solvent | Use of a catalyst |
Conclusion and Future Outlook
The traditional cyclocondensation pathway (Pathway 1) represents a well-established and reliable method for the synthesis of this compound. Its primary drawback is the high temperature required for the final cyclization step, which may not be ideal for large-scale synthesis or for substrates with heat-sensitive functional groups.
The proposed copper-catalyzed one-pot synthesis from nitriles (Pathway 2) presents a theoretically more cost-effective and streamlined alternative. The avoidance of isolating intermediates could lead to significant time and resource savings. However, this pathway is currently hypothetical for the target molecule and would require experimental validation and optimization. Key challenges would include controlling the regioselectivity of the cyclization and achieving a high overall yield.
For researchers requiring immediate and reliable access to this compound, Pathway 1 is the recommended and validated approach. For those engaged in process development and seeking more economical and efficient long-term solutions, the exploration and optimization of a copper-catalyzed one-pot synthesis (Pathway 2) represents a promising avenue for future research. Further investigation into this and other modern synthetic methodologies, such as those involving rhodium-catalyzed reactions of nitriles and diazo compounds, could lead to even more efficient routes to this valuable building block.[7][8][9][10][11]
References
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Xu, H., et al. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-1794. Available at: [Link]
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ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Available at: [Link]
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Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(41), 15080-15081. Available at: [Link]
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Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Available at: [Link]
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Figshare. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. Available at: [Link]
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Pokhodylo, N. T., et al. (2009). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. Available at: [Link]
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Cenmed Enterprises. (n.d.). benzyl cyanide (c005b-017135). Available at: [Link]
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IndiaMART. (n.d.). Benzyl Cyanide - 140-29-4 Latest Price, Manufacturers & Suppliers. Available at: [Link]
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Horneff, T., et al. (2008). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Journal of the American Chemical Society, 130(45), 14972-14974. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Available at: [Link]
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Gevorgyan, V., et al. (2009). Synthesis and Reactivity of Rhodium(II) N-Triflyl Azavinyl Carbenes. PMC. Available at: [Link]
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Sdfine. (n.d.). phenyl acetonitrile (benzyl cyanide). Available at: [Link]
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IndiaMART. (n.d.). Ethyl Diazoacetate - Diazoacetic Ester Latest Price, Manufacturers & Suppliers. Available at: [Link]
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Horneff, T., et al. (2008). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Journal of the American Chemical Society. Available at: [Link]
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Sci-Hub. (n.d.). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Available at: [Link]
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PubMed. (2014). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]
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Atom-Build. (n.d.). This compound, 98% Purity, C12H13N3O2, 1 gram. Available at: [Link]
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ResearchGate. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Available at: [Link]
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ResearchGate. (n.d.). (a–c). Synthesis of ethyl 5‐(1‐benzyl‐1H‐indol‐3‐yl).... Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 1(2 or 3)-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]
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Royal Society of Chemistry. (2021). Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. Available at: [Link]
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RSC Publishing. (2021). Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. Available at: [Link]
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Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
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A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies
Introduction: The Enduring Significance of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. Prominent pharmaceutical agents such as fluconazole and itraconazole feature this heterocyclic core, underscoring its importance in drug development. The efficacy of 1,2,4-triazole synthesis is critically dependent on the catalytic system employed, which dictates reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth, comparative analysis of prevalent catalytic systems for 1,2,4-triazole synthesis, offering experimental data and mechanistic insights to inform catalyst selection for researchers, scientists, and professionals in drug development.
Catalyst Performance: A Comparative Analysis
The choice of catalyst not only influences the rate of reaction but also the isomeric outcome of the 1,2,4-triazole product. This section delves into the performance of various catalytic systems, presenting a quantitative comparison to guide your synthetic strategy.
Data Presentation: Catalyst Performance in 1,2,4-Triazole Synthesis
| Catalyst System | Reactants | Product | Yield (%) | Key Advantages |
| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted 1,2,4-Triazoles | up to 79% | High yield for 1,5-isomers. |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted 1,2,4-Triazoles | up to 88% | High yield and selectivity for 1,3-isomers. |
| Copper(II) Acetate | Nitriles & Hydroxylamine | 3,5-Disubstituted 1,2,4-Triazoles | Moderate to Good | One-pot synthesis from readily available starting materials. |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted 1,2,4-Triazoles | up to 92% | Metal-free, simple operating conditions, wide substrate scope. |
| [phen-McM-41-CuBr] | Amides & Nitriles | 3,5-Disubstituted 1,2,4-Triazoles | up to 91% | Heterogeneous and recyclable catalyst. |
| Zinc-based | Azides & Alkynes | 1,5- and 1,4,5-Substituted 1,2,3-Triazoles | N/A | Milder and more economical route to 1,5-substituted triazoles. |
Mechanistic Insights and Experimental Protocols
A nuanced understanding of the catalytic mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. This section explores the mechanistic underpinnings of key catalytic systems and provides detailed, field-proven experimental protocols.
Copper-Catalyzed Synthesis: A Versatile Approach
Copper catalysts are widely employed in 1,2,4-triazole synthesis due to their efficiency and versatility. A common copper-catalyzed approach involves the reaction of amidines with nitriles. The proposed mechanism involves the copper-promoted addition of the amine to the nitrile, followed by an oxidative cyclization to form the triazole ring.
A Comparative Guide to the Structure-Activity Relationships of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. This privileged scaffold is a key component in a wide array of therapeutic agents. This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate derivatives. We will delve into their synthesis, explore the impact of structural modifications on their biological activities, and compare their potential with alternative scaffolds, supported by experimental data from relevant studies.
The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural features, including its ability to act as a hydrogen bond donor and acceptor, contribute to its frequent use in the design of bioactive molecules. This scaffold is present in numerous approved drugs with diverse therapeutic applications, highlighting its versatility and importance in medicinal chemistry.
Synthesis of this compound Derivatives
The synthesis of the core structure, this compound, and its derivatives typically involves a multi-step process. A common synthetic route is outlined below. The rationale behind this pathway is its efficiency and the ready availability of the starting materials.
Figure 1: General synthetic scheme for this compound.
This synthetic approach allows for the introduction of substituents on the benzyl ring by starting with appropriately substituted phenylacetic acids. Similarly, variations in the ester group can be achieved by using different alcohols during the initial esterification step.
Structure-Activity Relationship (SAR) Studies
While comprehensive SAR studies specifically on this compound derivatives are not extensively documented in publicly available literature, we can infer key relationships by examining studies on structurally similar 1,2,4-triazole derivatives. The primary points of modification for SAR exploration are the benzyl group at the 5-position and the ethyl carboxylate group at the 3-position.
Modifications of the Benzyl Group at the 5-Position
The benzyl group offers a versatile handle for modification to explore interactions with hydrophobic pockets of target enzymes or receptors. The electronic and steric properties of substituents on the phenyl ring can significantly influence biological activity.
For instance, in a study of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine oxidase inhibitors, substitutions on the benzyl moiety were found to be critical for activity.[1] Although this is a different scaffold, the principles of substitution on the benzyl group are likely transferable.
Table 1: Inferred SAR of Benzyl Group Modifications
| Derivative Class | Substituent on Benzyl Ring | Anticipated Effect on Activity | Rationale |
| Electron-withdrawing groups | -Cl, -NO2, -CF3 | Potentially increased activity | Can enhance binding through specific electronic interactions or by altering the overall electronic nature of the molecule. |
| Electron-donating groups | -CH3, -OCH3 | Variable effects | May enhance hydrophobic interactions, but could also introduce steric hindrance. |
| Positional Isomerism | ortho, meta, para | Significant impact on activity | The position of the substituent will determine the orientation of the molecule within the binding site, affecting key interactions. |
Modifications of the Carboxylate Group at the 3-Position
The ethyl carboxylate group at the 3-position is a key functional group that can participate in hydrogen bonding and can be hydrolyzed by esterases in vivo, potentially acting as a prodrug moiety. Conversion of the ester to other functional groups, such as amides or hydrazides, can dramatically alter the compound's physicochemical properties and biological activity.
Studies on 1,2,4-triazole-3-carboxamides have demonstrated potent anticancer and antimicrobial activities.[2] This suggests that converting the ethyl ester of our target scaffold to a carboxamide could be a fruitful avenue for developing new therapeutic agents.
Table 2: Comparison of Functional Group Modifications at the 3-Position
| Functional Group | Potential Biological Activity | Rationale for Activity |
| Ethyl Carboxylate | Potential for prodrug activity, can act as a hydrogen bond acceptor. | The ester can be hydrolyzed to the corresponding carboxylic acid, which may be the active form. |
| Carboxamide | Often enhances biological activity, increases hydrogen bonding capacity. | The amide N-H can act as a hydrogen bond donor, and the carbonyl as an acceptor, leading to stronger target interactions. |
| Hydrazide | Can act as a scaffold for further derivatization and may chelate metal ions. | The hydrazide functionality is a versatile chemical handle and can be important for binding to metalloenzymes. |
Comparative Analysis with Alternative Scaffolds
To understand the potential of this compound derivatives, it is useful to compare them with other heterocyclic scaffolds known for similar biological activities.
Figure 2: Comparison of the target scaffold with alternative heterocyclic cores.
-
1,3,4-Oxadiazole Derivatives: Often considered bioisosteres of 1,2,4-triazoles, 1,3,4-oxadiazole-containing compounds have also demonstrated significant anticancer and antimicrobial activities. The replacement of a nitrogen atom with an oxygen atom can alter the electronic distribution and hydrogen bonding capacity of the ring, leading to different biological profiles.
-
Imidazole Derivatives: Imidazole is another five-membered heterocycle with two nitrogen atoms that is a common scaffold in medicinal chemistry. For example, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and shown to possess antiproliferative potential against various human cancer cell lines.[3]
-
Thiazole Derivatives: The thiazole ring, containing both sulfur and nitrogen, is another important pharmacophore. Thiazole derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial effects.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis and biological evaluation of these compounds.
General Procedure for the Synthesis of this compound Derivatives
-
Esterification of Substituted Phenylacetic Acid: A solution of the substituted phenylacetic acid in ethanol is treated with a catalytic amount of sulfuric acid and refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude ester is purified.
-
Hydrazinolysis: The resulting ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the resulting phenylacetyl hydrazide is collected.
-
Condensation and Cyclization: The substituted phenylacetyl hydrazide is reacted with an equimolar amount of ethyl glyoxalate in a suitable solvent such as ethanol with a catalytic amount of acid. The resulting hydrazone intermediate is then subjected to oxidative cyclization using an oxidizing agent like lead tetraacetate or by heating in a high-boiling solvent to afford the desired ethyl 5-(substituted-benzyl)-1H-1,2,4-triazole-3-carboxylate.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A known anticancer drug is used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives to establish a comprehensive SAR. Key areas for exploration include:
-
Broadening Substitutions on the Benzyl Ring: Investigating a wider range of electron-donating, electron-withdrawing, and sterically diverse substituents at the ortho, meta, and para positions.
-
Modification of the Ester Group: Synthesizing and evaluating a series of amides, hydrazides, and other ester bioisosteres at the 3-position.
-
Exploring Different Biological Targets: Screening these compounds against a wider range of biological targets, including various enzymes, receptors, and microbial strains, to uncover new therapeutic applications.
By systematically exploring the chemical space around this promising scaffold, researchers can unlock its full potential in the quest for new and more effective medicines.
References
Please note that direct, extensive SAR studies on the specific title compound are limited. The following references provide context on the synthesis and biological activities of related 1,2,4-triazole derivatives.
-
Liu, M., et al. (2016). Discovery of a Novel 6,7-Disubstituted-4-(2-Fluorophenoxy)quinolines Bearing 1,2,3-Triazole-4-Carboxamide Moiety as Potent C-Met Kinase Inhibitors. European Journal of Medicinal Chemistry, 119, 96–108. [Link]
-
Li, X., et al. (2020). Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. Medicinal Chemistry, 16(1), 119-127. [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]
-
Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 24(23), 4348. [Link]
-
Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(2), 92-97. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. [Link]
-
Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. Journal of Molecular Structure, 1246, 131146. [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(1), 88-96. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of novel chemical entities, such as ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, demand a meticulous and informed approach. This guide provides a detailed protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.
Nitrogen-containing heterocyclic compounds, including triazoles, are foundational scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3][4] However, their safe management through their entire lifecycle, from synthesis to disposal, is paramount. This document serves as an essential operational plan for laboratories handling this compound.
Hazard Assessment and Characterization
Before any disposal procedures are initiated, a thorough understanding of the compound's hazards is essential. This compound (CAS No. 648430-85-7) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |
Source: GHS classification for Ethyl 5-benzyl-4H-1,2,4-triazole-3-carboxylate.[5]
Expert Insights: The hazard profile indicates that this compound is a recognized irritant and is harmful upon ingestion. The triazole moiety itself, while a common feature in many pharmaceuticals, can present toxicological and environmental challenges.[6] For instance, the parent compound 1,2,4-triazole is known to be stable in water and not readily biodegradable, suggesting that its derivatives should be prevented from entering aquatic systems.[7][8] Therefore, under no circumstances should this compound or its residues be disposed of down the drain.
Personal Protective Equipment (PPE)
Given the identified hazards, the following minimum PPE must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Nitrile or other chemically resistant gloves.[9]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the solid material and dust formation is likely, a NIOSH-approved respirator is recommended.[9]
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. The following workflow should be strictly adhered to.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization
Based on its GHS hazard statements, any unused, expired, or contaminated stock of this compound must be classified as hazardous waste. This is a critical first step in ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
Step 2: Segregation and Containerization
-
Segregation: This waste must be kept separate from non-hazardous trash and other incompatible chemical waste streams.
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible container.
-
For solutions containing this compound, use a labeled, sealable, and compatible liquid waste container.
-
Contaminated materials (e.g., weighing boats, gloves, paper towels) should also be collected in a designated container for solid hazardous waste.[6]
-
Step 3: Labeling
Proper labeling is a legal requirement and crucial for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, or a Central Accumulation Area (CAA), in accordance with your institution's and local regulations.[11][12]
-
Ensure the storage area is secure and away from drains and sources of ignition.[7]
Step 5: Final Disposal
-
The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste management company.[10][13]
-
Your institution's Environmental Health and Safety (EHS) department will typically coordinate the pickup and disposal process.
-
Never attempt to treat or dispose of this chemical waste through incineration or other means unless you are operating a licensed Treatment, Storage, and Disposal Facility (TSDF).
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as outlined above.
-
Containment and Cleanup:
-
For a dry spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[6]
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework
The disposal of laboratory chemicals is regulated by various governmental bodies. In the United States, the Environmental Protection Agency (EPA) sets the standards under RCRA.[10] For academic institutions, specific regulations under 40 CFR Part 262, Subpart K, may apply, offering alternative requirements for managing laboratory hazardous waste.[11] It is imperative that all laboratory personnel are familiar with their institution's specific Laboratory Management Plan and disposal procedures, which are designed to comply with these federal and any additional state or local regulations.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide—from accurate hazard assessment and the use of appropriate PPE to systematic waste segregation and legally compliant disposal—we uphold our commitment to safety and environmental integrity. This diligence not only protects ourselves and our colleagues but also builds a foundation of trust in our scientific endeavors.
References
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- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-Benzyl-1H-1,2,4-Triazole-3-Carboxylate
As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (CAS: 648430-85-7), a member of the pharmacologically significant triazole family, demands a meticulous and informed approach to personal protection.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. It is grounded in established regulatory standards and a deep understanding of chemical causality, empowering you to work with confidence and security.
Foundational Safety Pillar: The Hazard Assessment
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by the compound is essential. The known hazard profile for this compound dictates the minimum level of protection required.
Identified Hazards:
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
This profile indicates that the primary routes of exposure are through direct contact with the skin and eyes, and inhalation of dust or aerosols. Therefore, our PPE strategy must create a robust barrier against these specific threats. This principle aligns with the core requirement of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of control measures to minimize chemical exposure.[5][6][7]
Core Protective Measures: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but an integrated system. The following table summarizes the essential PPE, with detailed explanations of the scientific rationale behind each choice.
| Protection Area | Required PPE | Standards & Specifications | Rationale for Use |
| Eye & Face | Chemical Safety Goggles or Safety Glasses with Side-Shields | Must conform to EN166 (EU) or NIOSH/ANSI Z87.1 (US) standards.[8][9] | Protects against splashes or aerosols of the compound, preventing direct contact that can cause serious eye irritation.[10] Standard eyeglasses are insufficient. |
| Skin & Body | Chemical-Resistant Gloves (Nitrile recommended) | Inspect gloves for integrity before each use. Follow proper removal techniques. | Prevents skin contact and subsequent irritation.[10][11] Nitrile gloves offer excellent resistance to a wide range of chemicals, including many heterocyclic compounds.[10] |
| Laboratory Coat | Made of a suitable material like cotton or a synthetic blend. | Protects personal clothing and underlying skin from contamination. It should be removed before leaving the laboratory to prevent the spread of contaminants.[10][12] | |
| Respiratory | N95 Particulate Respirator or equivalent | Use a NIOSH/MSHA or EN 149 approved respirator.[8][9] | Required when handling the compound as a powder to prevent inhalation of airborne particles, which may cause respiratory irritation.[8][10] |
Operational Plan: From Preparation to Disposal
A successful and safe experimental workflow begins before the chemical container is opened and ends long after the experiment is complete.
A. Pre-Handling Preparations: The Self-Validating Protocol
-
Review the Safety Data Sheet (SDS): Before any work, thoroughly read the supplier-specific SDS. This document provides the most detailed hazard information and handling precautions.[6][12]
-
Ensure Proper Ventilation: All handling of this compound must occur in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[8][12]
-
Assemble and Inspect PPE: Gather all required PPE as detailed in the table above. Critically inspect each item, especially gloves, for any signs of degradation or perforation.
-
Prepare the Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.[13]
B. Step-by-Step PPE Workflow: Donning and Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The "clean-to-clean" and "dirty-to-dirty" principle must be followed.
Caption: PPE Donning and Doffing Workflow.
C. Disposal and Decontamination Plan
-
Waste Disposal: All disposable PPE (gloves, respirators) and any materials contaminated with this compound must be disposed of as hazardous chemical waste.[9] Place these items in a designated, sealed, and clearly labeled waste container. Follow all institutional, local, and national regulations for hazardous waste disposal.[14]
-
Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[11] Decontaminate the work surface and any non-disposable equipment according to your laboratory's established procedures.
Emergency Response Protocol
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms of respiratory irritation occur, seek medical attention.[9][14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[9]
By integrating these expert protocols into your daily laboratory practice, you build a self-validating system of safety that protects not only yourself but also your colleagues and your research. This commitment to procedural excellence is the bedrock of trustworthy and authoritative science.
References
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- Title: 29 CFR 1910.
- Title: Chemical Safety Guidelines Source: The University of New Mexico URL
- Title: Laboratory Safety Guidance Source: OSHA URL
- Title: SAFETY DATA SHEET - 5-Mercapto-1H-1,2,3-triazole Sodium Salt Source: TCI Chemicals URL
- Title: Chapter: 11 Safety Laws and Standards Pertinent to Laboratories Source: National Academies of Sciences, Engineering, and Medicine URL
- Title: SAFETY DATA SHEET - 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid Source: Fisher Scientific URL
- Title: Laboratory Safety and Chemical Hygiene Plan Source: University of Washington URL
- Title: Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate - Safety Data Sheet Source: Echemi URL
- Source: National Institutes of Health (NIH)
- Title: (PDF)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
